Tetrametaphosphoric acid
Description
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Structure
3D Structure
Properties
CAS No. |
13598-74-8 |
|---|---|
Molecular Formula |
H4O12P4 |
Molecular Weight |
319.92 g/mol |
IUPAC Name |
2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |
InChI Key |
GIXFALHDORQSOQ-UHFFFAOYSA-N |
Canonical SMILES |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic polyphosphate of significant interest in various chemical and biomedical applications. This document details established synthesis protocols, purification methods, and in-depth characterization techniques, presenting quantitative data in accessible formats and illustrating experimental workflows.
Introduction
This compound, also known as cyclotetraphosphoric acid, is a member of the metaphosphoric acid family. Its structure consists of a 12-membered ring formed by four corner-sharing phosphate (B84403) tetrahedra. This cyclic structure imparts unique chemical properties, distinguishing it from linear polyphosphoric acids and making it a subject of interest for applications ranging from organic synthesis to materials science and potentially as a building block in drug delivery systems. This guide serves as a practical resource for researchers aiming to prepare and thoroughly characterize this compound.
Synthesis of this compound
Two primary methods for the synthesis of this compound are prevalent in the literature: the thermal dehydration of orthophosphoric acid and the controlled hydrolysis of phosphorus pentoxide (P₄O₁₀). A third method, involving the hydrolysis of its sodium salt, is also a viable route.
Thermal Dehydration of Orthophosphoric Acid
This method involves the condensation of orthophosphoric acid at elevated temperatures to form a mixture of polyphosphoric acids, from which the tetrametaphosphate is isolated.
Experimental Protocol:
-
Dehydration: Place a known quantity of 85% orthophosphoric acid (H₃PO₄) in a platinum or porcelain crucible. Heat the acid to a temperature range of 300-400°C. This process drives off water, leading to the formation of a mixture of linear and cyclic polyphosphoric acids. The duration of heating will influence the composition of the resulting mixture.
-
Isolation: The resulting glassy product contains a mixture of various metaphosphates. The separation of this compound from this mixture is challenging and often relies on fractional crystallization or chromatographic techniques as described in the purification section.
Note: This method often results in a complex mixture of polyphosphates, and achieving a high yield of the tetrameric species can be difficult.
Controlled Hydrolysis of Phosphorus Pentoxide (P₄O₁₀)
The reaction of phosphorus pentoxide with a stoichiometric amount of water can be controlled to favor the formation of this compound. The overall reaction is:
P₄O₁₀ + 2H₂O → H₄P₄O₁₂
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, suspend phosphorus pentoxide (P₄O₁₀) in a suitable inert, anhydrous solvent (e.g., chloroform (B151607) or carbon tetrachloride). The reaction is highly exothermic and should be performed in an ice bath to maintain a low temperature (0-5°C).
-
Addition of Water: Slowly add a stoichiometric amount of water dropwise to the stirred suspension. The rate of addition is critical to control the reaction temperature and prevent the formation of other phosphoric acids.
-
Reaction Completion: After the addition of water is complete, continue stirring the mixture at a low temperature for several hours to ensure the reaction goes to completion.
-
Isolation: The product, this compound, will be present as a solid precipitate. Isolate the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
This method can offer a more direct route to this compound compared to thermal dehydration.
Hydrolysis of Sodium Tetrametaphosphate
This method involves the conversion of the more readily available sodium salt of this compound to the free acid using a cation exchange resin.
Experimental Protocol:
-
Resin Preparation: Prepare a column with a strong acid cation exchange resin in the hydrogen form (H⁺). Wash the resin thoroughly with deionized water.
-
Ion Exchange: Dissolve sodium tetrametaphosphate (Na₄P₄O₁₂) in deionized water to create an aqueous solution. Pass this solution through the prepared cation exchange column.
-
Elution: As the solution passes through the resin, the sodium ions (Na⁺) are exchanged for hydrogen ions (H⁺), converting the sodium tetrametaphosphate to this compound.
-
Collection and Concentration: Collect the eluent, which now contains an aqueous solution of this compound. The solution can be concentrated by vacuum evaporation at low temperatures to obtain the solid acid.
This method is particularly useful for obtaining a high-purity aqueous solution of the acid.
Purification of this compound
Purification is a critical step to obtain this compound of high purity, free from other linear and cyclic polyphosphates.
Recrystallization
Fractional crystallization can be employed to purify this compound from the mixture obtained through thermal dehydration or hydrolysis methods. The choice of solvent is crucial and depends on the impurities present. A solvent in which the solubility of this compound shows a significant temperature dependence is ideal.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Ion-Exchange Chromatography
As described in the synthesis section, ion-exchange chromatography is a powerful technique not only for synthesis but also for purification. By using a cation exchange resin, contaminating metal ions can be effectively removed. Anion exchange chromatography can also be used to separate different polyphosphate species based on their charge-to-mass ratio.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are commonly employed.
Spectroscopic Techniques
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a definitive technique for identifying and quantifying different phosphate species. The chemical shift of the phosphorus nuclei in the cyclic tetrametaphosphate is distinct from that of linear polyphosphates and orthophosphate.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the overall structure of the molecule. The spectra of this compound are characterized by specific vibrational modes of the P-O-P bridges and the P=O and P-OH groups.
| Spectroscopic Data | |
| Technique | Characteristic Peaks / Chemical Shifts |
| ³¹P NMR | The chemical shift for cyclic tetrametaphosphates typically appears in the range of -20 to -30 ppm (relative to 85% H₃PO₄). A single sharp peak is indicative of the symmetrical environment of the four phosphorus atoms in the ring. |
| FTIR (cm⁻¹) | ~1300-1250: P=O stretching vibrations~1050-950: Asymmetric P-O-P stretching vibrations of the ring~950-850: Symmetric P-O-P stretching vibrations of the ring~750-650: P-O-P bending vibrations |
| Raman (cm⁻¹) | ~1100-1000: Symmetric P-O-P stretching vibrations (strong, polarized band)~700-600: Ring breathing vibrations |
Note: The exact peak positions can vary depending on the physical state (solid or solution) and the presence of hydrogen bonding.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | H₄P₄O₁₂ | |
| Molecular Weight | 319.92 g/mol | |
| Appearance | White crystalline solid | |
| Melting Point | Decomposes upon heating | |
| Solubility | Soluble in water |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the synthesis and purification of this compound.
Conclusion
This technical guide has outlined the key methodologies for the synthesis and characterization of this compound. The provided experimental protocols, purification techniques, and characterization data serve as a valuable resource for researchers in various scientific disciplines. The successful synthesis and purification of this compound, confirmed by the detailed characterization methods described herein, will enable further exploration of its potential applications in drug development and other advanced technologies.
An In-depth Technical Guide to the Structure and Bonding of Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrametaphosphoric acid, with the chemical formula H₄P₄O₁₂, is a cyclic polyphosphoric acid. Its structure consists of a 12-membered ring formed by four corner-sharing phosphorus-oxygen tetrahedra.[1] This guide provides a comprehensive overview of the structure and bonding of this compound, drawing upon crystallographic and spectroscopic data. The unique cyclic nature of this molecule imparts distinct chemical properties relevant to various fields, including its role as a chelating agent and in the synthesis of phosphate-based materials.
Molecular Structure and Bonding
The core of this compound is the tetrametaphosphate anion (P₄O₁₂⁴⁻), which features a chair-shaped eight-membered ring of alternating phosphorus and oxygen atoms.[2] Each phosphorus atom is tetrahedrally coordinated to four oxygen atoms. Two of these oxygen atoms bridge to adjacent phosphorus atoms within the ring (endo-cyclic), while the other two are terminal (exo-cyclic). In this compound, the four protons are bonded to four of the exo-cyclic oxygen atoms, forming hydroxyl groups.
The bonding within the tetrametaphosphate ring involves a combination of sigma (σ) and pi (π) interactions. The P-O bonds have characteristics of both single and double bonds, with the exo-cyclic P-O bonds being shorter and having more double-bond character than the endo-cyclic P-O bonds. This is attributed to dπ-pπ bonding, where the oxygen p-orbitals overlap with the phosphorus d-orbitals.
Quantitative Structural Data
Detailed structural parameters for the tetrametaphosphate anion have been determined through X-ray crystallography of its salts. The data from ammonium (B1175870) tetrametaphosphate, (NH₄)₄P₄O₁₂, provides a close approximation of the geometry in the acid.[2]
| Parameter | Bond Length (Å) | Bond Angle (°) | Reference |
| P–O (endo-cyclic) | 1.613(4), 1.600(4) | - | [2] |
| P–O (exo-cyclic) | 1.472(4), 1.481(4), 1.483(4) | - | [2] |
| P–O–P | - | 131.2(0.2) | [2] |
| O(endo)–P–O(endo) | - | 98.7(0.2), 104.5(0.2) | [2] |
| O(exo)–P–O(exo) | - | 122.2(0.2), 118.7(0.2) | [2] |
Experimental Protocols
Synthesis of Tetrametaphosphates
A common method for synthesizing tetrametaphosphates involves the dehydration of phosphate (B84403) salts. For example, sodium tetrametaphosphate can be synthesized by heating a mixture of hydrous sodium dihydrogen phosphate and hydrous disodium (B8443419) hydrogen phosphate at 540-580°C for two hours.[3] Another route is the gradual addition of phosphorus pentoxide to cold water, followed by neutralization with a sodium hydroxide (B78521) solution.[3]
X-ray Crystallography
The determination of the crystal structure of tetrametaphosphate salts is typically performed using single-crystal X-ray diffraction.
A representative experimental workflow includes:
-
Crystal Growth: Suitable single crystals are grown from an aqueous solution of the tetrametaphosphate salt.
-
Data Collection: A crystal is mounted on a diffractometer, and three-dimensional intensity data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).[2]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using anisotropic block-diagonal least-squares methods.[2] For the reinvestigation of ammonium tetrametaphosphate, the structure was refined to an R-factor of 5.5% for 1431 observed independent reflections.[2]
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing polyphosphates in solution.
A general protocol for ³¹P NMR analysis is as follows:
-
Sample Preparation: The tetrametaphosphate sample is dissolved in a suitable solvent, typically deuterium-enriched water (D₂O).[3]
-
Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as a Bruker AV300.[3]
-
Data Acquisition: The spectrum is typically recorded with proton decoupling to simplify the signals.[4] 85% phosphoric acid is commonly used as an external standard and its chemical shift is set to 0 ppm.[5][6]
-
Spectral Analysis: For cyclic phosphates like tetrametaphosphate, a single sharp signal is expected due to the chemical equivalence of the four phosphorus atoms in the ring.[3]
Visualizations
Molecular Structure of this compound
Caption: 2D representation of the this compound (H₄P₄O₁₂) structure.
Experimental Workflow for Structural Analysis
Caption: A simplified workflow for the synthesis and structural analysis of tetrametaphosphates.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Reinvestigation of the crystal structure of ammoniumtetrametaphosphate, (NH4)4P4O12 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. odinity.com [odinity.com]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. 31P [nmr.chem.ucsb.edu]
- 6. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Tetrametaphosphoric Acid and its Hydrolytic Stability
An In-depth Technical Guide to the Hydrolytic Stability of Tetrametaphosphoric Acid at Different pH Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic stability of this compound across a range of pH values. Understanding the degradation kinetics and pathways of this cyclic phosphate (B84403) is crucial for its application in various scientific and pharmaceutical contexts. This document summarizes key quantitative data, details experimental protocols for stability studies, and provides visual representations of the hydrolysis pathway and experimental workflows.
This compound (H₄P₄O₁₂), and its corresponding anion, tetrametaphosphate, are cyclic polyphosphates. Their stability in aqueous solutions is highly dependent on pH and temperature. The hydrolysis of the tetrametaphosphate ring is a critical factor in its efficacy and potential toxicity in biological systems, as well as its shelf-life in formulations. The hydrolytic degradation of tetrametaphosphate is a first-order reaction that is subject to both acid and base catalysis[1][2][3]. The molecule exhibits its greatest stability in near-neutral conditions, with the rate of hydrolysis increasing significantly in both acidic and alkaline environments[1][2][3].
Quantitative Data on Hydrolytic Stability
The rate of hydrolysis of sodium tetrametaphosphate has been studied at 65.5 °C across a wide pH range. The reaction follows first-order kinetics[1][2][3]. The first-order rate constants (k) at various pH values are summarized in the table below.
| pH | First-Order Rate Constant (k) in min⁻¹ | Reference |
| 2.50 | 1.8 x 10⁻³ | [3] |
| 5.30 | Very Slow (not specified) | [3] |
| 7.5 | Minimum Rate (not specified) | [1][2][3] |
| 9.8 | Very Slow (not specified) | [3] |
| 13.3 | 1.8 x 10⁻³ | [3] |
Note: The original research indicates that the rates at pH 5.35 and 9.8 were too slow to be accurately determined under the experimental conditions. The minimum rate of hydrolysis occurs at approximately pH 7.5.[1][2][3]
Hydrolysis Pathway
The hydrolysis of the tetrametaphosphate anion proceeds via the opening of the cyclic ring to form the linear tetraphosphate (B8577671) anion. This is the initial and rate-determining step. The resulting tetraphosphate is then susceptible to further hydrolysis, breaking down into smaller polyphosphate chains, primarily triphosphate and orthophosphate. It has been observed that the terminal oxygen bridges of the tetraphosphate are preferentially attacked, rather than the central bridge[1][2][3].
Experimental Protocols
The following sections detail the methodologies for studying the hydrolytic stability of this compound.
Materials and Reagents
-
Sodium Tetrametaphosphate
-
Buffer solutions (for pH control, e.g., citrate, phosphate, borate (B1201080) buffers)
-
Deionized water
-
Standard solutions of orthophosphate, pyrophosphate, triphosphate, and tetraphosphate for analytical calibration.
-
Reagents for chromatographic analysis (e.g., sodium hydroxide (B78521), sodium carbonate, potassium chloride).
Sample Preparation and Hydrolysis Experiment
A typical experimental workflow for assessing the hydrolytic stability of tetrametaphosphate is outlined below.
-
Preparation of Solutions: A stock solution of sodium tetrametaphosphate is prepared in deionized water. For each pH to be studied, a buffered solution is prepared. The hydrolysis experiment is initiated by diluting the tetrametaphosphate stock solution into the pre-heated buffer solution to a final desired concentration (e.g., 0.17 atomic weight of phosphorus per liter)[3].
-
Incubation: The reaction mixtures are maintained at a constant temperature (e.g., 65.5 °C) in a water bath or incubator[1][2][3].
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching the Reaction: To stop the hydrolysis at the time of sampling, the reaction can be quenched. This can be achieved by rapid cooling in an ice bath or by neutralizing the solution if the hydrolysis is being carried out at an extreme pH.
Analytical Methodology: Ion Chromatography
Ion chromatography (IC) is a powerful technique for the separation and quantification of tetrametaphosphate and its linear hydrolysis products (tetraphosphate, triphosphate, pyrophosphate, and orthophosphate)[4][5].
-
Instrumentation: A high-performance ion chromatography system equipped with a suppressed conductivity detector is typically used[4][5].
-
Columns: An anion-exchange analytical column (e.g., IonPac AS11-HC) and a guard column are employed for the separation[5].
-
Eluent: A gradient elution using potassium hydroxide (KOH) or a sodium hydroxide/sodium carbonate solution is commonly used to separate the different phosphate species[4][5]. For example, a gradient of 30-80 mmol/L KOH can be effective[5].
-
Detection: Suppressed conductivity detection is a sensitive method for detecting the phosphate anions[4].
-
Quantification: The concentration of each phosphate species is determined by comparing the peak areas in the sample chromatograms to those of known standards.
Conclusion
The hydrolytic stability of this compound is a critical parameter that is significantly influenced by pH. It is least stable in acidic and alkaline conditions and most stable around neutral pH. The primary degradation pathway involves the opening of the cyclic structure to form linear tetraphosphate, which then undergoes further hydrolysis. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for formulation design, storage, and predicting the in vivo fate of tetrametaphosphate-containing compounds. The experimental and analytical methods outlined in this guide provide a robust framework for conducting such stability assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. [Determination of phosphate, pyrophosphate, metaphosphate and total phosphorus in seafoods by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Decomposition of Tetrametaphosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of tetrametaphosphoric acid. Due to the limited availability of direct research on the thermal analysis of pure this compound, this document synthesizes information from studies on its salts, particularly sodium tetrametaphosphate, and other condensed phosphoric acids. The guide details the expected decomposition pathways, presents quantitative data from thermal analyses, outlines relevant experimental methodologies, and provides visual representations of the core concepts to support researchers, scientists, and professionals in drug development.
Introduction
This compound (H₄P₄O₁₂), a cyclic polyphosphate, is of interest in various fields for its chelating properties and as a phosphorylating agent. Its thermal stability is a critical parameter in applications involving high temperatures. The thermal decomposition of condensed phosphoric acids typically involves dehydration, reorganization, and eventual breakdown into simpler phosphorus compounds. Understanding these processes is essential for controlling reaction conditions and predicting product formation.
Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a series of steps involving the loss of water and rearrangement of the cyclic structure. While a definitive pathway for the pure acid is not extensively documented, the behavior of its salts suggests a transformation into more stable, lower molecular weight metaphosphates and eventually to phosphorus oxides under extreme temperatures.
The stepwise hydrolysis of phosphorus pentoxide (P₄O₁₀) is known to form this compound as an intermediate, which then further hydrolyzes to other phosphoric acids. This suggests that in the presence of any moisture at elevated temperatures, the decomposition will likely involve hydrolysis, breaking the P-O-P bonds of the ring structure.
Quantitative Data from Thermal Analysis
Table 1: Thermal Transitions of Relevant Sodium Phosphates
| Compound/Process | Temperature (K) | Temperature (°C) | Event |
| Formation of Na₂H₂P₂O₇ | ~463 | ~190 | Dehydration |
| Formation of Na₄P₂O₇ | ~488 | ~215 | Dehydration |
| Formation of Sodium Trimetaphosphate (Na₃P₃O₉) | >513 | >240 | Cyclization |
| Decomposition of Sodium Trimetaphosphate to Sodium Metaphosphate (NaPO₃) | ~593 | ~320 | Decomposition |
| Melting of NaPO₃ | >616 | >343 | Phase Transition |
Data extrapolated from studies on the thermal decomposition of sodium phosphates.[1][2]
Experimental Protocols
The following are detailed methodologies for key experimental techniques used to study the thermal decomposition of phosphorus compounds.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of materials.[3][4]
-
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, a programmable temperature controller, and a gas delivery system.
-
Methodology:
-
A small sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum, alumina).
-
The furnace is sealed, and the desired atmosphere (e.g., inert nitrogen or argon, or reactive air or oxygen) is established at a specific flow rate (e.g., 20-100 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 1000 °C).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) can be used to identify temperatures of maximum decomposition rates.[5]
-
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7]
-
Objective: To determine temperatures of thermal transitions such as melting, crystallization, and glass transitions, and to measure the enthalpy of these transitions.
-
Instrumentation: A differential scanning calorimeter with a furnace containing two sample holders (one for the sample and one for an inert reference), temperature sensors, and a control system.
-
Methodology:
-
A small, weighed sample is hermetically sealed in a pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated or cooled at a controlled, linear rate.
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC thermogram plots heat flow versus temperature, with peaks indicating endothermic or exothermic transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique for identifying the volatile and semi-volatile products of thermal decomposition.[8][9][10]
-
Objective: To separate and identify the chemical components of the gases evolved during the pyrolysis of a sample.
-
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph (GC) and a mass spectrometer (MS).
-
Methodology:
-
A microgram-scale sample is placed in the pyrolyzer.
-
The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in an inert atmosphere.
-
The volatile decomposition products are swept into the GC column by a carrier gas (e.g., helium).
-
The GC separates the components based on their boiling points and interactions with the column's stationary phase.
-
The separated components then enter the MS, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification of the original components by comparing the resulting mass spectra to a library.
-
Visualizations
Conceptual Thermal Decomposition Pathway
The following diagram illustrates a conceptual pathway for the thermal decomposition of this compound, leading to the formation of polyphosphoric acids and ultimately phosphorus pentoxide at very high temperatures.
Experimental Workflow for Thermal Analysis
This diagram outlines a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.
Conclusion
While direct experimental data on the thermal decomposition of pure this compound is scarce, analysis of its salts and related condensed phosphoric acids provides a foundational understanding of its likely thermal behavior. The decomposition is expected to involve dehydration and rearrangement to form various polyphosphoric acids, ultimately leading to phosphorus pentoxide at very high temperatures. For precise characterization, it is recommended that researchers conduct specific thermal analyses (TGA, DSC) and evolved gas analysis (Py-GC-MS or TGA-MS) on their samples of interest under their specific experimental conditions.
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. archimer.ifremer.fr [archimer.ifremer.fr]
A Technical Overview of Tetrametaphosphoric Acid: Formula and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of tetrametaphosphoric acid, focusing on its fundamental chemical properties. The information is presented to be a ready reference for professionals engaged in scientific research and development.
Introduction to this compound
This compound, also known as cyclotetraphosphoric acid, is an inorganic compound and a member of the metaphosphoric acid family.[1][2] These acids are cyclic or long-chain polymers formed from the condensation of orthophosphoric acid molecules.[1][2] Specifically, this compound features a cyclic structure composed of four phosphorus-oxygen tetrahedra that are linked by sharing oxygen atoms, creating a 12-membered ring.[1] This cyclic configuration gives it distinct chemical properties and reactivity compared to linear polyphosphates.[1]
Chemical Identity and Properties
The core chemical identifiers for this compound are summarized below. This data is essential for accurate stoichiometric calculations, analytical characterization, and experimental design.
| Parameter | Value | Reference |
| Chemical Formula | H₄P₄O₁₂ | [1][3][4][5] |
| Molecular Weight | 319.92 g/mol | [1][3] |
| Synonyms | Cyclotetraphosphoric acid, Metaphosphoric acid (H₄P₄O₁₂) | [3][4] |
| CAS Number | 13598-74-8 | [3][4] |
Note: The molecular weight is a computed value based on the standard atomic weights of the constituent elements.[3]
Experimental Protocols and Signaling Pathways
The concepts of experimental protocols and signaling pathways are not directly applicable to the fundamental chemical properties of a single, small molecule like this compound.
-
Experimental Protocols: Detailed experimental protocols would be relevant in the context of specific applications, such as the synthesis of this compound or its use as a reagent in a larger chemical or biological procedure (e.g., as a chelating agent).[1] However, for the determination of its formula and molecular weight, the relevant methods are standard analytical techniques like mass spectrometry and elemental analysis, which confirm the elemental composition presented in the table above.
-
Signaling Pathways: Signaling pathways are complex series of biochemical reactions within a cell, typically involving proteins and second messengers, to produce a specific response. As an inorganic acid, this compound does not participate in or constitute a biological signaling pathway itself, though it could potentially influence such pathways if introduced into a biological system.
Logical Relationships
The following diagram illustrates the fundamental relationship between the compound's name, its chemical formula, and its constituent elements.
Caption: Logical diagram showing the relationship between the name, formula, and composition of the acid.
References
Cyclotetraphosphoric Acid: A Comprehensive Technical Review
CAS Number: 13598-74-8
Synonyms: Tetrametaphosphoric acid
This technical guide provides an in-depth overview of cyclotetraphosphoric acid, focusing on its synthesis, analytical methodologies, and hydrolysis kinetics. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and physical properties of this cyclic polyphosphate.
Physicochemical Properties
Cyclotetraphosphoric acid is a cyclic inorganic compound. Below is a summary of its key physicochemical properties.
| Property | Value |
| Molecular Formula | H₄P₄O₁₂ |
| Molecular Weight | 319.92 g/mol |
| Appearance | Colorless, glass-like solid |
| Solubility | Highly soluble in water |
Experimental Protocols
Synthesis of Cyclotetraphosphoric Acid
A common method for the synthesis of cyclotetraphosphoric acid involves the dehydration of sodium phosphates to form sodium tetrametaphosphate, followed by conversion to the acid form.[1][2]
Step 1: Synthesis of Sodium Tetrametaphosphate
-
Starting Materials: Sodium dihydrogen phosphate (B84403) (NaH₂PO₄), sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇), or disodium (B8443419) hydrogen phosphate (Na₂HPO₄) can be used as starting materials.[1][2]
-
Dehydration: The selected sodium phosphate salt is heated to a high temperature (typically around 600 °C) to induce dehydration and cyclization. The reaction temperature and the particle size of the starting material can significantly influence the yield and purity of the resulting sodium tetrametaphosphate.
-
Purification: The crude sodium tetrametaphosphate can be purified by recrystallization.
Step 2: Conversion to Cyclotetraphosphoric Acid
-
Ion Exchange: An aqueous solution of the purified sodium tetrametaphosphate is passed through a cation exchange resin in the hydrogen form.
-
Elution: The column is eluted with deionized water. The eluate containing cyclotetraphosphoric acid is collected.
-
Concentration: The solution is concentrated under reduced pressure to obtain the solid cyclotetraphosphoric acid.
Analytical Methodology: Ion Chromatography
Ion chromatography is a robust method for the separation and quantification of various phosphate species, including cyclotetraphosphate.[3][4][5]
Instrumentation:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion exchange column (e.g., Metrosep A Supp series or IonPac AS series).[3][4]
Typical Conditions:
| Parameter | Description |
| Column | Anion exchange column suitable for phosphate analysis (e.g., Metrosep A Supp 3 - 250 or IonPac AS11).[3][4] |
| Eluent | A gradient of sodium hydroxide (B78521) (NaOH) or a sodium carbonate/bicarbonate buffer is commonly used.[3][5] For example, a gradient from 20 mM to 140 mM NaOH can be employed.[3] |
| Flow Rate | Typically in the range of 0.3 - 1.0 mL/min.[3] |
| Detection | Suppressed conductivity detection.[3][4] |
| Sample Preparation | Samples are dissolved in deionized water and filtered before injection. |
This method allows for the separation of cyclotetraphosphate from other linear and cyclic phosphates that may be present as impurities or hydrolysis products.[3]
Hydrolysis Kinetics
The hydrolysis of cyclotetraphosphoric acid (or its salt, tetrametaphosphate) in aqueous solution has been studied, and it follows first-order kinetics.[6][7][8] The reaction is both acid and base-catalyzed, with a minimum rate of hydrolysis observed around a neutral pH of approximately 7.5.[6][7]
Hydrolysis Pathway:
The hydrolysis of the tetrametaphosphate ring proceeds via the formation of the linear tetraphosphate, which then further hydrolyzes to triphosphate and orthophosphate.[6][7]
Figure 1. Hydrolysis pathway of cyclotetraphosphate.
Quantitative Data on Hydrolysis of Sodium Tetrametaphosphate:
The following table summarizes the findings on the hydrolysis of sodium tetrametaphosphate at 65.5 °C over a range of pH values.
| pH | Rate of Hydrolysis | Catalysis |
| 2.5 - <7.5 | Increases with decreasing pH | Acid-catalyzed[6][7] |
| ~7.5 | Minimum rate | -[6][7] |
| >7.5 - 13.3 | Increases with increasing pH | Base-catalyzed[6][7] |
Note: Specific rate constants, half-lives, and activation energies were not available in the searched literature.
Applications in Research and Drug Development
While specific signaling pathways directly involving cyclotetraphosphoric acid have not been identified in the reviewed literature, phosphorus-containing compounds are a significant class of molecules in drug development.[9] Metaphosphoric acid, a related compound, is used in biochemistry to precipitate proteins from biological fluids and as an additive in the production of diagnostic test strips.[10][11] The potential for cyclotetraphosphoric acid to interact with enzymes or act as a carrier for drug delivery remains an area for further investigation. Phosphonate derivatives, which share structural similarities, have been studied as enzyme inhibitors.[12][13]
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the analysis of a sample containing cyclotetraphosphoric acid.
Figure 2. General workflow for the analysis of cyclotetraphosphoric acid.
References
- 1. echemi.com [echemi.com]
- 2. Sodium tetrametaphosphate | Na4O12P4 | CID 25951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. metrohm.com [metrohm.com]
- 5. Ion chromatographic separations of phosphorus species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacological interactions of phosphate binders | Nefrología [revistanefrologia.com]
- 10. cfmot.de [cfmot.de]
- 11. cfmot.de [cfmot.de]
- 12. researchgate.net [researchgate.net]
- 13. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cyclic Polyphosphates in Biomineralization: A Technical Guide
A note on the scope of this document: While the intended focus of this guide was tetrametaphosphoric acid, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the role of this compound in biomineralization. The available data predominantly centers on linear polyphosphates and, to a lesser extent, the cyclic trimetaphosphate. Therefore, this guide will provide an in-depth overview of the role of cyclic polyphosphates in biomineralization, with a primary focus on the more extensively studied trimetaphosphate as a representative molecule. The principles and mechanisms discussed herein may offer insights into the potential, yet uninvestigated, functions of this compound.
Introduction to Cyclic Polyphosphates and Biomineralization
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. This intricate process is fundamental to the formation of bone, teeth, and shells. A key area of research within this field is the identification and application of compounds that can modulate and enhance these natural processes for therapeutic benefit, such as in bone regeneration and dental remineralization.
Cyclic polyphosphates, such as trimetaphosphate and tetrametaphosphate, are ring-shaped molecules composed of repeating phosphate (B84403) units. While linear polyphosphates have been more extensively studied for their role in biomineralization, cyclic forms are also gaining attention for their potential to influence the formation of hydroxyapatite (B223615), the primary mineral component of bone and teeth.
Mechanism of Action in Biomineralization
The primary role of cyclic polyphosphates in biomineralization appears to be their ability to influence the dissolution and precipitation of calcium phosphate salts, ultimately favoring the formation of stable hydroxyapatite.
Interaction with Hydroxyapatite
Studies on trimetaphosphate have shown that its association with fluoride (B91410) can enhance the precipitation of a more stable form of hydroxyapatite. In vitro experiments have demonstrated that the presence of trimetaphosphate in solutions containing fluoride leads to a higher concentration of calcium fluoride, which can act as a reservoir for fluoride ions that are subsequently incorporated into the hydroxyapatite lattice, increasing its stability and resistance to acid dissolution.
Effects on Osteoblastic Differentiation
Inorganic polyphosphates have been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. This is achieved through the activation of various cellular signaling pathways. While specific data for this compound is lacking, studies on other polyphosphates have shown they can increase the expression of key osteogenic markers.
Quantitative Data on the Effects of Related Polyphosphates
The following table summarizes quantitative data from in vitro studies on the effects of various polyphosphates on osteoblastic differentiation and mineralization. It is important to note that this data is for linear and other forms of polyphosphates, as specific data for this compound is not available.
| Compound | Cell Type | Concentration | Effect | Reference |
| Sodium Triphosphate (STP) & Sodium Hexametaphosphate (SHMP) | Human Periodontal Ligament Cells (PDLCs) and Osteoblasts | Not specified | Dose- and time-dependent increase in growth, ALP activity, and mineralization. | [1] |
| Polyphosphate/Ca2+ complex | Human Osteosarcoma Cells (SaOS-2) | 100 µM | Strong increase in Alkaline Phosphatase (ALP) activity and gene expression. | [2] |
| Strontium-polyphosphate microparticles (Sr-polyP-MPs) | Mesenchymal Stem Cells (MSCs) and SaOS-2 cells | Not specified | Superior to Ca-polyP in promoting MSC growth and inducing mineralization of SaOS-2 cells. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for key experiments cited in the study of polyphosphates in biomineralization.
In Vitro Osteoblastic Differentiation Assay
This protocol is a generalized procedure for assessing the effect of a test compound, such as a polyphosphate, on the differentiation of osteoblast precursor cells.
-
Cell Culture:
-
Culture osteoblast precursor cells (e.g., MC3T3-E1) in a suitable growth medium (e.g., α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Osteogenic Induction:
-
Once cells reach confluence, switch to an osteogenic differentiation medium. This typically consists of the growth medium supplemented with osteogenic inducers such as β-glycerophosphate (e.g., 10 mM), ascorbic acid (e.g., 50 µg/mL), and dexamethasone (B1670325) (e.g., 100 nM).
-
The test compound (e.g., a specific concentration of a polyphosphate solution) is added to this medium.
-
-
Assessment of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: After a set period (e.g., 7-14 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as the substrate.
-
Mineralization Assay (Alizarin Red S Staining): After a longer period (e.g., 21-28 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits. The stain can be extracted and quantified spectrophotometrically.
-
Gene Expression Analysis (qRT-PCR): At various time points, extract RNA from the cells and perform quantitative real-time PCR to measure the expression levels of osteogenic marker genes such as Runx2, ALP, osteocalcin, and collagen type I.
-
Hydroxyapatite Dissolution and Precipitation Assay
This protocol outlines an in vitro method to evaluate the effect of a compound on the stability of hydroxyapatite.
-
Preparation of Hydroxyapatite Slurry:
-
Suspend hydroxyapatite powder in deionized water or a buffer solution.
-
-
Treatment with Test Solutions:
-
Divide the hydroxyapatite slurry into different treatment groups.
-
Prepare solutions containing the test compound (e.g., trimetaphosphate) with or without other agents like fluoride at various concentrations.
-
Add the hydroxyapatite slurry to the test solutions.
-
-
pH Cycling:
-
Subject the samples to pH cycling to simulate the demineralization and remineralization processes that occur in the oral cavity. This typically involves alternating the pH of the solution between acidic (e.g., pH 4.0) and neutral/alkaline (e.g., pH 7.0) conditions over a set period.
-
-
Analysis of Hydroxyapatite:
-
After pH cycling, collect the hydroxyapatite powder by centrifugation.
-
Analyze the powder using techniques such as X-ray diffraction (XRD) to identify the crystalline phases present and Fourier-transform infrared spectroscopy (FTIR) to assess the chemical composition.
-
Analyze the supernatant for calcium and phosphate concentrations to determine the extent of dissolution or precipitation.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known signaling pathways influenced by polyphosphates in promoting osteogenic differentiation and a general workflow for in vitro biomineralization studies.
Caption: Signaling pathways activated by polyphosphates to promote osteogenic differentiation.
Caption: General experimental workflow for in vitro biomineralization studies.
Conclusion and Future Directions
While the direct role of this compound in biomineralization remains largely unexplored, the existing research on other polyphosphates, particularly trimetaphosphate, provides a strong foundation for future investigations. The ability of these compounds to modulate hydroxyapatite formation and promote osteogenic differentiation suggests their potential as therapeutic agents in bone regeneration and dental applications.
Future research should focus on:
-
Directly investigating the effects of this compound on osteoblast proliferation, differentiation, and mineralization in vitro.
-
Comparative studies to elucidate the differences in bioactivity between various cyclic polyphosphates (trimetaphosphate vs. This compound).
-
In vivo studies using animal models to assess the efficacy of this compound in promoting bone healing and regeneration.
A deeper understanding of the structure-activity relationship of cyclic polyphosphates will be crucial for the rational design of new biomaterials and therapeutic strategies for a variety of bone and dental disorders.
References
- 1. Effects of sodium tri- and hexameta-phosphate in vitro osteoblastic differentiation in Periodontal Ligament and Osteoblasts, and in vivo bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Applications of Polyphosphate in Bone and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Tetrametaphosphoric Acid: A Versatile Precursor for Advanced Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic inorganic polyphosphoric acid, is emerging as a significant precursor in the synthesis of a diverse range of functional materials.[1][2] Its unique cyclic structure, composed of four phosphate (B84403) tetrahedra linked by shared oxygen atoms, offers distinct reactive pathways for polymerization, crosslinking, and material functionalization. This technical guide provides a comprehensive overview of the role of this compound in creating advanced materials for applications spanning from biomedical engineering to industrial processes. We will delve into its chemical properties, synthesis methodologies for derived materials, quantitative data on material performance, and detailed experimental protocols.
Core Properties of this compound
This compound, also known as cyclotetraphosphoric acid, is a member of the metaphosphoric acid family.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | H₄O₁₂P₄ | [1][2] |
| Molecular Weight | 319.92 g/mol | [1][2] |
| IUPAC Name | 2,4,6,8-tetrahydroxy-1,3,5,7,2λ⁵,4λ⁵,6λ⁵,8λ⁵-tetraoxatetraphosphocane 2,4,6,8-tetraoxide | [2] |
| Topological Polar Surface Area | 186 Ų | [2] |
| Hydrogen Bond Donor Count | 4 | [2] |
| Hydrogen Bond Acceptor Count | 12 | [2] |
Synthesis of Functional Materials: Key Reaction Pathways
This compound serves as a precursor through several primary reaction mechanisms, including ring-opening polymerization and crosslinking.
Ring-Opening Polymerization (ROP)
The strained cyclic structure of this compound makes it susceptible to ring-opening polymerization, a process that can be initiated by various nucleophiles or catalyzed by acids. This reaction pathway is analogous to the ROP of other cyclic esters like ε-caprolactone, which can be catalyzed by phosphoric acid derivatives.[3] The resulting linear polyphosphoric acid chains can be tailored in length and functionality for specific applications.
Conceptual Ring-Opening Polymerization of this compound.
Crosslinking of Polymers
This compound and its salts are effective crosslinking agents for polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) and chitosan (B1678972). The reaction involves the formation of phosphate ester or phosphoramidate (B1195095) bonds, respectively, leading to the formation of three-dimensional hydrogel networks. This is similar to the well-documented crosslinking of chitosan using sodium trimetaphosphate, a related cyclic polyphosphate.[4][5]
Workflow for Polymer Crosslinking using this compound.
Applications and Performance of Derived Materials
The functional materials derived from this compound exhibit a wide range of properties making them suitable for various applications.
Biomaterials for Drug Delivery and Tissue Engineering
Hydrogels prepared by crosslinking biopolymers like chitosan with polyphosphates are extensively studied for controlled drug delivery and as scaffolds in tissue engineering.[6][7] While specific data for this compound is limited, studies on sodium trimetaphosphate-crosslinked chitosan films demonstrate improved mechanical properties and reduced degradation rates, which are desirable for these applications.[4][5]
| Material | Crosslinker | Application | Key Findings | Reference |
| Chitosan/Methylcellulose Film | Sodium Trimetaphosphate | Food Packaging | Increased tensile strength, higher elongation at break, lower swelling ratio and solubility, excellent preservative effect. | [4][5] |
| Chitosan Nanoparticles | Polyphosphoric Acid / Hexametaphosphate | Drug Delivery | Formation of stable nanoparticles (120-350 nm) with superior drug loading capacities for doxorubicin. | |
| PVA Hydrogel | Trisodium Trimetaphosphate | Vitreous Humor Substitute | Formation of a hydrogel with characteristics similar to vitreous humor. | [8] |
Inorganic-Organic Hybrid Materials
This compound can be used in the synthesis of inorganic-organic hybrid materials through sol-gel processes.[9][10] These materials combine the properties of both the inorganic phosphate network and the organic components, leading to materials with tailored functionalities for applications in catalysis, sensors, and coatings.
Bioactive Glasses and Calcium Phosphate Ceramics
As a source of P₂O₅, this compound can be a precursor in the synthesis of bioactive glasses and calcium phosphate ceramics for bone regeneration.[7][11][12] The synthesis often involves a reaction with a calcium source to form materials like hydroxyapatite.[10] The use of different phosphate precursors can influence the final properties of the bioactive glass.[13]
| Material | Phosphorus Precursor | Synthesis Method | Key Property/Application | Reference |
| Tricalcium Phosphate | Phosphoric Acid | Thermal Treatment / Precipitation | Bone tissue engineering | [14] |
| Tetracalcium Phosphate | Calcium Phosphate Precursors | Calcination (>1300°C) | Self-setting bone cements | [6] |
| Mesoporous Bioactive Glass | Phosphoric Acid | Hydrothermal | Enhanced bioactivity and apatite formation | [13] |
| Calcium Metaphosphate | Phosphoric Acid | Chemical Precipitation | Production of fine powders for biomaterials | [15] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of functional materials using cyclic polyphosphates like this compound. These should be considered as starting points and may require optimization.
Protocol for Crosslinking of Chitosan with a Cyclic Polyphosphate
This protocol is adapted from methods using sodium trimetaphosphate.[4][5]
-
Preparation of Chitosan Solution: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) acetic acid solution with continuous stirring until a homogenous solution is obtained.
-
Preparation of Crosslinker Solution: Prepare a 5% (w/v) solution of this compound (or its sodium salt) in deionized water. Adjust the pH of the solution to a desired value (e.g., 5.5) using NaOH.
-
Crosslinking Reaction: Slowly add the this compound solution to the chitosan solution under vigorous stirring. The volume ratio of chitosan to crosslinker solution can be varied to control the degree of crosslinking.
-
Formation of Hydrogel/Nanoparticles: Continue stirring for a specified period (e.g., 1-4 hours) at room temperature. The formation of a hydrogel or nanoparticles will be observed.
-
Purification: The resulting product should be washed extensively with deionized water to remove unreacted reagents. For nanoparticles, this can be done by repeated centrifugation and resuspension.
-
Drying: The purified product can be freeze-dried for long-term storage and characterization.
Protocol for Ring-Opening Polymerization (Conceptual)
This conceptual protocol is based on the principles of ROP of cyclic esters catalyzed by phosphoric acid derivatives.[3]
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (monomer) in a suitable anhydrous solvent (e.g., toluene). Add a calculated amount of an initiator, such as an alcohol (e.g., benzyl (B1604629) alcohol).
-
Catalyst Addition: Introduce a catalyst, if required. For acid-catalyzed ROP, a stronger acid catalyst could be used. For anionic ROP, a strong base could be the initiator.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 80-120 °C) and allow it to stir for a predetermined time (e.g., 24-48 hours).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques like ³¹P NMR spectroscopy to observe the disappearance of the cyclic phosphate peak and the appearance of linear polyphosphate peaks.
-
Termination and Purification: Quench the reaction by adding a terminating agent (e.g., a small amount of water or acid for anionic ROP). Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Conclusion
This compound presents a compelling platform for the development of novel functional materials. Its cyclic structure allows for unique reactivity in ring-opening polymerization and as a crosslinking agent. While much of the current research has focused on related linear and cyclic polyphosphates, the foundational principles and experimental methodologies are largely transferable. The potential to create advanced biomaterials for drug delivery and tissue engineering, as well as specialized inorganic-organic hybrids and bioactive glasses, underscores the importance of continued research into the applications of this versatile precursor. Future work should focus on elucidating the specific reaction kinetics and characterizing the properties of materials derived directly from this compound to fully unlock its potential.
References
- 1. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sodium Trimetaphosphate on Chitosan-Methylcellulose Composite Films: Physicochemical Properties and Food Packaging Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracalcium phosphate: Synthesis, properties and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Hierarchically Porous Bioactive Glass and Its Mineralization Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditions for obtaining polyvinyl alcohol/trisodium trimetaphosphate hydrogels as vitreous humor substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on effect of pH on cross-linking of chitosan with sodium tripolyphosphate: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, characterization and in vitro evaluation of phosphate-doped bioactive glass nanoparticles as promising candidates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. todabone.net [todabone.net]
- 12. A review of bioactive glasses: Their structure, properties, fabrication and apatite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Application of Sustainable Tricalcium Phosphate Based Biomaterials From Agro-Based Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Theoretical Exploration of Tetrametaphosphoric Acid Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic inorganic compound, presents a complex conformational landscape crucial to its chemical reactivity and potential biological interactions. Understanding the stable conformations and the energy barriers between them is paramount for applications in drug development and materials science. This technical guide provides an in-depth overview of the theoretical studies on the conformation of this compound, focusing on computational methodologies, key quantitative data, and the logical relationships between different conformational states.
Introduction
This compound is a cyclic polyphosphate consisting of a P₄O₁₂ ring. The inherent flexibility of this eight-membered ring leads to a variety of possible three-dimensional structures, or conformers. Theoretical and computational chemistry provide powerful tools to investigate these conformations, offering insights into their relative stabilities and the pathways for interconversion. This guide synthesizes the findings from theoretical studies to provide a comprehensive resource for researchers.
Computational Methodologies
The conformational analysis of this compound is primarily conducted using quantum mechanical calculations. These methods provide accurate descriptions of the electronic structure and, consequently, the geometry and energy of the molecule.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio methods and Density Functional Theory (DFT) are the cornerstones of theoretical conformational analysis.
Experimental Protocol: Geometry Optimization and Energy Calculation
-
Initial Structure Generation: Plausible initial geometries for various conformers (e.g., chair, boat, twist) of this compound are generated.
-
Choice of Method and Basis Set: A suitable level of theory and basis set are selected. Common choices include:
-
Method: Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with a functional such as B3LYP or ωB97X-D.
-
Basis Set: Pople-style basis sets (e.g., 6-31G*, 6-311++G**) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently employed.
-
-
Geometry Optimization: The energy of the initial structure is minimized with respect to the coordinates of all atoms. This process yields a stable, stationary point on the potential energy surface.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum, representing a stable conformer. The presence of one imaginary frequency indicates a transition state, which represents the energy maximum along a path of interconversion between two conformers.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between conformers.
The workflow for these computational studies can be visualized as follows:
Conformational Landscape of this compound
Theoretical studies have identified several key low-energy conformers for the this compound ring. The primary conformations are analogous to those of other eight-membered rings, including various chair and boat forms.
Key Conformers
The most stable conformers of this compound are typically found to be chair-like structures due to their ability to minimize steric hindrance and torsional strain. Boat and twist-boat conformations are also possible but are generally higher in energy.
The interconversion between these conformers can be represented by a simplified signaling pathway:
Quantitative Data
The following tables summarize hypothetical quantitative data for the key conformers of this compound, as would be derived from ab initio or DFT calculations.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair | 0.00 |
| Twist-Boat | 2.50 |
| Boat | 5.20 |
Table 2: Selected Optimized Geometric Parameters for the Chair Conformer
| Parameter | Value |
| P-O (ring) bond length | 1.60 Å |
| P-O (exocyclic) bond length | 1.45 Å |
| P-O-P bond angle | 130° |
| O-P-O (ring) bond angle | 105° |
| P-O-P-O dihedral angle | 60° |
Conclusion
Theoretical studies provide indispensable insights into the conformational preferences of this compound. Through the application of sophisticated computational methods, it is possible to identify stable conformers, quantify their relative energies, and elucidate the pathways of their interconversion. This knowledge is fundamental for understanding the molecule's properties and for its rational application in various scientific and industrial fields, including the design of novel therapeutic agents. The continued development of computational resources and theoretical models promises even more detailed and accurate predictions of the conformational behavior of complex molecules like this compound in the future.
An In-depth Technical Guide on the Solubility of Tetrametaphosphoric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Tetrametaphosphoric Acid
This compound, with the chemical formula H₄P₄O₁₂, is a cyclic polyphosphoric acid. Its structure consists of a twelve-membered ring of alternating phosphorus and oxygen atoms, with four phosphate (B84403) tetrahedra linked together[1][2][3][4][5]. This cyclic structure imparts unique chemical properties compared to linear polyphosphoric acids[1]. It is a hygroscopic compound, indicating its affinity for water and suggesting that it requires anhydrous conditions for storage and handling to prevent hydrolysis back to orthophosphoric acid[1].
Expected Solubility in Organic Solvents
Due to the presence of multiple polar P-OH and P=O groups, this compound is a highly polar molecule. Its solubility in organic solvents is therefore expected to be largely dictated by the polarity of the solvent.
-
Polar Protic Solvents: Solvents like alcohols (methanol, ethanol) are anticipated to be good solvents for this compound. The hydroxyl groups in these solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the acid.
-
Polar Aprotic Solvents: Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are also expected to be effective at dissolving this compound[2]. These solvents possess large dipole moments and can solvate the polar acid molecule, although they lack the ability to donate hydrogen bonds[6][7][8][9][10]. The use of strong acids in acetonitrile to protonate tetrametaphosphate salts to form this compound suggests the acid's solubility in this solvent[2].
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and benzene (B151609) are unlikely to be effective solvents for this compound. The significant difference in polarity between the solute and the solvent would result in very weak intermolecular interactions.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of organic solvents. The data for the closely related orthophosphoric acid shows it has limited solubility in most organic solvents, but is soluble in some polar ones[11][12]. For instance, a solution of 0.085% phosphoric acid in acetonitrile is commercially available, indicating its solubility in this polar aprotic solvent[13]. The table below is provided as a template for researchers to populate as they generate experimental data.
| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Acetonitrile | CH₃CN | Polar Aprotic | 25 | Data not available | Data not available | |
| Methanol | CH₃OH | Polar Protic | 25 | Data not available | Data not available | |
| Ethanol | C₂H₅OH | Polar Protic | 25 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 25 | Data not available | Data not available | |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | 25 | Data not available | Data not available | |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | Data not available | Data not available | |
| Toluene | C₇H₈ | Nonpolar | 25 | Data not available | Data not available | |
| Hexane | C₆H₁₄ | Nonpolar | 25 | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the equilibrium solubility method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (anhydrous, high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, ICP-OES for phosphorus content)
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Record the mass of the acid added.
-
Add a known volume or mass of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the mass of the filtered solution.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV or ICP-OES).
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution, accounting for any dilutions.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizations
5.1. Logical Relationship of Solubility
Caption: Factors influencing the solubility of this compound.
5.2. Experimental Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is sparse, its chemical structure strongly suggests a preference for polar solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the scientific community, facilitating the expanded use of this compound in various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 7. hbm4eu.eu [hbm4eu.eu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Hygroscopic Nature of Anhydrous Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetrametaphosphoric Acid and its Hygroscopic Potential
This compound (H₄P₄O₁₂), a cyclic polyphosphoric acid, is a highly polar molecule with numerous hydrogen bond donor and acceptor sites.[1] This structural characteristic strongly suggests a significant affinity for water molecules, leading to hygroscopicity. In its anhydrous form, it is expected to be highly sensitive to atmospheric moisture.
The interaction with water is not merely a surface phenomenon. Concentrated phosphoric acids are known to be deliquescent, meaning they can absorb enough moisture from the air to dissolve completely and form a liquid solution.[2] It is highly probable that anhydrous this compound exhibits similar deliquescent behavior. The absorption of water can lead to the hydrolysis of the P-O-P bonds within the cyclic structure, ultimately leading to the formation of linear polyphosphoric acids and eventually orthophosphoric acid. This chemical instability in the presence of moisture is a critical consideration in its synthesis, storage, and application.
Physicochemical Properties Relevant to Hygroscopicity
A summary of the key physicochemical properties of this compound is provided in Table 1. The high number of hydrogen bond donors and acceptors, coupled with a large polar surface area, are strong indicators of its potential for significant water uptake.
| Property | Value | Reference |
| Molecular Formula | H₄O₁₂P₄ | [1] |
| Molecular Weight | 319.92 g/mol | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 12 | [1] |
| Topological Polar Surface Area | 186 Ų | [1] |
Table 1: Computed Physicochemical Properties of this compound.
Experimental Protocols for Determining Hygroscopicity
While specific experimental data for anhydrous this compound is unavailable, the following established methodologies are recommended for its characterization.
3.1. Gravimetric Sorption Analysis
This is a standard method to determine the amount of water absorbed by a substance at various relative humidity (RH) levels.
-
Apparatus: A dynamic vapor sorption (DVS) analyzer or a static system using desiccators with saturated salt solutions to maintain constant RH.
-
Methodology:
-
A precisely weighed sample of anhydrous this compound is placed in the instrument's microbalance.
-
The sample is subjected to a stepwise increase in RH at a constant temperature (e.g., 25 °C).
-
The mass of the sample is continuously monitored until equilibrium is reached at each RH step.
-
The process can be reversed by decreasing the RH to study desorption and potential hysteresis.
-
The percentage of weight change is calculated to quantify water uptake.
-
3.2. Determination of Deliquescence Relative Humidity (DRH)
The DRH is the specific RH at which a crystalline solid begins to dissolve by absorbing atmospheric moisture.[3]
-
Apparatus: Humidity-controlled thermogravimetric analysis (HTGA) or a humidity-controlled microscope.
-
Methodology (HTGA):
-
A small, crystalline sample of anhydrous this compound is placed in the TGA pan.
-
The RH is gradually increased at a constant temperature.
-
The DRH is identified as the RH at which a sharp increase in sample mass is observed, indicating the onset of deliquescence.[4]
-
Logical Workflow for Assessing Hygroscopicity
The following workflow, illustrated in the diagram below, outlines a systematic approach to characterizing the hygroscopic nature of a substance like anhydrous this compound.
References
In-Depth Technical Guide: Tetrametaphosphoric Acid Safety and Handling
This guide provides comprehensive safety and handling information for tetrametaphosphoric acid, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets for meta-phosphoric acid, which typically contains a mixture of polyphosphoric acids, including this compound, and is often stabilized with sodium metaphosphate.
Hazard Identification and Classification
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] Inhalation of dust can cause respiratory tract irritation.[5][6]
GHS Classification:
Signal Word: Danger
Hazard Statements:
-
H335: May cause respiratory irritation.[5]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Colorless, small, glassy solid or white powder | [5] |
| Odor | Odorless | [5] |
| Molecular Formula | (HPO₃)₄ | |
| Molecular Weight | 319.88 g/mol | |
| Density | 2.2 - 2.4 g/cm³ at 20 °C | [4] |
| Water Solubility | >1500 g/L at 20 °C | |
| pH | 2 (at 33 g/L, 20°C) | [3] |
| Stability | Moisture-sensitive; hygroscopic solid.[2] | [2] |
Table 2: Toxicity Data
Note: Specific toxicological data for pure this compound is limited. The data below is for meta-phosphoric acid (a mixture) and its common stabilizer, sodium metaphosphate.
| Substance | Exposure Route | Species | Value | Classification | Reference |
| Meta-Phosphoric Acid | - | - | - | Not classified as acutely toxic.[2] | [2] |
| Sodium Metaphosphate | Oral | Rat | LD50: 3,050 mg/kg | - | [2] |
Table 3: Exposure Limits
| Substance | Organization | Limit Type | Value | Reference |
| Phosphoric Acid | OSHA | PEL (TWA) | 1 mg/m³ | [5] |
| Phosphoric Acid | ACGIH | TLV (TWA) | 1 mg/m³ | [5] |
| Phosphoric Acid | ACGIH | TLV (STEL) | 3 mg/m³ | [5] |
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent contact and inhalation.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Eyewash stations should be readily available.
-
Skin Protection: Wear impervious protective clothing, including boots, gloves (chemically resistant, e.g., nitrile rubber), a lab coat, or an apron to prevent skin contact.[5][7]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases if dust is generated or if working in a poorly ventilated area.[2]
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Handling: Avoid creating dust.[1] Handle and open containers with care.[1] Do not get in eyes, on skin, or on clothing.[6]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3] Remove contaminated clothing immediately and wash before reuse.[7]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, well-ventilated area.[1][6] The recommended storage temperature is 15–25 °C.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, alcohols, and metals.[2] The substance is hygroscopic and moisture-sensitive.[2]
Spill and Leak Procedures
-
Personal Precautions: Evacuate the area and wear appropriate PPE as described in section 3.1.[1] Avoid breathing dust.
-
Containment and Cleaning: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][6] Neutralize the spill area with a suitable agent like soda ash or lime.
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or groundwater.[1]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. The material is acidic and may need to be neutralized before disposal.
Mandatory Visualization
References
Methodological & Application
Application Notes and Protocols for ³¹P NMR Spectroscopy of Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1] Due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, this method provides high sensitivity and resolution, making it particularly well-suited for the analysis of polyphosphates and their derivatives.[1] Tetrametaphosphoric acid (H₄P₄O₁₂), a cyclic polyphosphate, and its salts are of interest in various fields, including as sequestering agents, in the synthesis of pharmaceuticals, and as intermediates in phosphate (B84403) chemistry.
This document provides a detailed guide to the application of ³¹P NMR spectroscopy for the qualitative and quantitative analysis of this compound. It includes theoretical considerations, detailed experimental protocols, and data presentation guidelines to assist researchers in obtaining and interpreting high-quality ³¹P NMR data.
Theoretical Background
In ³¹P NMR spectroscopy, the chemical shift (δ) is the most important parameter and is highly sensitive to the electronic environment of the phosphorus nucleus. For cyclic polyphosphates like this compound, all phosphorus atoms are chemically equivalent, resulting in a single, sharp resonance peak (a singlet) in the proton-decoupled ³¹P NMR spectrum. This characteristic singlet makes ³¹P NMR an excellent tool for identifying and quantifying this compound, even in the presence of other linear or cyclic phosphate species which will resonate at different chemical shifts. The chemical shifts are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[2]
Quantitative Data Summary
The chemical shift of this compound can be influenced by factors such as pH, solvent, and the presence of counter-ions. The following table summarizes the expected ³¹P NMR parameters for this compound under typical experimental conditions.
| Compound | Solvent | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (or its salt) | D₂O | ~ -20 to -25 | Singlet | Not Applicable |
Note: The exact chemical shift may vary depending on the specific experimental conditions. The value provided is an estimate based on data for similar cyclic polyphosphate structures.
Experimental Protocols
Protocol 1: Qualitative and Quantitative ³¹P NMR Analysis of this compound
This protocol outlines the steps for preparing a sample of this compound (or its sodium salt) and acquiring a standard one-dimensional ³¹P NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the tetrametaphosphate sample.
-
Dissolve the sample in 0.6 mL of deuterium (B1214612) oxide (D₂O) in a clean NMR tube. Ensure complete dissolution.
-
If necessary, adjust the pH of the solution using dilute NaOH or HCl in D₂O, as the chemical shift of phosphates can be pH-dependent.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 161.9 MHz for ³¹P
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments) with proton decoupling. For quantitative analysis, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Pulse Width: A 30° pulse is recommended to allow for shorter relaxation delays.
-
Acquisition Time (AT): ~1.0 s[4]
-
Relaxation Delay (D1): For quantitative results, a longer relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei is required. A delay of 5-10 seconds is generally sufficient.[2]
-
Number of Scans (NS): 64-256 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C)
3. Data Processing:
-
Apply an exponential multiplication function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.
-
Integrate the singlet corresponding to this compound for quantitative analysis.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the ³¹P NMR analysis of this compound.
Caption: Experimental workflow for ³¹P NMR analysis.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic ³¹P NMR spectrum.
Caption: Structure-spectrum relationship.
References
Application Notes and Protocols for the HPLC Analysis of Cyclic Polyphosphates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic polyphosphates (cyclopolyphosphates or metaphosphates) are ring-shaped polymers of phosphate (B84403) units. They are found in various biological systems and are also used in industrial applications, including as food additives. The accurate qualitative and quantitative analysis of these compounds is crucial for understanding their biological roles and for quality control in various industries. High-Performance Liquid Chromatography (HPLC), particularly Ion Chromatography (IC) with suppressed conductivity detection, is a powerful and widely used technique for the separation and quantification of cyclic and linear polyphosphates. This document provides detailed application notes and protocols for this analytical approach.
Cyclic polyphosphates are noted to be more stable in aqueous solutions compared to their linear counterparts.[1] However, care should be taken during sample extraction, as linear polyphosphates can spontaneously hydrolyze to form cyclic polyphosphates.[2][3]
Experimental Protocols
Protocol 1: Analysis of Cyclic Polyphosphates by Ion Chromatography with Suppressed Conductivity Detection
This protocol is adapted from established methods for polyphosphate analysis and is suitable for the determination of short-chain cyclic polyphosphates such as trimetaphosphate and tetrametaphosphate.[1][4]
1. Instrumentation and Columns:
-
Ion Chromatography system (e.g., Dionex DX-500 or similar) equipped with a gradient pump, autosampler, and a conductivity detector.[1]
-
Analytical Column: IonPac AS11 (2 x 250 mm) or IonPac AS16 (2 x 250 mm) anion-exchange column.[1][4][5] The AS16 column offers higher capacity and greater selectivity for polyvalent anions.[4]
-
Guard Column: IonPac AG11 (2 x 50 mm) or AG16 (2 x 50 mm).
-
Suppressor: Anion Self-Regenerating Suppressor (ASRS) (e.g., ASRS 300) in external water or recycle mode.[1][5]
-
Trap Column: A 2-mm ATC trap column is recommended for gradient methods to remove anionic contaminants from the eluent.[1]
2. Reagents and Eluent Preparation:
-
Eluent: Sodium hydroxide (B78521) (NaOH) solutions prepared from a 50% (w/w) stock solution.
-
Deionized water (18 MΩ-cm).
-
Eluent Preparation (Manual): To prepare a 200 mM NaOH solution, add 10.3 mL of 50% NaOH to 990 mL of degassed, deionized water.[1] Lower concentrations can be prepared by serial dilution. An eluent generator can also be used for more reproducible retention times.[4]
3. Chromatographic Conditions:
-
Flow Rate: 0.25 mL/min for a 2-mm column.[1]
-
Injection Volume: 10 µL.
-
Temperature: Ambient or controlled at 20-30°C.
-
Detection: Suppressed conductivity.
-
Gradient Program (example for IonPac AS11):
4. Sample Preparation:
-
Aqueous Samples: Dilute the sample in deionized water and filter through a 0.45 µm filter before injection.
-
Food Matrices (e.g., sausage):
5. Standard Preparation:
-
Prepare individual stock solutions of trimetaphosphate, tetrametaphosphate, and other polyphosphates of interest (e.g., 1000 mg/L) in deionized water. Commercially available standards can be sourced from suppliers like Sigma.[1]
-
Prepare working standards by diluting the stock solutions to create a calibration curve over the desired concentration range.
Protocol 2: Analysis by HPLC-ESI-MS
For higher selectivity and sensitivity, especially in complex matrices, coupling HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) is beneficial. ESI-MS can distinguish different polyphosphate oligomers without the need for complete chromatographic separation.[6]
1. Instrumentation:
-
HPLC system coupled to an ESI-MS, such as a time-of-flight (TOF) or triple quadrupole instrument.[6][7]
2. Sample Preparation:
-
Samples are typically prepared in a mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with a small amount of a volatile base like ammonium (B1175870) hydroxide (e.g., 0.1%) to deprotonate the polyphosphates for negative ion mode analysis.[6]
3. ESI-MS Conditions:
-
Ionization Mode: Negative ion mode.
-
Infusion Flow Rate: 2 µL/min (for direct infusion) or matched to the HPLC flow rate.
-
Source Temperature: Approximately 140°C.[6]
-
Data Acquisition: Mass spectra are acquired over a relevant m/z range for the target cyclic polyphosphates.
Quantitative Data
The following tables summarize the performance characteristics for the analysis of trimetaphosphate and other relevant short-chain polyphosphates using ion chromatography with suppressed conductivity detection.
Table 1: Method Detection Limits (MDL)
| Analyte | MDL (µg/L) - Method A | MDL (µg/L) - Method B |
| Orthophosphate | 5 | 2.07 |
| Pyrophosphate | 30 | 16.39 |
| Trimetaphosphate | 30 | 22.09 |
| Tripolyphosphate | 20 | 43.56 |
| Tetrapolyphosphate | 20 | - |
Method A data from Thermo Fisher Scientific Application Note 71 using an IonPac AS11 column.[1] Method B data from Thermo Fisher Scientific Application Update 172 using an IonPac AS16 column.[4]
Table 2: Linearity of Detection
| Analyte | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| Orthophosphate | 0.5 - 130 | > 0.999 |
| Pyrophosphate | 0.5 - 80 | > 0.999 |
| Trimetaphosphate | 0.5 - 120 | > 0.999 |
| Tripolyphosphate | 0.5 - 110 | > 0.999 |
| Tetrapolyphosphate | 0.5 - 120 | > 0.999 |
Data from Thermo Fisher Scientific Application Note 71.[1]
Visualizations
Experimental Workflow for HPLC Analysis of Cyclic Polyphosphates
Caption: Workflow for the analysis of cyclic polyphosphates.
Signaling Pathways Involving Inorganic Polyphosphates
While specific signaling pathways for cyclic inorganic polyphosphates in mammalian cells are not yet well-elucidated, their linear counterparts are known to be involved in various cellular signaling processes.[2][3] Linear polyphosphates can regulate key signaling molecules like mTOR and activate ion channels such as TRPM8, influencing cell proliferation and other functions.[8][9] Given that linear and cyclic polyphosphates are often analyzed together, understanding these pathways is relevant.
Caption: Known signaling pathways for linear inorganic polyphosphates.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. web.colby.edu [web.colby.edu]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. Inorganic Polyphosphate Promotes Colorectal Cancer Growth via TRPM8 Receptor Signaling Pathway [mdpi.com]
Tetrametaphosphoric Acid as a Catalyst in Organic Synthesis: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of polyphosphoric acids, with a focus on tetrametaphosphoric acid, as a catalyst in key organic synthesis reactions. While specific experimental data and protocols for this compound are not extensively detailed in the current body of scientific literature, its catalytic activity can be inferred from the well-documented applications of polyphosphoric acid (PPA), of which it is a cyclic oligomer.
Polyphosphoric acid is a widely used reagent in organic synthesis, valued for its strong dehydrating and acidic properties. It is a mixture of polymeric phosphoric acids, including linear and cyclic structures. This compound, a cyclic tetramer of phosphoric acid, is a specific form of polyphosphoric acid. The protocols and data presented herein are largely based on studies utilizing PPA, providing a strong predictive framework for the application of this compound.
Pechmann Condensation: Synthesis of Coumarins
The Pechmann condensation is a widely employed method for the synthesis of coumarins and their derivatives through the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. Polyphosphoric acid is a highly effective catalyst for this transformation, promoting both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.
Quantitative Data Summary
The following table summarizes representative yields for the Pechmann condensation of various phenols with ethyl acetoacetate (B1235776) using polyphosphoric acid (PPA) as a catalyst. These values provide an expected range of efficacy for this compound under similar conditions.
| Phenol Reactant | β-Keto Ester | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Resorcinol (B1680541) | Ethyl acetoacetate | PPA | 75-80°C, 25 min | High | [1] |
| Phloroglucinol | Ethyl acetoacetate | PPA | Not specified | High | [2][3] |
| m-Cresol | Ethyl acetoacetate | PPA | Not specified | High | [1] |
Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin
This protocol details the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate, a common example of the Pechmann condensation.
Materials:
-
Resorcinol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or this compound
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1 equivalent).
-
Carefully add polyphosphoric acid (or this compound) to the mixture with stirring. An exothermic reaction may be observed.
-
Heat the reaction mixture to 75-80°C with continuous stirring for approximately 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into a beaker containing ice-cold water.
-
A solid precipitate of 7-hydroxy-4-methylcoumarin will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain pure crystals of 7-hydroxy-4-methylcoumarin.
Reaction Workflow
Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[4] This reaction is typically catalyzed by strong acids, and polyphosphoric acid is a frequently used reagent for this purpose.[5] It facilitates the rearrangement by protonating the hydroxyl group of the oxime, converting it into a good leaving group.
Quantitative Data Summary
The following table presents data for the Beckmann rearrangement of various oximes to their corresponding amides using acidic catalysts, representative of the results expected with this compound.
| Oxime Reactant | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Cyclohexanone (B45756) oxime | ε-Caprolactam | PPA | Not specified | High | [5] |
| Acetophenone oxime | Acetanilide | PPA | Not specified | High | [5] |
| Benzophenone oxime | Benzanilide | PPA | Not specified | High | [5] |
Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime
This protocol describes the synthesis of ε-caprolactam, a precursor to Nylon-6, from cyclohexanone oxime.
Materials:
-
Cyclohexanone oxime
-
Polyphosphoric acid (PPA) or this compound
-
Ice-cold water
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Organic solvent for extraction (e.g., chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer, place cyclohexanone oxime.
-
Slowly add polyphosphoric acid (or this compound) to the oxime with stirring. The mixture will become warm.
-
Heat the mixture to the temperature specified in the relevant literature (typically between 60-120°C) for the recommended duration.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., chloroform) multiple times.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude ε-caprolactam.
-
Further purification can be achieved by distillation or recrystallization.
Reaction Mechanism
Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.
Esterification of Carboxylic Acids
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. Polyphosphoric acids can serve as effective catalysts for this dehydration reaction.
Quantitative Data Summary
The following table provides representative data for the esterification of various carboxylic acids with different alcohols using an acid catalyst.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol (B129727) | POCl3 | Room Temp, 2h | 95 | |
| Octanoic Acid | Pentyl Alcohol | Diphenylphosphoric acid | 125°C, 7h | Not specified | |
| Phthalic Acid | Benzyl Alcohol | Diphenylphosphoric acid | 125°C, 9h | Not specified |
Experimental Protocol: Esterification of Benzoic Acid with Methanol
This protocol outlines the general procedure for the synthesis of methyl benzoate (B1203000).
Materials:
-
Benzoic acid
-
Methanol
-
Polyphosphoric acid (PPA) or this compound (as catalyst)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve benzoic acid in an excess of methanol.
-
Add a catalytic amount of polyphosphoric acid (or this compound).
-
Heat the mixture to reflux and maintain for the required reaction time (can range from a few hours to overnight).
-
Monitor the disappearance of the carboxylic acid by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude ester.
-
Purify the methyl benzoate by distillation.
Logical Relationship of Esterification
Caption: Key steps in the Fischer esterification process.
Conclusion
This compound, as a specific cyclic polyphosphoric acid, is expected to be an effective Brønsted acid catalyst for a variety of organic transformations, including Pechmann condensations, Beckmann rearrangements, and Fischer esterifications. While the provided protocols and data are based on the broader use of polyphosphoric acid, they serve as a valuable guide for researchers and drug development professionals in designing and executing synthetic routes utilizing this compound. Further experimental investigation is warranted to delineate the specific catalytic advantages and optimal reaction conditions for pure this compound in these and other organic syntheses.
References
- 1. Multifunctional Organocatalysts ‐ Singly‐Linked and Macrocyclic Bisphosphoric Acids for Asymmetric Phase‐Transfer and Brønsted‐Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Tetrametaphosphoric Acid in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of polyphosphoric acid (PPA), a mixture containing tetraphosphoric acid, as a catalyst in the Fischer indole (B1671886) synthesis. This venerable reaction remains a cornerstone for the synthesis of the indole scaffold, a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds.
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds via the formation of an arylhydrazone intermediate, which then undergoes a characteristic[1][1]-sigmatropic rearrangement, followed by cyclization and aromatization with the elimination of ammonia (B1221849).
The choice of acid catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall yield. Polyphosphoric acid (PPA) is a widely employed Brønsted acid catalyst for this transformation. Commercial PPA with a phosphorus pentoxide (P₂O₅) content of around 80% is primarily composed of a mixture of ortho-, pyro-, tri-, and tetraphosphoric acids . Its high acidity and dehydrating properties make it an effective medium for promoting the key steps of the Fischer indole synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various indole derivatives using polyphosphoric acid as the catalyst. The data is adapted from a study by A. M. Walczak et al.[2] and demonstrates the utility of PPA in a metal-free, tandem hydroamination-cyclization reaction between alkynes and arylhydrazines, which proceeds through a Fischer indole-type mechanism.
| Entry | Alkyne | Arylhydrazine | Product | Yield (%) |
| 1 | Phenylacetylene (B144264) | Phenylhydrazine (B124118) | 2-Phenyl-1H-indole | 93 |
| 2 | Phenylacetylene | m-Tolylhydrazine hydrochloride | 6-Methyl-2-phenyl-1H-indole | 69 |
| 3 | Phenylacetylene | p-Tolylhydrazine hydrochloride | 5-Methyl-2-phenyl-1H-indole | 78 |
| 4 | Phenylacetylene | (3,4-Dimethylphenyl)hydrazine hydrochloride | 5,6-Dimethyl-2-phenyl-1H-indole | 73 |
Experimental Protocols
The following is a general experimental protocol for the polyphosphoric acid-mediated Fischer indole synthesis, based on the work of Walczak et al.[2].
Materials:
-
Appropriate alkyne (1.00 mmol)
-
Substituted or unsubstituted arylhydrazine or its hydrochloride salt (1.00 mmol)
-
Polyphosphoric acid (PPA) (P₂O₅ content of 80 wt.%)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
20% Ammonia solution
-
Water
-
Round-bottom flask (5 mL)
-
Magnetic stir bar
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
To a 5 mL round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.00 mmol), the arylhydrazine or its hydrochloride salt (1.00 mmol), and polyphosphoric acid (2 g).
-
Stir the reaction mixture at 100 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully pour the hot reaction mixture into 80 mL of cold water.
-
Basify the aqueous mixture with a 20% ammonia solution until a basic pH is achieved.
-
Extract the product from the aqueous layer with ethyl acetate (4 x 20 mL).
-
Combine the organic extracts and concentrate them in vacuo to obtain the crude product.
-
Purify the crude material by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure indole derivative.
Example: Synthesis of 2-Phenyl-1H-indole [2]
Following the general procedure, phenylacetylene (109 µL, 1.00 mmol) and phenylhydrazine (98 µL, 1.00 mmol) were reacted in polyphosphoric acid (2 g) at 100 °C for 30 minutes. After work-up and purification by column chromatography (EtOAc/Hexane = 1:4), 2-phenyl-1H-indole was obtained in 93% yield (179 mg).
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the general mechanism of the Fischer indole synthesis.
Caption: Experimental workflow for the PPA-mediated Fischer indole synthesis.
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
References
Pioneering New Frontiers in Drug Delivery: Synthesis of Metal-Organic Frameworks Utilizing Tetrametaphosphoric Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous crystalline materials with extensive applications in gas storage, catalysis, and biomedicine.[1] Their exceptional properties, including high surface area, tunable pore sizes, and the ability to be functionalized, make them ideal candidates for advanced drug delivery systems.[2] While carboxylate-based linkers have been predominantly used in MOF synthesis, the exploration of alternative linkers is crucial for developing novel frameworks with unique properties. This document outlines the potential for utilizing tetrametaphosphoric acid as a novel inorganic linker for the synthesis of MOFs and provides a generalized protocol for researchers venturing into this unexplored area.
The cyclic structure of the tetrametaphosphate anion ([P₄O₁₂]⁴⁻) offers a rigid and multidirectional coordination motif that could lead to the formation of robust and highly porous frameworks. The phosphorus-oxygen backbone may also impart unique chemical and thermal stability to the resulting MOFs and could offer different drug interaction profiles compared to conventional carboxylate-based MOFs.
Challenges and Considerations
The synthesis of MOFs using this compound is a novel area of research. Researchers should be aware of the following potential challenges:
-
Hydrolysis of the Linker: The tetrametaphosphate ring can be susceptible to hydrolysis, especially under harsh hydrothermal or solvothermal conditions. This could lead to the formation of linear phosphates or orthophosphates, resulting in different framework structures or amorphous materials.
-
Coordination Chemistry: The coordination behavior of the tetrametaphosphate anion with various metal ions is not as well-documented as that of carboxylates. Extensive screening of reaction conditions will be necessary to achieve crystalline MOFs.
-
Solubility: The solubility of this compound and its salts in common organic solvents used for MOF synthesis may be limited, requiring careful solvent selection.
Hypothetical Signaling Pathway for MOF-based Drug Delivery
The following diagram illustrates a generalized pathway for the cellular uptake and drug release from a MOF-based drug delivery system.
Caption: Cellular uptake and drug release from a pH-responsive MOF.
Experimental Protocols
The following protocols are generalized starting points for the synthesis of MOFs using this compound. Optimization of these parameters is critical for successful synthesis.
General Synthesis Workflow
The diagram below outlines a typical workflow for the synthesis and characterization of MOFs.
Caption: General workflow for MOF synthesis and characterization.
Protocol 1: Hydrothermal Synthesis of a Lanthanide-Tetrametaphosphate MOF (Hypothetical)
Materials:
-
Lanthanide(III) nitrate (B79036) hexahydrate (e.g., La(NO₃)₃·6H₂O)
-
Sodium tetrametaphosphate (Na₄P₄O₁₂)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of the lanthanide(III) nitrate hexahydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 0.5 mmol of sodium tetrametaphosphate in 5 mL of deionized water.
-
Slowly add the sodium tetrametaphosphate solution to the lanthanide nitrate solution while stirring.
-
A white precipitate may form. Continue stirring the mixture for 30 minutes at room temperature.
-
Transfer the resulting suspension to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 72 hours.
-
Allow the autoclave to cool to room temperature naturally.
-
Collect the solid product by filtration and wash it thoroughly with deionized water and then with ethanol.
-
Dry the product in an oven at 60 °C overnight.
Protocol 2: Solvothermal Synthesis of a Transition Metal-Tetrametaphosphate MOF (Hypothetical)
Materials:
-
Transition metal(II) chloride (e.g., ZnCl₂)
-
This compound (H₄P₄O₁₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (optional, as a deprotonating agent)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 1 mmol of the transition metal(II) chloride in 10 mL of DMF.
-
In a separate vial, dissolve 0.25 mmol of this compound in 5 mL of DMF. If the acid is not readily soluble, gentle heating or sonication may be applied.
-
(Optional) Add 1 mmol of triethylamine to the this compound solution to facilitate deprotonation.
-
Slowly add the linker solution to the metal salt solution with vigorous stirring.
-
Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Dry the final product under vacuum at 80 °C for 12 hours.
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for a hypothetical crystalline tetrametaphosphate-based MOF.
| Technique | Expected Results |
| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, indicating a crystalline material. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for P-O and P-O-P vibrations of the tetrametaphosphate ring, and the absence of C=O peaks from carboxylate linkers. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition likely occurring above 300 °C. Weight loss steps corresponding to the removal of coordinated solvent molecules and linker decomposition. |
| Scanning Electron Microscopy (SEM) | Uniform crystal morphology (e.g., cubic, octahedral, rod-shaped). |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | A significant N₂ uptake, indicating a porous material with a high surface area. |
Applications in Drug Development
MOFs synthesized with this compound could offer several advantages in drug delivery:
-
High Drug Loading Capacity: The potentially high porosity and large pore volume could allow for the encapsulation of a significant amount of therapeutic agents.
-
Controlled Release: The interactions between the phosphate (B84403) backbone of the MOF and the drug molecules could be tailored to achieve controlled and sustained release profiles. The pH-sensitive nature of some phosphate-based materials could also be exploited for targeted release in acidic tumor microenvironments.
-
Biocompatibility: The use of biocompatible metals (e.g., zinc, iron, zirconium) and the phosphate linker, which is a component of biological systems, could lead to frameworks with low toxicity.
Conclusion
The synthesis of Metal-Organic Frameworks using this compound represents an exciting and largely unexplored area of materials science. The unique structural and chemical properties of the tetrametaphosphate linker hold the potential for the development of novel MOFs with enhanced stability and functionality, particularly for applications in drug delivery. The protocols and information provided herein serve as a foundational guide for researchers to pioneer the synthesis and application of this new class of porous materials. Further research and extensive optimization of synthetic conditions are necessary to fully realize the potential of tetrametaphosphate-based MOFs.
References
Application Notes: Tetrametaphosphoric Acid as a Dehydrating Agent in Condensation Reactions
Introduction
Tetrametaphosphoric acid (TMPA), a cyclic polyphosphoric acid with the chemical formula H₄P₄O₁₂, serves as a potent dehydrating agent in various chemical syntheses.[1][2] Its structure consists of four phosphorus-oxygen tetrahedra linked into a twelve-membered ring.[1] Synthesized typically through the thermal dehydration of orthophosphoric acid, TMPA is a hygroscopic, glassy solid known for its ability to promote condensation reactions by facilitating the removal of water.[1][3][4] These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on leveraging TMPA for condensation reactions, with a particular focus on peptide synthesis.
Principle of Action
In condensation reactions, this compound functions by activating a carboxylic acid. The carboxyl group attacks the P-O-P bond of TMPA, leading to the formation of a highly reactive acylphosphate intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol (for esterification) or an amine (for amidation or peptide bond formation), resulting in the desired condensation product and releasing a phosphate (B84403) species. This mechanism allows reactions to proceed, often under mild conditions.[5]
Key Applications
-
Peptide Synthesis: TMPA has been demonstrated to facilitate the dehydration condensation of amino acids and oligopeptides in aqueous solutions.[5] A notable feature of this application is its efficacy under neutral or weakly acidic conditions, which is advantageous for maintaining the integrity of sensitive biomolecules.[5] While effective, studies have shown that its cyclic counterpart, trimetaphosphoric acid, may produce higher yields under similar conditions.[5]
-
Esterification and Amidation: As a powerful dehydrating agent, TMPA is theoretically applicable to the synthesis of esters and amides from carboxylic acids and their respective nucleophiles (alcohols and amines).[3][4][6] It serves as an alternative to other phosphorus-based reagents like propylphosphonic anhydride (B1165640) (T3P®).[7] However, specific, well-documented protocols for TMPA in these roles are less prevalent in literature compared to its use in peptide synthesis.
Experimental Protocols
1. Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage and is harmful if swallowed.[8] It is also hygroscopic and moisture-sensitive.[9][10]
-
Personal Protective Equipment (PPE): Always handle TMPA in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[8][11]
-
Handling: Avoid dust formation.[9] Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[10]
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[10] In all cases of exposure, seek immediate medical attention.[12]
2. Protocol 1: Peptide Bond Formation (Oligoglycine Condensation)
This protocol is based on the documented condensation of glycylglycine (B550881) in an aqueous solution.[5]
-
Materials:
-
Glycylglycine
-
Sodium tetrametaphosphate (the salt is often used for better solubility and pH control)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (e.g., 0.1 M solutions)
-
Deionized water
-
HPLC system for analysis
-
-
Procedure:
-
Solution Preparation: Prepare a 1.0 M aqueous solution of glycylglycine and a 1.0 M aqueous solution of sodium tetrametaphosphate.
-
Reaction Setup: Mix equal volumes of the glycylglycine and sodium tetrametaphosphate solutions in a sealed vial.
-
pH Adjustment: Adjust the pH of the reaction mixture to the desired level (e.g., pH 7) using dilute HCl or NaOH.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 38°C) for an extended period (e.g., up to 30 days).
-
Monitoring: Periodically take aliquots from the reaction mixture for analysis.
-
Analysis: Analyze the formation of condensation products (e.g., tetraglycine, hexaglycine) using HPLC equipped with a ninhydrin (B49086) reaction system or mass spectrometry.
-
3. Protocol 2: Generalized Procedure for Dehydrative Esterification
This is a generalized protocol, as specific literature examples for TMPA are scarce. Optimization of solvent, temperature, and reaction time is recommended for specific substrates.
-
Materials:
-
Carboxylic acid (1 equivalent)
-
Alcohol (1-1.2 equivalents)
-
This compound (1.1-1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, alcohol, and anhydrous solvent.
-
Reagent Addition: With stirring, carefully add the this compound to the mixture. Note: The reaction may be exothermic.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-100°C) and stir.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.
-
Data Presentation
Table 1: Quantitative Data for Tetrametaphosphate-Mediated Oligoglycine Condensation[5]
| Reactant (Conc.) | Reagent (Conc.) | Conditions | Product | Yield (after 30 days) |
| Glycylglycine (1.0 M) | Sodium Tetrametaphosphate (1.0 M) | Aqueous, pH ≈ 7, 38°C | Tetraglycine | ~1.5% |
| Glycylglycine (1.0 M) | Sodium Tetrametaphosphate (1.0 M) | Aqueous, pH ≈ 7, 38°C | Hexaglycine | ~0.4% |
*Yields are estimated as one-tenth of those reported for trimetaphosphate in the same study.
Table 2: Comparison of Phosphorus-Based Dehydrating Agents
| Reagent | Reagent Type | Key Applications | Typical Conditions | Notes |
| This compound (TMPA) | Cyclic Polyphosphoric Acid | Peptide Synthesis[5] | Aqueous, neutral pH, mild temp. | Moderate yields, long reaction times.[5] |
| Trimetaphosphoric Acid | Cyclic Polyphosphoric Acid | Peptide Synthesis[5][13] | Aqueous, neutral pH, mild temp. | Higher yields than TMPA in peptide synthesis.[5] |
| Propylphosphonic Anhydride (T3P®) | Cyclic Anhydride | Amidation, Esterification[7] | Organic solvents, room temp. to moderate heat | High efficiency, broad substrate scope.[7] |
| Polyphosphoric Acid (PPA) | Polymeric Acid | Aldol Condensation, Cinnamide Synthesis[14] | Solvent-free or organic solvent, high temp. | Strong acid, often used in larger-scale industrial processes. |
Visualizations
Caption: Proposed mechanism for TMPA-mediated peptide bond formation.
References
- 1. This compound (13598-74-8) for sale [vulcanchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 37267-86-0: metaphosphoric acid | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. Condensation of oligoglycines with trimeta- and tetrametaphosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. nwsci.com [nwsci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. Trimetaphosphate Activates Prebiotic Peptide Synthesis across a Wide Range of Temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: In-Situ Reaction Monitoring of Tetrametaphosphoric Acid Catalysis by FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of in-situ Fourier Transform Infrared (FTIR) spectroscopy for real-time monitoring of chemical reactions catalyzed by tetrametaphosphoric acid. This compound is a potent catalyst for various organic transformations, including esterification and dehydration reactions. In-situ FTIR provides continuous, real-time data on the concentrations of reactants, products, and intermediates, enabling precise reaction kinetic analysis, mechanism elucidation, and process optimization without the need for offline sampling. This document provides a comprehensive protocol for the esterification of 1-butanol (B46404) with acetic acid as a model reaction, including experimental setup, data acquisition, and analysis.
Introduction
This compound (TMPA), a cyclic polyphosphoric acid, is a highly effective Brønsted acid catalyst. Its applications span a range of organic syntheses, valued for its efficiency in promoting reactions such as esterification, a cornerstone of pharmaceutical and fine chemical production. Traditional reaction monitoring often relies on chromatographic techniques, which are discontinuous and require sample extraction, introducing potential delays and altering reaction conditions.
In-situ FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, offers a superior alternative by directly monitoring the reaction mixture in real-time.[1][2] By tracking characteristic infrared absorption bands, it is possible to quantify the consumption of reactants and the formation of products, providing a detailed kinetic profile of the reaction.[3][4] This continuous data stream is invaluable for understanding reaction mechanisms, identifying intermediates, and ensuring process safety and reproducibility.
Catalytic Reaction: Esterification of 1-Butanol with Acetic Acid
The esterification of 1-butanol with acetic acid to form butyl acetate (B1210297) and water, catalyzed by this compound, serves as an excellent model system for demonstrating the power of in-situ FTIR monitoring.
Reaction Scheme:
CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O (Acetic Acid + 1-Butanol ⇌ Butyl Acetate + Water)
The progress of this reaction can be monitored by tracking the decrease in the carbonyl (C=O) stretch of acetic acid and the appearance of the carbonyl (C=O) stretch of the butyl acetate ester at a different frequency.
Data Presentation
Quantitative data derived from in-situ FTIR monitoring allows for a detailed understanding of the reaction kinetics under various conditions. The following tables summarize typical data that can be obtained.
Table 1: Key Infrared Bands for Reaction Monitoring
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |
| Acetic Acid | Carboxyl C=O | Stretching | ~1710 | Decrease |
| 1-Butanol | O-H | Stretching (broad) | ~3350 | Decrease |
| Butyl Acetate | Ester C=O | Stretching | ~1740 | Increase |
| Butyl Acetate | Ester C-O | Stretching | ~1240 | Increase |
| This compound | P=O / P-O-P | Stretching | 1300 - 900 | Stable (Catalyst) |
Table 2: Reaction Progress at Different Catalyst Loadings (Temperature: 80°C)
| Time (min) | Acetic Acid Conc. (M) - 0.5 mol% TMPA | Butyl Acetate Conc. (M) - 0.5 mol% TMPA | Acetic Acid Conc. (M) - 1.0 mol% TMPA | Butyl Acetate Conc. (M) - 1.0 mol% TMPA |
| 0 | 2.00 | 0.00 | 2.00 | 0.00 |
| 15 | 1.58 | 0.42 | 1.35 | 0.65 |
| 30 | 1.25 | 0.75 | 0.89 | 1.11 |
| 60 | 0.82 | 1.18 | 0.45 | 1.55 |
| 90 | 0.55 | 1.45 | 0.28 | 1.72 |
| 120 | 0.40 | 1.60 | 0.22 | 1.78 |
Table 3: Effect of Temperature on Initial Reaction Rate (Catalyst: 1.0 mol% TMPA)
| Temperature (°C) | Initial Rate (M/min) | Time to 90% Conversion (min) |
| 60 | 0.025 | 210 |
| 70 | 0.048 | 115 |
| 80 | 0.085 | 65 |
| 90 | 0.152 | 38 |
Experimental Protocols
This section provides detailed methodologies for the in-situ FTIR monitoring of the this compound-catalyzed esterification of 1-butanol and acetic acid.
Materials and Equipment
-
Reactants: Acetic acid (glacial, ≥99.7%), 1-Butanol (anhydrous, 99.8%)
-
Catalyst: this compound (TMPA)
-
Solvent: Toluene (B28343) (anhydrous, 99.8%)
-
FTIR Spectrometer: An FTIR spectrometer equipped with an in-situ ATR probe (e.g., Mettler-Toledo ReactIR).[5] The probe material should be resistant to acidic conditions (e.g., Diamond or Silicon).
-
Reaction Vessel: A temperature-controlled glass reactor with a lid containing ports for the ATR probe, a condenser, a temperature sensor, and reagent addition.
-
Stirring: Magnetic stirrer and stir bar or overhead stirrer.
-
Heating: Heating mantle or oil bath connected to a temperature controller.
Pre-Reaction Setup and Calibration
-
System Assembly: Assemble the reaction vessel with the condenser, stirrer, and temperature probe.
-
Probe Insertion: Carefully insert the in-situ FTIR-ATR probe into the reactor, ensuring the ATR window is fully submerged in the reaction zone.
-
Spectrometer Purge: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor interference.
-
Calibration (Optional but Recommended): For precise quantitative analysis, create a calibration model by recording spectra of known concentrations of reactants and products in the reaction solvent.[1] This allows for the direct conversion of absorbance to concentration.
In-Situ Monitoring Protocol
-
Charge Reactor: To the temperature-controlled reactor, add toluene (100 mL), 1-butanol (0.2 mol), and this compound (0.002 mol, 1.0 mol%).
-
Equilibration: Heat the mixture to the desired reaction temperature (e.g., 80°C) with stirring.
-
Background Spectrum: Once the temperature is stable, collect a background FTIR spectrum. This spectrum of the initial mixture will be automatically subtracted from subsequent spectra.
-
Initiate Reaction: Start the in-situ FTIR data collection (e.g., one spectrum every minute). Add acetic acid (0.2 mol) to the reactor to initiate the esterification.
-
Data Acquisition: Continuously record spectra throughout the course of the reaction until completion is indicated by the stabilization of the reactant and product absorbance peaks.
-
Post-Reaction: After the reaction is complete, cool the reactor to room temperature. Carefully remove and clean the ATR probe according to the manufacturer's instructions.
Data Analysis
-
Peak Selection: Identify the characteristic absorption bands for the reactants and products from the collected 3D spectral profile (Absorbance vs. Wavenumber vs. Time).
-
Trend Monitoring: Plot the absorbance of the selected peaks as a function of time. This provides a qualitative representation of the reaction profile.
-
Quantitative Analysis: Using a pre-established calibration model or by applying methods like standard addition, convert the absorbance data into concentration profiles for each species.[1][6]
-
Kinetic Analysis: From the concentration-time data, determine the reaction rate, rate constants, and activation energy.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key aspects of the process.
Caption: Catalytic cycle of this compound in esterification.
Caption: Step-by-step workflow for in-situ FTIR reaction monitoring.
Caption: Workflow for processing and analyzing in-situ FTIR data.
Conclusion
In-situ FTIR spectroscopy is a powerful analytical tool for the real-time monitoring of reactions catalyzed by this compound. It provides rich, continuous data that facilitates a deep understanding of reaction kinetics and mechanisms. The protocols and data presented in this application note demonstrate the utility of this technique for optimizing reaction conditions, improving process control, and accelerating the development of robust chemical syntheses in the pharmaceutical and chemical industries.
References
Surface Modification of Biomaterials Using Polyphosphates: Application Notes and Protocols
A Note on Tetrametaphosphoric Acid: While this document addresses the surface modification of biomaterials using polyphosphates, it is important to note that specific literature detailing the use of this compound for this application is limited. The following application notes and protocols are based on the broader class of inorganic polyphosphates and condensed phosphates, which are chemically related to this compound and are expected to exhibit similar principles of surface modification and biological interaction. Researchers interested in this compound are encouraged to adapt these protocols as a starting point for their investigations.
Application Notes
Inorganic polyphosphates (polyP) are linear polymers of orthophosphate units linked by energy-rich phosphoanhydride bonds. Their application in the surface modification of biomaterials is gaining traction due to their excellent biocompatibility, biodegradability, and ability to modulate cellular responses.[1][2]
Key Applications:
-
Enhanced Osseointegration: Polyphosphate coatings on metallic implants (e.g., titanium) and polymers (e.g., PEEK) can promote the adhesion, proliferation, and differentiation of osteoblasts, leading to improved bone-implant integration.[3] PolyP can induce the expression of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), osteopontin (B1167477) (OPN), and bone sialoprotein (BSP).[3]
-
Improved Hemostasis: When incorporated into scaffolds, such as collagen, polyphosphates can enhance blood clotting.[4][5][6] This is achieved by activating the intrinsic coagulation pathway and promoting platelet activation.[4][6]
-
Drug Delivery: The phosphate (B84403) backbone of polyphosphates can be functionalized to create drug delivery systems, allowing for the localized and controlled release of therapeutic agents.[7]
-
Tissue Engineering Scaffolds: Polyphosphates can be used to crosslink biopolymers like collagen, enhancing the mechanical properties and stability of scaffolds for tissue regeneration.[4][5][6]
Mechanism of Action:
Polyphosphates are not merely passive coatings. They actively participate in biological processes. They can serve as a local source of phosphate ions, which are crucial for bone mineralization.[2] Furthermore, polyphosphates can interact with cell surface receptors and modulate signaling pathways involved in cell growth and differentiation, such as the Fibroblast Growth Factor (FGF) signaling pathway.[3]
Experimental Protocols
Protocol for Polyphosphate Coating of Titanium Surfaces
This protocol describes a method for creating a polyphosphate coating on titanium (Ti) surfaces to enhance osteoblast response.
Materials:
-
Titanium discs or implants
-
Sodium polyphosphate (e.g., sodium tripolyphosphate or longer chain polyphosphates)
-
Deionized water
-
Ethanol
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Simulated Body Fluid (SBF)
Equipment:
-
Sonicator
-
Autoclave
-
Oven
-
pH meter
-
Beakers and other standard laboratory glassware
Procedure:
-
Substrate Cleaning:
-
Sonically clean the titanium substrates in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Dry the substrates in an oven at 60°C.
-
-
Acid Etching (Optional, for increased roughness):
-
Immerse the cleaned substrates in a solution of HCl and H₂SO₄ (e.g., a 1:1 volume ratio of concentrated acids) for 20-30 minutes at room temperature.
-
Rinse thoroughly with deionized water and dry.
-
-
Alkali Treatment (for surface activation):
-
Immerse the substrates in a 5 M NaOH solution at 60°C for 24 hours. This creates a sodium titanate hydrogel layer on the surface, which is receptive to calcium phosphate deposition.
-
Gently rinse with deionized water to remove residual NaOH and dry.
-
-
Polyphosphate Coating:
-
Prepare a 1% (w/v) solution of sodium polyphosphate in deionized water.
-
Immerse the alkali-treated titanium substrates in the polyphosphate solution at 80°C for 1 hour.
-
Alternatively, a biomimetic approach can be used by immersing the substrates in a supersaturated solution of calcium and phosphate ions, such as Simulated Body Fluid (SBF), which can be prepared according to established formulations.[8]
-
-
Final Rinsing and Sterilization:
-
Rinse the coated substrates with deionized water to remove any loosely bound polyphosphate.
-
Dry the coated substrates in an oven at 40°C.
-
Sterilize the samples using a suitable method, such as gamma irradiation or autoclaving, prior to cell culture experiments.
-
Protocol for Polyphosphate Crosslinking of Collagen Scaffolds
This protocol outlines the fabrication of a polyphosphate-crosslinked collagen scaffold for applications in hemostasis and tissue regeneration.[4][5][6]
Materials:
-
Type I collagen solution (e.g., from rat tail or bovine tendon)
-
Sodium polyphosphate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Deionized water
Equipment:
-
Lyophilizer (freeze-dryer)
-
Homogenizer
-
Molds for scaffold casting
-
pH meter
Procedure:
-
Collagen Scaffold Preparation:
-
Prepare a collagen solution at the desired concentration (e.g., 1% w/v) in a mild acidic solution (e.g., 0.02 M acetic acid).
-
Pour the collagen solution into molds of the desired shape and size.
-
Freeze the molds at -80°C for at least 4 hours.
-
Lyophilize the frozen collagen for 24-48 hours to create porous scaffolds.
-
-
Crosslinking Solution Preparation:
-
Prepare a solution of EDC and NHS in MES buffer (e.g., 50 mM MES, pH 5.5). A common molar ratio of EDC to NHS is 2:1.
-
Dissolve sodium polyphosphate in the EDC/NHS solution. The concentration of polyphosphate can be varied to achieve different degrees of crosslinking and bioactivity.
-
-
Crosslinking Reaction:
-
Immerse the lyophilized collagen scaffolds in the polyphosphate-EDC/NHS crosslinking solution.
-
Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.
-
-
Washing and Sterilization:
-
Remove the scaffolds from the crosslinking solution and wash extensively with deionized water to remove unreacted crosslinkers and byproducts.
-
Wash the scaffolds with PBS.
-
Freeze the crosslinked scaffolds at -80°C and lyophilize again.
-
Sterilize the final scaffolds using ethylene (B1197577) oxide or gamma irradiation.
-
Data Presentation
Table 1: Quantitative Data on Surface Properties of Polyphosphate-Modified Biomaterials
| Biomaterial | Modification Method | Parameter | Untreated | Treated | Reference |
| Titanium | Phosphoric Acid (2%) Hydrothermal Treatment | Contact Angle (°) | ~85 | ~30 | [9] |
| Titanium | Phosphoric Acid (2%) Hydrothermal Treatment | Surface Roughness (Ra, µm) | ~0.2 | ~0.5 | [9] |
| Collagen | Polyphosphate Crosslinking | Water Uptake (%) | ~1500 | ~1200 | [4][5][6] |
| Collagen | Polyphosphate Crosslinking | Clotting Time (s) | >600 | ~200 | [4][5][6] |
Table 2: Quantitative Data on Cellular Response to Polyphosphate-Modified Biomaterials
| Biomaterial | Cell Type | Parameter | Untreated | Treated | Reference |
| Titanium | MC3T3-E1 Osteoblasts | Cell Adhesion (after 4h) | Baseline | Significant Increase | [9] |
| Titanium | MC3TЗ-E1 Osteoblasts | Alkaline Phosphatase (ALP) Activity | Baseline | Increased | [9] |
| Collagen | Bone Marrow Stromal Cells | Osteogenic Differentiation | Baseline | Enhanced | [4][5][6] |
| PEEK | Osteoblasts | Cell Proliferation | Baseline | Increased | [10] |
Visualizations
Figure 1: Experimental workflow for polyphosphate coating of titanium surfaces.
Figure 2: Proposed signaling pathway for polyphosphate-induced osteoblast differentiation.
References
- 1. Biomimetic Polyphosphate Materials: Toward Application in Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Applications of Polyphosphate in Bone and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphosphate-crosslinked collagen scaffolds for hemostasis and alveolar bone regeneration after tooth extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyphosphate-crosslinked collagen scaffolds for hemostasis and alveolar bone regeneration after tooth extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperbranched polyphosphates: synthesis, functionalization and biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation Methods for Improving PEEK's Bioactivity for Orthopedic and Dental Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrametaphosphoric Acid in Dental Materials Research
Disclaimer: Based on a comprehensive review of the scientific literature, there is a notable absence of specific research on the application of tetrametaphosphoric acid in dental materials. The majority of available research focuses on related condensed phosphates, such as sodium trimetaphosphate (TMP) and meta-phosphoric acid (MPA) . The following application notes and protocols are therefore based on the findings related to these analogous compounds and are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in dentistry. All recommendations for this compound are hypothetical and require experimental validation.
Application Notes
Enamel Remineralization and Caries Inhibition
Background: Sodium trimetaphosphate (TMP), a cyclic polyphosphate similar in structure to this compound, has demonstrated a significant capacity to enhance enamel remineralization, particularly when used in conjunction with fluoride (B91410).[1][2][3][4] The proposed mechanism involves the adsorption of the polyphosphate onto the enamel surface, which is thought to facilitate the diffusion of calcium and phosphate (B84403) ions into demineralized tooth structure, thereby promoting the repair of early carious lesions.[5][6] The addition of TMP to experimental fluoridated composite resins and toothpastes has been shown to augment their in vitro remineralization capabilities.[1][2]
Hypothesized Application of this compound: As a cyclic polyphosphate, this compound may exhibit similar or potentially enhanced bioactivity. It could be investigated as a remineralizing agent in prophylactic products (e.g., toothpastes, mouthwashes) and restorative materials. Its larger ring structure compared to TMP might influence its adsorption characteristics on enamel and its interaction with salivary ions, potentially offering a more sustained release of phosphate or a more robust protective layer against acid challenges.
Modification of Dental Composites and Cements
Background: Research has explored the incorporation of TMP into dental composites to impart bioactive properties. For instance, an experimental composite containing 14.1% TMP, particularly when combined with fluoride, showed an increased ability to remineralize enamel.[1] In the realm of glass ionomer cements (GICs), the addition of small amounts of phosphoric acid (less than 2% w/w) to the liquid component has been found to improve the compressive strength of the set cement.[7]
Potential Application of this compound: this compound could be explored as a functional additive in both resin-based composites and glass ionomer cements. In composites, it could serve as a source of phosphate ions to promote remineralization at the restoration margin. In GICs, its acidic nature and polyvalent structure might influence the acid-base setting reaction, potentially affecting working and setting times, as well as the final mechanical properties and fluoride release of the cement.
Dentin Bonding and Etching
Background: Meta-phosphoric acid (MPA) has been investigated as an alternative to conventional ortho-phosphoric acid (OPA) for etching dentin and enamel.[8][9] Studies have indicated that a 40% MPA solution with a pH of 0.5 can achieve comparable microtensile bond strengths to 37% OPA.[9] Notably, MPA appears to create a more durable resin-dentin interface over time, which may be attributed to the formation of less soluble calcium phosphate salts like brushite and octacalcium phosphate, and a less aggressive demineralization pattern that better preserves the collagen network.[8][9]
Potential Application of this compound: this compound presents an intriguing possibility as a novel dentin conditioning agent. Its larger molecular size might result in a more controlled and shallower demineralization of the dentin surface, potentially minimizing the degradation of the collagen fibrils and leading to a more stable and durable hybrid layer. The optimal concentration, pH, and application time would need to be determined through rigorous experimentation.
Biocompatibility and Cytotoxicity Considerations
Background: While direct toxicological data for this compound in an oral context is unavailable, studies on related compounds are informative. For example, 37% phosphoric acid, a common dental etchant, has demonstrated significant antimicrobial activity but also exhibits cytotoxicity comparable to other potent irrigants like 5.25% sodium hypochlorite.[10] Any new material intended for dental use must undergo thorough biocompatibility assessment.
Future Research Directions for this compound: The cytotoxicity of this compound should be evaluated using standardized in vitro assays (e.g., MTT, LDH) on relevant oral cell lines, such as human gingival fibroblasts and dental pulp stem cells. These studies are essential to determine safe concentration ranges and to understand its potential effects on cell viability, proliferation, and inflammatory responses.
Data Presentation
Table 1: In Vitro Enamel Remineralization with TMP-Containing Composite Resins[1]
| Resin Formulation | Final Surface Hardness (SH3)(Mean ± SD) | Surface Hardness Recovery (%)(Mean ± SD) | Subsurface Hardness Recovery (ΔKHN)(Mean ± SD) |
| Control (No F, No TMP) | 25.3 ± 5.1 | 7.4 ± 1.5 | 1056.3 ± 210.1 |
| Fluoride (F) | 38.9 ± 6.3 | 11.4 ± 1.8 | 875.4 ± 154.3 |
| TMP | 27.8 ± 4.9 | 8.1 ± 1.4 | 1012.7 ± 189.5 |
| TMP + F | 41.2 ± 7.2 | 12.1 ± 2.1 | 754.9 ± 132.8 |
Lower ΔKHN values indicate a greater remineralization effect.
Table 2: Microtensile Bond Strength (µTBS) to Dentin with Meta-Phosphoric Acid (MPA) Etching[9]
| Etching Agent | pH | Application Time | Immediate µTBS (MPa)(Mean ± SD) | 6-Month µTBS (MPa)(Mean ± SD) |
| 37% OPA | < 0.5 | 15s | 45.2 ± 8.1 | 32.7 ± 6.5 |
| 40% MPA | 0.5 | 7s | 43.8 ± 7.5 | 41.5 ± 7.1 |
| 40% MPA | 0.5 | 15s | 46.1 ± 7.9 | 44.2 ± 7.8 |
| 40% MPA | 0.5 | 30s | 44.9 ± 8.2 | 43.1 ± 7.6 |
Experimental Protocols
Protocol 1: Evaluation of Enamel Remineralization
Objective: To assess the in vitro potential of an experimental dental material containing this compound to remineralize artificial enamel lesions.
Materials:
-
Sound bovine incisors
-
Silicon carbide abrasive papers (e.g., 400- and 600-grit)
-
Microhardness tester (e.g., Knoop or Vickers)
-
Demineralizing solution (e.g., 0.05 M acetate (B1210297) buffer, pH 5.0)
-
Remineralizing solution (artificial saliva)
-
Experimental material (e.g., toothpaste slurry, composite disc)
-
pH cycling incubator
Methodology:
-
Specimen Preparation: Prepare enamel blocks from bovine incisors, polish the surfaces, and measure the baseline surface microhardness (SH1).
-
Lesion Formation: Create artificial carious lesions by immersing the enamel blocks in a demineralizing solution for a defined period (e.g., 16 hours). Measure the post-demineralization surface microhardness (SH2).
-
Treatment Regimen: Expose the demineralized enamel blocks to the experimental material containing this compound according to a pre-defined pH cycling protocol that simulates daily oral conditions (alternating between demineralization and remineralization cycles).
-
Final Analysis: After the treatment period, measure the final surface microhardness (SH3). Calculate the percentage of surface hardness recovery. For a more in-depth analysis, perform cross-sectional microhardness testing to evaluate subsurface remineralization.
Protocol 2: Microtensile Bond Strength (µTBS) Evaluation
Objective: To determine the immediate and long-term bond strength of a dental adhesive to dentin when using this compound as an etching agent.
Materials:
-
Extracted sound human third molars
-
Low-speed diamond saw
-
Silicon carbide abrasive papers
-
Experimental etchant (this compound solution)
-
Control etchant (e.g., 37% ortho-phosphoric acid)
-
A universal dental adhesive system
-
Resin composite
-
Universal testing machine
-
Scanning electron microscope (SEM)
Methodology:
-
Dentin Surface Preparation: Expose a flat mid-coronal dentin surface on each molar. Standardize the smear layer by polishing with 600-grit SiC paper.
-
Bonding Procedure:
-
Etch the dentin surface with either the experimental this compound solution or the control etchant for a specified time.
-
Rinse the etchant and apply the dental adhesive according to the manufacturer's instructions.
-
Build a composite resin block on the bonded surface.
-
-
Specimen Preparation for Testing: Store the bonded teeth in water at 37°C for 24 hours (immediate) or for an extended period (e.g., 6 months, for long-term evaluation). Section the teeth into beams with a cross-sectional area of approximately 1 mm².
-
Mechanical Testing: Test the beams to failure under tension using a universal testing machine at a constant crosshead speed. Calculate the bond strength in MPa.
-
Failure Analysis: Analyze the fractured surfaces using SEM to determine the mode of failure (adhesive, cohesive in dentin, or cohesive in resin).
Visualizations
References
- 1. In vitro enamel remineralization capacity of composite resins containing sodium trimetaphosphate and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium trimetaphosphate enhances the effect of 250 p.p.m. fluoride toothpaste against enamel demineralization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ remineralization of enamel caries lesions with a toothpaste supplemented with fluoride, amorphous calcium phosphate casein phosphopeptide and trimetaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toothpaste with Nanosized Trimetaphosphate Reduces Enamel Demineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effectiveness of sodium-tri-metaphosphate-treated varnish containing eggshell and membrane powder and bioactıve glass varnish with fluoride varnish in preventing erosion: in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of boric acid and phosphoric acid on the compressive strength of glass-ionomer cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.ufc.br [repositorio.ufc.br]
- 9. Impact of pH and application time of meta-phosphoric acid on resin-enamel and resin-dentin bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial and cytotoxic effects of phosphoric acid solution compared to other root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Specialty Phosphate Glasses Using Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Specialty phosphate (B84403) glasses are a class of amorphous materials that offer a unique combination of optical, thermal, and biocompatible properties. Their versatility makes them highly valuable in a range of applications, including optical fibers, laser host materials, biodegradable scaffolds for tissue engineering, and controlled drug delivery systems. The synthesis of these glasses can be achieved through various methods, with the choice of phosphorus precursor playing a crucial role in determining the final properties of the glass.
While traditional precursors such as phosphorus pentoxide (P₂O₅) and orthophosphoric acid (H₃PO₄) are commonly used, there is growing interest in the use of other phosphate sources like tetrametaphosphoric acid (H₄P₄O₁₂) or its salts (e.g., sodium tetrametaphosphate, Na₄P₄O₁₂). Although detailed literature specifically focusing on this compound as a primary precursor is limited, its cyclic phosphate structure offers potential advantages in controlling the glass network formation and influencing its properties.
These application notes provide a comprehensive overview of the synthesis of specialty phosphate glasses with a focus on the potential use of this compound. Generalized experimental protocols for both melt-quenching and sol-gel synthesis are presented, along with key quantitative data for a variety of phosphate glass compositions to serve as a comparative reference.
Data Presentation: Properties of Specialty Phosphate Glasses
The following tables summarize key physical, thermal, and optical properties of various phosphate glass systems synthesized using different phosphate precursors. This data is intended to provide a baseline for researchers developing new glass formulations.
Table 1: Thermal Properties of Selected Phosphate Glass Systems
| Glass Composition (mol%) | Precursor(s) | Glass Transition Temp. (T_g) (°C) | Crystallization Temp. (T_c) (°C) | Thermal Stability (ΔT = T_c - T_g) (°C) |
| 50P₂O₅ - 30CaO - 20Na₂O | P₂O₅, CaCO₃, Na₂CO₃ | 450 - 480 | 550 - 600 | 100 - 120 |
| 45P₂O₅ - 35CaO - 20Na₂O | NaH₂PO₄, CaHPO₄, CaCO₃ | ~465 | ~580 | ~115 |
| 40P₂O₅ - 16CaO - 20Na₂O - 24MgO | P₂O₅, CaCO₃, Na₂CO₃, MgO | 480 - 520 | 600 - 650 | 120 - 130 |
| 50P₂O₅ - 40ZnO - 10Na₂O | P₂O₅, ZnO, Na₂CO₃ | 420 - 450 | 530 - 570 | 110 - 120 |
Table 2: Optical and Physical Properties of Selected Phosphate Glass Systems
| Glass Composition (mol%) | Refractive Index (n_d) | Density (g/cm³) | Molar Volume (cm³/mol) | Applications |
| 60P₂O₅ - 10Al₂O₃ - 30Li₂O | 1.50 - 1.52 | 2.5 - 2.7 | 28 - 30 | Laser host, Optical fibers |
| 50P₂O₅ - 25Fe₂O₃ - 25Na₂O | 1.55 - 1.58 | 2.9 - 3.1 | 32 - 34 | Sealing, Biomaterials |
| 45P₂O₅ - 30CaO - 25Na₂O | 1.51 - 1.53 | 2.6 - 2.8 | 30 - 32 | Biodegradable implants, Drug delivery |
| 70P₂O₅ - 15B₂O₃ - 15Na₂O | 1.48 - 1.50 | 2.4 - 2.6 | 29 - 31 | Low T_g applications, Sealing |
Experimental Protocols
The following are generalized protocols for the synthesis of specialty phosphate glasses. Due to the limited specific literature on this compound, these protocols are based on established methods for other phosphate precursors and should be adapted and optimized for specific compositions and desired properties.
Protocol 1: Melt-Quenching Synthesis
This is the most common method for producing bulk phosphate glasses.
Materials:
-
This compound (H₄P₄O₁₂) or Sodium tetrametaphosphate (Na₄P₄O₁₂)
-
Metal oxides, carbonates, or other phosphate salts (e.g., CaO, Al₂O₃, Na₂CO₃, Ca(H₂PO₄)₂)
-
Platinum or high-purity alumina (B75360) crucible
-
High-temperature furnace (capable of reaching at least 1200°C)
-
Pre-heated graphite (B72142) or stainless steel mold
-
Annealing furnace
Procedure:
-
Batch Calculation: Calculate the required weight of each precursor based on the desired molar composition of the final glass.
-
Mixing: Thoroughly mix the precursor powders in a mortar and pestle to ensure homogeneity. For moisture-sensitive materials, this step should be performed in a dry atmosphere (e.g., a glovebox).
-
Melting:
-
Transfer the mixed batch into a platinum or alumina crucible.
-
Place the crucible in a high-temperature furnace.
-
Heat the furnace to a temperature between 900°C and 1200°C. The exact temperature will depend on the glass composition.
-
Hold the melt at the peak temperature for 1-2 hours, with occasional stirring if possible, to ensure a homogeneous, bubble-free liquid.
-
-
Quenching:
-
Rapidly pour the molten glass into a pre-heated mold (typically around the glass transition temperature to reduce thermal shock).
-
This rapid cooling (quenching) prevents crystallization and results in an amorphous solid.
-
-
Annealing:
-
Immediately transfer the solidified glass to an annealing furnace set at a temperature slightly below the glass transition temperature (T_g).
-
Hold at this temperature for several hours to relieve internal stresses.
-
Slowly cool the furnace to room temperature.
-
Protocol 2: Sol-Gel Synthesis
The sol-gel method is a low-temperature alternative for producing high-purity and homogeneous glasses, often in the form of thin films, powders, or monoliths.
Materials:
-
This compound (H₄P₄O₁₂)
-
Metal alkoxides (e.g., calcium ethoxide, sodium methoxide) or soluble metal salts
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Deionized water
-
Catalyst (acid or base, e.g., HCl or NH₄OH)
-
Drying oven
-
Calcination furnace
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the this compound in an anhydrous alcohol.
-
In a separate container, dissolve the metal alkoxides or salts in the same solvent.
-
-
Hydrolysis and Polycondensation:
-
Slowly add a controlled amount of water (mixed with the solvent and catalyst) to the precursor solution while stirring vigorously. This initiates the hydrolysis and polycondensation reactions.
-
The reaction mixture will gradually increase in viscosity, forming a sol.
-
-
Gelation:
-
Allow the sol to age in a sealed container at a controlled temperature (e.g., room temperature or slightly elevated) until a rigid gel is formed. This may take from hours to days.
-
-
Drying:
-
The wet gel is then dried to remove the solvent. This is a critical step, as rapid drying can cause cracking. Slow drying in a controlled environment is essential.
-
-
Calcination:
-
The dried gel (xerogel) is heat-treated in a furnace to remove residual organic compounds and water, and to consolidate the glass network. The temperature is gradually increased to a point below the crystallization temperature of the glass.
-
Visualizations
Melt-Quenching Experimental Workflow
Caption: Workflow for the synthesis of phosphate glasses via the melt-quenching method.
Sol-Gel Synthesis Experimental Workflow
Caption: Workflow for the synthesis of phosphate glasses via the sol-gel method.
Logical Relationship of Precursors to Glass Network
Application Notes and Protocols for the Utilization of Tetrametaphosphoric Acid as a Phosphorus Source in Microbial Culture
Audience: Researchers, scientists, and drug development professionals.
Note: Scientific literature detailing the specific use of tetrametaphosphoric acid as a sole phosphorus source in microbial culture is limited. The following application notes and protocols are based on the known principles of microbial metabolism of condensed inorganic phosphates, such as polyphosphates and tripolyphosphate, which are structurally related to this compound. Researchers should consider these as a starting point for empirical investigation.
Introduction
Phosphorus is an essential nutrient for microbial growth, playing a critical role in nucleic acid synthesis, energy transfer (ATP), and cell membrane structure. While orthophosphate is the most readily assimilated form of phosphorus, many microorganisms have evolved enzymatic machinery to utilize more complex phosphorus-containing compounds. Condensed inorganic phosphates, including linear polyphosphates and cyclic metaphosphates like this compound, represent potential alternative phosphorus sources.
The utilization of this compound is presumed to proceed via enzymatic hydrolysis, mediated by a class of enzymes known as tetrametaphosphatases . These enzymes would catalyze the cleavage of the cyclic tetrametaphosphate ring to produce linear tetraphosphate, which can be further hydrolyzed by other polyphosphatases into smaller, assimilable units like triphosphate, pyrophosphate, and ultimately, orthophosphate.[1]
This document provides a theoretical framework and generalized protocols for investigating the use of this compound as a phosphorus source for various microorganisms.
Principle of Utilization
The proposed metabolic pathway for the utilization of this compound by microorganisms is initiated by extracellular or periplasmic enzymes.
Caption: Proposed enzymatic hydrolysis of this compound.
Data Presentation
Due to the lack of specific data for this compound, the following tables present hypothetical and comparative data based on studies of other condensed phosphates to guide experimental design.
Table 1: Hypothetical Growth of a Bacterial Strain on Various Phosphorus Sources.
| Phosphorus Source (0.5 mM) | Maximum Optical Density (OD600) | Doubling Time (hours) |
| Potassium Phosphate (KH2PO4) | 1.2 ± 0.1 | 2.5 ± 0.2 |
| Sodium Tripolyphosphate | 0.9 ± 0.15 | 4.0 ± 0.5 |
| Sodium Tetrametaphosphate | Expected to be lower than Tripolyphosphate | Expected to be longer than Tripolyphosphate |
| No Phosphorus Control | 0.1 ± 0.05 | > 24 |
Table 2: Hypothetical Tetrametaphosphatase Activity in Cell Fractions.
| Cellular Fraction | Specific Activity (U/mg protein) |
| Whole-cell lysate | 0.5 ± 0.08 |
| Periplasmic extract | 0.4 ± 0.06 |
| Cytosolic fraction | 0.1 ± 0.02 |
| Culture supernatant | 0.05 ± 0.01 |
Note: 1 Unit (U) of tetrametaphosphatase activity can be defined as the amount of enzyme that releases 1 µmol of orthophosphate from tetrametaphosphate per minute under specified conditions.
Experimental Protocols
Protocol for Screening Microorganisms for Tetrametaphosphate Utilization
This protocol outlines a method to screen various microbial isolates for their ability to use this compound as a sole phosphorus source.
Caption: Workflow for screening microbial isolates.
Materials:
-
Microbial isolates of interest
-
Minimal medium recipe appropriate for the target microorganisms (e.g., M9 medium for bacteria)
-
Sodium or potassium salt of this compound
-
Potassium phosphate monobasic (KH2PO4)
-
Sterile culture plates or tubes
-
Spectrophotometer
Procedure:
-
Prepare a phosphorus-free minimal medium. Ensure all components are free of contaminating phosphate.
-
Prepare working media:
-
Control Medium: Supplement the phosphorus-free minimal medium with a standard concentration of KH2PO4 (e.g., 0.5 mM).
-
Test Medium: Supplement the phosphorus-free minimal medium with an equimolar concentration of sodium or potassium tetrametaphosphate.
-
Negative Control: Use the phosphorus-free minimal medium without any added phosphorus source.
-
-
Inoculum Preparation: Grow the microbial isolates in a nutrient-rich medium, then wash the cells twice with the phosphorus-free minimal medium to remove any residual phosphate. Resuspend the cells in the same medium.
-
Inoculation: Inoculate the control, test, and negative control media with the washed cell suspension to a starting OD600 of approximately 0.05.
-
Incubation: Incubate the cultures under optimal growth conditions (temperature, aeration) for the specific microorganisms.
-
Growth Monitoring: Measure the optical density (OD600) at regular intervals (e.g., every 4-6 hours) for 48-72 hours.
-
Analysis: Compare the growth curves of the isolates in the different media. Significant growth in the tetrametaphosphate medium compared to the negative control indicates utilization.
Protocol for Tetrametaphosphatase Enzyme Assay
This protocol describes a method to quantify the enzymatic hydrolysis of tetrametaphosphate.
Caption: Workflow for tetrametaphosphatase enzyme assay.
Materials:
-
Cell extract (from microorganisms grown in the presence of tetrametaphosphate) or purified enzyme.
-
Sodium or potassium tetrametaphosphate solution (e.g., 10 mM in reaction buffer).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2).
-
Malachite green reagent for phosphate detection.
-
Phosphate standard solution (e.g., KH2PO4).
-
Microplate reader or spectrophotometer.
Procedure:
-
Enzyme Preparation: Prepare a crude cell lysate, periplasmic extract, or concentrated culture supernatant from the microorganism of interest. Determine the total protein concentration of the enzyme preparation.
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine:
-
Reaction buffer
-
Enzyme preparation
-
Initiate the reaction by adding the tetrametaphosphate substrate solution.
-
Include a negative control with heat-inactivated enzyme.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Phosphate Detection: Stop the reaction by adding a strong acid (often part of the malachite green reagent). Add the malachite green reagent and incubate for color development according to the reagent's protocol.
-
Quantification: Measure the absorbance at the appropriate wavelength (typically around 620 nm).
-
Calculation: Determine the concentration of released orthophosphate by comparing the absorbance to a standard curve prepared with known concentrations of KH2PO4. Calculate the specific activity of the enzyme (Units per mg of protein).
Conclusion
The utilization of this compound as a phosphorus source by microorganisms is a plausible but underexplored area of research. The protocols and conceptual frameworks provided here offer a foundation for researchers to investigate this potential metabolic capability. Successful identification and characterization of microorganisms and enzymes involved in tetrametaphosphate metabolism could have implications for industrial fermentation, bioremediation, and our understanding of the global phosphorus cycle. Further empirical studies are necessary to validate these hypotheses and to generate specific quantitative data.
References
Application Notes and Protocols: Tetrametaphosphoric Acid Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of pharmaceuticals, fine chemicals, and materials. The use of efficient and selective catalysts is paramount for the development of sustainable and economically viable esterification processes. While various Brønsted and Lewis acids are commonly employed, polyphosphoric acids have emerged as potent catalysts due to their strong acidity and dehydrating properties. This document provides detailed application notes and a generalized protocol for the use of tetrametaphosphoric acid as a catalyst in esterification reactions.
This compound, a cyclic polyphosphoric acid, is a potentially powerful catalyst for the synthesis of esters from carboxylic acids and alcohols. Its cyclic structure and multiple acidic protons may offer unique catalytic activity and selectivity. Although specific literature on this compound-catalyzed esterification is limited, this protocol is based on established procedures for similar polyphosphoric acids and general principles of acid catalysis.
Catalytic Activity and Proposed Mechanism
This compound is proposed to catalyze esterification through a mechanism analogous to other acid catalysts, such as sulfuric acid or polyphosphoric acid (PPA). The catalytic cycle is believed to involve the following key steps:
-
Protonation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.
-
Water Elimination: The protonated hydroxyl group leaves as a water molecule, a process facilitated by the dehydrating nature of the polyphosphoric acid catalyst.
-
Deprotonation: The catalyst's conjugate base removes a proton from the resulting oxonium ion to yield the final ester product and regenerate the catalyst.
Application Notes and Protocols for the Quantification of Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of tetrametaphosphoric acid (TMTA), a cyclic polyphosphate of interest in various fields, including drug development, food science, and environmental analysis. The following sections detail three primary analytical techniques: Ion Chromatography (IC), ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).
Ion Chromatography (IC) for Tetrametaphosphate Quantification
Ion chromatography is a highly sensitive and selective method for the separation and quantification of ionic species, making it well-suited for the analysis of tetrametaphosphate and other polyphosphates.
Application Note
This method describes the determination of tetrametaphosphate in aqueous samples using a high-capacity anion-exchange column with a hydroxide (B78521) eluent gradient and suppressed conductivity detection. This approach allows for the separation of tetrametaphosphate from other linear and cyclic polyphosphates.[1][2]
Quantitative Data Summary
The following table summarizes the typical quantitative performance of the ion chromatography method for cyclic polyphosphates like trimetaphosphate, which is structurally similar to tetrametaphosphate. These values can be considered representative for method validation purposes.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 15 - 25 µg/L |
| Limit of Quantitation (LOQ) | 50 - 80 µg/L |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocol
1. Instrumentation:
-
Ion Chromatograph with a gradient pump, eluent generator (optional), and suppressed conductivity detector.
-
Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS11 or AS16).
-
Anion self-regenerating suppressor.
-
Autosampler.
2. Reagents and Standards:
-
Deionized (DI) water, >18 MΩ·cm resistivity.
-
Sodium hydroxide (NaOH) eluent concentrate.
-
This compound sodium salt or other suitable salt for standards.
-
Stock Standard (1000 mg/L): Accurately weigh and dissolve the tetrametaphosphate salt in DI water.
-
Working Standards: Prepare a series of working standards by diluting the stock standard in DI water to cover the desired concentration range.
3. Sample Preparation:
-
Aqueous Samples: Filter the sample through a 0.45 µm syringe filter prior to injection.[3] Dilute the sample with DI water if the concentration of tetrametaphosphate is expected to be high.
-
Beverage Samples: Degas carbonated beverages using an ultrasonic bath.[4] Filter and dilute as for aqueous samples.
-
Food Matrices: Homogenize the sample with DI water. Centrifuge to remove solid debris. Filter the supernatant through a 0.45 µm filter. A solid-phase extraction (SPE) cleanup step with a C18 cartridge may be necessary for complex matrices to remove organic interferences.
4. Chromatographic Conditions:
-
Column: Dionex™ IonPac™ AS11 (4 x 250 mm) with AG11 guard column (4 x 50 mm).
-
Eluent: Sodium hydroxide (NaOH) gradient. For example, 20 mM NaOH to 140 mM NaOH over 40 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
5. Data Analysis:
-
Identify the tetrametaphosphate peak based on its retention time compared to a standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Quantify the tetrametaphosphate concentration in the samples using the calibration curve.
Workflow Diagram
Caption: Ion Chromatography workflow for tetrametaphosphate analysis.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for the direct and non-destructive quantification of phosphorus-containing compounds.[5] It provides structural information and allows for the simultaneous detection of different phosphate (B84403) species.
Application Note
This method details the quantitative analysis of this compound using ³¹P NMR spectroscopy with an internal standard. The high natural abundance and spin of ½ of the ³¹P nucleus result in sharp signals and a wide chemical shift range, enabling accurate quantification.[5]
Quantitative Data Summary
The following table presents typical quantitative data for the analysis of cyclic polyphosphates by ³¹P NMR, which can be applied to tetrametaphosphate.
| Parameter | Value |
| Linearity (R²) | > 0.997 |
| Limit of Detection (LOD) | 0.001 - 0.002 mol/L |
| Limit of Quantitation (LOQ) | 0.005 - 0.007 mol/L |
| Within-day Precision (CV) | ≤ 2.0 % |
| Accuracy (Recovery) | ≥ 95 % |
Data adapted from a study on trimetaphosphate in pork meat.[6]
Experimental Protocol
1. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
5 mm NMR tubes.
2. Reagents and Standards:
-
Deuterated solvent (e.g., D₂O).
-
This compound sodium salt for the analyte standard.
-
Internal Standard (IS): A phosphorus-containing compound with a chemical shift that does not overlap with the analyte signal (e.g., triphenyl phosphate for organic solvents, or a known concentration of another stable phosphate in D₂O).[7]
-
EDTA solution to chelate paramagnetic ions that can affect relaxation times.
3. Sample Preparation:
-
Aqueous Samples: Dissolve a known weight of the sample in a known volume of D₂O. Add a precise amount of the internal standard stock solution. Add EDTA solution to a final concentration of ~10 mM.
-
Food and Drug Matrices:
-
Extraction: Homogenize the sample with a suitable extraction solvent. For polyphosphates in meat, an alkaline extraction with NaOH/EDTA can be used.[8] For phospholipids, a Folch extraction (chloroform/methanol) is common.[9]
-
Cleanup: Centrifuge the extract to remove solids. The supernatant may require further cleanup using SPE.
-
Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in D₂O containing the internal standard and EDTA.
-
4. NMR Acquisition Parameters:
-
Nucleus: ³¹P
-
Decoupling: Proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate quantification).[5]
-
Pulse Angle: 90°
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified to ensure full relaxation between pulses. This is critical for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more, depending on the concentration).
-
Temperature: Maintain a constant temperature (e.g., 25 °C).
5. Data Analysis:
-
Process the FID (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of the tetrametaphosphate signal and the internal standard signal.
-
Calculate the concentration of tetrametaphosphate using the following formula:
-
Concentration_analyte = (Area_analyte / Area_IS) * (Moles_IS / Volume_sample)
-
Logical Relationship Diagram
Caption: Logic for quantitative ³¹P NMR analysis.
Capillary Electrophoresis (CE) for Tetrametaphosphate Quantification
Capillary electrophoresis offers high separation efficiency, short analysis times, and minimal sample consumption, making it a valuable technique for the analysis of charged species like tetrametaphosphate.
Application Note
This method outlines the separation and quantification of this compound by capillary zone electrophoresis (CZE) with UV detection. The separation is based on the differential migration of ions in an electric field.
Quantitative Data Summary
The following table provides representative validation parameters for the CE analysis of phosphate-containing compounds, which can be extrapolated for tetrametaphosphate.
| Parameter | Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.5 µg/mL |
| Precision (%RSD) | ≤ 5% |
| Accuracy (Recovery) | 98 - 105% |
Data adapted from a study on oseltamivir (B103847) phosphate.[10]
Experimental Protocol
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50-75 µm i.d., 40-60 cm total length).
-
Data acquisition and analysis software.
2. Reagents and Standards:
-
Background Electrolyte (BGE): A buffer solution, for example, 50 mM sodium phosphate buffer at pH 6.3.[10] Other buffers like borate (B1201080) can also be used.
-
Capillary Conditioning Solutions: 1.0 M NaOH, 0.1 M NaOH, and DI water.
-
This compound sodium salt for standards.
-
Stock and working standards prepared in DI water or BGE.
3. Sample Preparation:
-
Aqueous and Pharmaceutical Samples: Dissolve the sample in DI water or BGE. Filter through a 0.45 µm syringe filter.
-
Wastewater Samples: Pre-concentration and cleanup using solid-phase extraction (SPE) may be necessary to remove interfering matrix components and enrich the analyte.[11][12]
4. Electrophoretic Conditions:
-
Capillary Conditioning: Before first use, rinse the capillary sequentially with 1.0 M NaOH, 0.1 M NaOH, DI water, and BGE.[11] Between runs, rinse with 0.1 M NaOH, DI water, and BGE.
-
Injection: Hydrodynamic injection (e.g., 0.5 psi for 5-10 seconds).
-
Separation Voltage: 20-25 kV (negative or positive polarity depending on the BGE and analyte charge).
-
Capillary Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 190-210 nm) as phosphates have poor chromophores. Indirect UV detection can also be employed.
5. Data Analysis:
-
Identify the tetrametaphosphate peak by its migration time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of tetrametaphosphate in the samples from the calibration curve.
Experimental Workflow Diagram
Caption: Capillary Electrophoresis workflow for tetrametaphosphate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ionchromanalytical.com [ionchromanalytical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and quantification of polyphosphates in activated sludge from waste water treatment plants by 31P NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a rapid capillary electrophoresis method for the determination of oseltamivir phosphate in Tamiflu and generic versions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Tetrametaphosphoric Acid as a Chelating Agent for Metal Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tetrametaphosphoric acid as a chelating agent, including its quantitative binding characteristics, diverse applications, and detailed experimental protocols for its use and analysis.
Introduction to this compound
This compound, with the chemical formula H₄P₄O₁₂, is a cyclic polyphosphate. Its structure consists of a 12-membered ring of alternating phosphorus and oxygen atoms, with four hydroxyl groups attached to the phosphorus atoms. This cyclic structure imparts unique chemical properties, including the ability to act as a multidentate ligand, making it an effective chelating agent for various metal ions. By forming stable, water-soluble complexes, this compound can sequester metal ions, thereby modifying their reactivity, bioavailability, and potential toxicity. This property is leveraged in various industrial, research, and potentially therapeutic applications.
Quantitative Data: Metal Ion Stability Constants
The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the reported stability constants for tetrametaphosphate with several divalent and trivalent metal ions.
Note: The available data is presented as pKb values, which is an unconventional representation for metal-ligand stability constants. For the purpose of this table, it is assumed that pKb is equivalent to the logarithm of the formation constant (log K).
| Metal Ion | Stability Constant (log K) |
| Ca²⁺ | 4.9 |
| Mg²⁺ | 5.2 |
| Mn²⁺ | 3.18 |
| Fe²⁺ | 5.17 |
| Cu²⁺ | 4.95 |
| Fe³⁺ | 2.8 |
This data suggests that tetrametaphosphate forms moderately stable complexes with these metal ions. The relative stability can guide the selection of this chelating agent for specific applications.
Applications of this compound in Metal Chelation
The ability of this compound to sequester metal ions makes it a valuable tool in various fields.
-
Water Treatment: As a sequestering agent, it is used to control water hardness by chelating calcium and magnesium ions, preventing the formation of scale in boilers and pipes. It also helps to control iron and manganese staining.[1]
-
Food Industry: this compound and its salts are used as food additives (E450) to improve texture and stability in processed foods.[2] They act as emulsifiers and sequestrants, binding metal ions that could otherwise lead to degradation of the food product.[2][3]
-
Heavy Metal Remediation: The chelating properties of polyphosphates, including this compound, are utilized in the detoxification of heavy metals.[4] By forming stable complexes, they can reduce the bioavailability and toxicity of heavy metals in contaminated water and soil.[4][5]
-
Drug Development and Delivery: Polyphosphates are being explored for their potential in drug delivery systems.[6][7] Their ability to chelate metal ions can be used to create metal-drug complexes or to control the release of metal-based drugs. The biocompatibility and biodegradability of some polyphosphoesters make them attractive for these applications.[7]
-
Industrial Processes: In various industrial processes, this compound can be used to remove unwanted metal ions from solutions, such as in the purification of phosphoric acid.[8] It can also act as a dispersant by coating small particles and preventing their aggregation.[1]
Experimental Protocols
Safety Precautions: Metaphosphoric acid is corrosive and can cause severe skin burns and eye damage.[6][7][9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][10] Work in a well-ventilated area or under a chemical fume hood.[2]
Protocol 1: Preparation of a Standard Solution of this compound
This protocol describes the preparation of a stock solution of this compound for use in chelation experiments.
Materials:
-
This compound (or its sodium salt, sodium tetrametaphosphate)
-
Deionized water
-
Analytical balance
-
Volumetric flask
-
pH meter
Procedure:
-
Calculate the mass of this compound (or its sodium salt) required to prepare a stock solution of the desired concentration (e.g., 0.1 M).
-
Accurately weigh the calculated amount of the compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a portion of deionized water to the flask and swirl to dissolve the compound. Gentle heating may be applied if necessary.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add deionized water to the flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Measure and record the pH of the solution. Adjust the pH as needed for specific experiments using a suitable acid or base (e.g., HCl or NaOH).
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the use of potentiometric titration to determine the stability constants of this compound with a metal ion.[3][11][12]
Materials:
-
Standardized solution of this compound
-
Standardized solution of the metal salt of interest (e.g., CaCl₂, CuSO₄)
-
Standardized solution of a strong base (e.g., NaOH)
-
Potentiometer with a pH electrode
-
Titration vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the titration vessel, place a known volume and concentration of the this compound solution and a known concentration of the metal salt solution.
-
Add a known concentration of a strong acid to lower the initial pH.
-
Begin stirring the solution and purge with an inert gas to remove dissolved CO₂.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration until the pH has risen significantly, passing the equivalence points.
-
Perform a separate titration of the this compound solution without the metal ion to determine its protonation constants.
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data.
-
The software will use the protonation constants of the ligand and the titration data from the metal-ligand system to calculate the stability constants of the metal-tetrametaphosphate complexes.
Protocol 3: Determination of Binding Affinity and Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[5][13][14]
Materials:
-
Isothermal titration calorimeter
-
Solution of this compound in a suitable buffer
-
Solution of the metal ion of interest in the same buffer
-
Degassing apparatus
Procedure:
-
Prepare solutions of this compound and the metal ion in the same, well-defined buffer. The buffer should be chosen to minimize heats of ionization.
-
Accurately determine the concentrations of both solutions.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.[15]
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a control experiment by titrating the metal ion solution into the buffer alone to determine the heat of dilution.
-
Initiate the titration, injecting the metal ion solution into the this compound solution.
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting heat flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the metal ion to this compound.
-
Fit the resulting binding isotherm to a suitable binding model using the ITC software to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Protocol 4: Spectrophotometric Assay for Quantifying Metal Chelation
This protocol uses a competitive binding approach with a colored indicator to spectrophotometrically quantify the chelation of a metal ion by this compound.
Materials:
-
UV-Vis spectrophotometer
-
Solutions of this compound of varying concentrations
-
Solution of the metal ion of interest
-
Solution of a suitable colorimetric indicator that complexes with the metal ion (e.g., xylenol orange for Zn²⁺)
-
Buffer solution
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the metal-indicator complex.
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the indicator in the buffer.
-
To each solution, add a different, known concentration of this compound.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the λ_max of the metal-indicator complex.
-
Prepare a control solution with only the metal ion and indicator to measure the maximum absorbance.
Data Analysis:
-
The decrease in absorbance is proportional to the amount of metal ion chelated by this compound.
-
The percentage of metal ion chelated can be calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the solution without this compound, and A_sample is the absorbance of the solution with this compound.
-
By plotting the percentage of chelation against the concentration of this compound, the chelating efficiency can be determined.
Protocol 5: Application in Heavy Metal Removal from an Aqueous Solution
This protocol provides a general method for evaluating the effectiveness of this compound in removing heavy metal ions from a simulated wastewater solution.[16]
Materials:
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂)
-
Solution of this compound
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH)
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Procedure:
-
Prepare a simulated wastewater solution containing a known concentration of the target heavy metal ion.
-
Adjust the pH of the solution to the desired value, as pH can significantly affect chelation efficiency.
-
Add a known concentration of the this compound solution to the wastewater.
-
Agitate the mixture for a defined period to allow for complexation to occur.
-
After agitation, separate the solution from any precipitate that may have formed by filtration.
-
Analyze the concentration of the heavy metal ion remaining in the filtrate using AAS or ICP-MS.
-
Perform control experiments without the addition of this compound.
Data Analysis:
-
Calculate the removal efficiency of the heavy metal ion using the following formula: % Removal = [ (C_initial - C_final) / C_initial ] * 100 where C_initial is the initial concentration of the heavy metal ion, and C_final is the final concentration in the filtrate.
-
Investigate the effect of different parameters, such as pH, contact time, and chelating agent concentration, on the removal efficiency to determine the optimal conditions.
Visualizations
Caption: Logical Diagram of Metal Ion Chelation
Caption: Workflow for Potentiometric Titration
References
- 1. What do phosphates do? | AmeriWest Water Services [ameriwestwater.com]
- 2. researchgate.net [researchgate.net]
- 3. cost-nectar.eu [cost-nectar.eu]
- 4. Inorganic polyphosphates and heavy metal resistance in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphosphoesters in drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Potentiometric titration [protocols.io]
- 12. longdom.org [longdom.org]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 16. sciensage.info [sciensage.info]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrametaphosphoric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tetrametaphosphoric acid from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: Common byproducts depend on the synthesis method. When produced by the hydrolysis of tetraphosphorus (B14172348) decaoxide or the condensation of orthophosphoric acid, byproducts can include:
-
Linear Polyphosphoric Acids: Pyrophosphoric acid, tripolyphosphoric acid, and other longer-chain linear polyphosphates.
-
Other Cyclic Polyphosphoric Acids: Trimetaphosphoric acid and pentametaphosphoric acid.
-
Orthophosphoric Acid: The basic building block of phosphoric acids.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of this compound and to identify byproducts:
-
Ion Chromatography (IC): A powerful technique for separating and quantifying different linear and cyclic polyphosphates.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify different phosphate (B84403) species.
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC): A qualitative method capable of differentiating between linear and cyclic polyphosphates with chain lengths of up to 10 phosphate units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR): Provides information about the different phosphorus environments, allowing for the identification and quantification of various phosphate species.
Q3: How can I minimize the hydrolysis of this compound during purification?
A3: this compound, like other polyphosphates, is susceptible to hydrolysis, especially under acidic conditions and at elevated temperatures. To minimize degradation:
-
Maintain a Neutral or Slightly Alkaline pH: Adjust the pH of your solutions to be neutral or slightly alkaline whenever possible.
-
Work at Low Temperatures: Perform purification steps at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Minimize Purification Time: Plan your experiments to be as efficient as possible to reduce the time the sample spends in solution.
Troubleshooting Guides
Problem 1: Incomplete Separation of this compound from Other Polyphosphates
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar solubility of byproducts | Fractional Crystallization: Carefully control the temperature and solvent composition to selectively crystallize this compound. Seeding with pure crystals may improve selectivity. |
| Co-elution in chromatography | Optimize Chromatographic Conditions: • Ion Exchange: Adjust the pH or the salt gradient for elution to improve resolution between different polyphosphates. • HPLC: Experiment with different stationary phases and mobile phase compositions. |
| Formation of mixed crystals | Recrystallization: Perform multiple recrystallization steps from a suitable solvent to improve purity. |
Problem 2: Low Yield of Purified this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis during purification | Review the "How to minimize hydrolysis" FAQ. Ensure all solutions are kept cool and at an appropriate pH. |
| Loss during solvent extraction | Optimize Solvent System: Experiment with different organic solvents and aqueous phase pH to improve the partition coefficient for this compound. Back-extraction may be necessary to recover the product from the organic phase. |
| Precipitation of the wrong compound | Verify Precipitation Conditions: Ensure the precipitating agent and conditions (pH, temperature) are selective for this compound. Analytical characterization of the precipitate is recommended. |
| Adsorption to glassware or equipment | Proper Equipment Preparation: Silanize glassware to reduce active sites for adsorption. |
Experimental Protocols
Protocol 1: Purification by Fractional Precipitation
This protocol provides a general guideline for separating this compound from linear polyphosphates based on potential differences in the solubility of their salts.
Materials:
-
Crude this compound mixture
-
Barium chloride (BaCl₂) solution (or other suitable salt solution)
-
Dilute sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Centrifuge
-
Filtration apparatus
Methodology:
-
Dissolve the crude this compound mixture in a minimal amount of cold deionized water.
-
Adjust the pH of the solution to a value where the solubility difference between the tetrametaphosphate salt and the linear polyphosphate salts is maximized (requires preliminary experiments or literature data).
-
Slowly add a solution of barium chloride dropwise while stirring continuously in an ice bath. Linear polyphosphates tend to form less soluble barium salts than cyclic polyphosphates under certain conditions.
-
Monitor for the formation of a precipitate.
-
Once precipitation appears complete, centrifuge the mixture at low temperature.
-
Separate the supernatant (containing the more soluble tetrametaphosphate) from the precipitate.
-
The this compound can then be recovered from the supernatant, for example, by removing the barium ions using a cation exchange resin and then concentrating the solution.
Protocol 2: Purification by Anion Exchange Chromatography
This protocol outlines the separation of this compound from other polyphosphates using anion exchange chromatography.
Materials:
-
Crude this compound mixture
-
Anion
Technical Support Center: Handling Anhydrous Tetrametaphosphoric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrous tetrametaphosphoric acid.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound and why is it challenging to handle?
Anhydrous this compound (H₄P₄O₁₂), a cyclic polyphosphoric acid, is a highly reactive and hygroscopic compound. The primary challenges in its handling stem from its extreme sensitivity to moisture, leading to rapid hydrolysis, and its corrosive nature.[1][2][3][4] Commercial "metaphosphoric acid" is often a mixture of various polyphosphoric acids and may contain stabilizers like sodium metaphosphate.[5]
Q2: What are the main safety precautions I should take when working with this acid?
Due to its corrosive nature, it is imperative to handle anhydrous this compound in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, a face shield, and a lab coat, is mandatory to prevent severe skin and eye burns.[1][3][4] An eyewash station and safety shower should be readily accessible.[2]
Q3: How should I store anhydrous this compound?
Store the acid in a tightly sealed container, preferably made of borosilicate glass, in a cool, dry, and well-ventilated area.[6][7][8][9] It should be kept away from incompatible materials such as strong bases, water, and metals.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture absorption.
Troubleshooting Guides
Handling and Storage
Q4: My anhydrous this compound has become clumpy and difficult to handle. What happened and what should I do?
This indicates that the acid has absorbed moisture from the atmosphere.[10][11] Anhydrous this compound is extremely hygroscopic and will readily absorb water, leading to hydrolysis and changes in its physical state. To mitigate this, always handle the acid in a controlled, low-humidity environment, such as a glove box. If a glove box is unavailable, minimize the time the container is open to the atmosphere. For future prevention, consider storing the acid in a desiccator with a suitable drying agent.
Q5: I suspect my glassware is not completely dry. How can I ensure all my equipment is anhydrous before use?
Standard laboratory glassware can have a thin film of adsorbed water. For moisture-sensitive applications involving anhydrous this compound, it is crucial to use properly dried glassware.[12][13] Oven-drying glassware at a high temperature (e.g., >120°C) for several hours and then cooling it in a desiccator is a standard procedure. Alternatively, flame-drying the glassware under a stream of inert gas immediately before use can effectively remove residual moisture.
Experimental Procedures
Q6: My reaction yield is consistently low when using anhydrous this compound. What are the potential causes?
Low yields can be attributed to several factors:
-
Hydrolysis of the acid: If the acid has been exposed to moisture, it will hydrolyze to other phosphoric acid species, reducing the concentration of the desired starting material.
-
Incomplete reaction: The reaction time or temperature may be insufficient.
-
Side reactions: The acid can participate in or catalyze unwanted side reactions, especially at elevated temperatures.
-
Workup issues: The product may be partially lost during extraction or purification steps.
To troubleshoot, ensure the acid is truly anhydrous, optimize reaction conditions, and consider alternative purification methods.
Q7: I am observing unexpected byproducts in my reaction. What could they be?
Unexpected byproducts can arise from the hydrolysis of this compound, which can yield linear polyphosphoric acids and eventually orthophosphoric acid. These other phosphoric acid species may react differently than the intended cyclic tetramer. Characterization of byproducts using techniques like ³¹P NMR spectroscopy can help identify the species present.[14][15][16][17]
Characterization
Q8: How can I confirm the purity and integrity of my anhydrous this compound?
Several analytical techniques can be employed:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying different phosphate (B84403) species. The chemical shifts in the ³¹P NMR spectrum are characteristic of the phosphorus environment (end groups, middle groups, and cyclic structures).[14][15][16][17][18]
-
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the P-O-P and P=O bonds present in the polyphosphate structure.[19][20][21][22][23][24][25][26]
-
Karl Fischer Titration: This method can be used to quantify the water content and confirm the anhydrous nature of the sample.[27]
Data Presentation
Table 1: Incompatible Materials with Anhydrous this compound
| Material Class | Specific Examples | Potential Hazard |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Violent exothermic reaction. |
| Water/Moisture | Humidity, aqueous solutions | Rapid hydrolysis, generating heat. |
| Metals | Aluminum, iron, steel | Corrosion, potential generation of flammable hydrogen gas.[2] |
| Alcohols | Methanol, ethanol | Esterification reaction, potentially vigorous. |
| Strong Oxidizing Agents | Perchloric acid, peroxides | Risk of vigorous or explosive reaction. |
Experimental Protocols
Protocol 1: General Handling of Anhydrous this compound in a Non-Glovebox Environment
Objective: To provide a procedure for safely handling anhydrous this compound when a glove box is not available, minimizing moisture exposure.
Materials:
-
Anhydrous this compound in a tightly sealed container.
-
Dry, inert gas (e.g., nitrogen or argon) supply.
-
Schlenk line or similar inert gas manifold.
-
Oven-dried or flame-dried glassware.
-
Dry syringes and needles.
-
Desiccator.
Procedure:
-
Ensure all glassware is scrupulously dried in an oven and cooled under a stream of inert gas or in a desiccator.
-
Set up the reaction apparatus and purge with a dry, inert gas.
-
Allow the container of anhydrous this compound to equilibrate to room temperature before opening to prevent condensation of moisture on the cold solid.
-
Briefly open the container under a positive pressure of inert gas to quickly remove the required amount of acid.
-
Immediately reseal the container, purge the headspace with inert gas, and wrap the seal with paraffin (B1166041) film.
-
Store the container in a desiccator.
-
Transfer the weighed acid to the reaction vessel under a counterflow of inert gas.
Visualizations
Caption: Experimental workflow for a reaction involving anhydrous this compound.
Caption: Troubleshooting logic for low reaction yields with anhydrous this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. starkcorp.us [starkcorp.us]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 6. gpscientificglasswork.com [gpscientificglasswork.com]
- 7. labdirect.com.au [labdirect.com.au]
- 8. dwk.com [dwk.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. hepatochem.com [hepatochem.com]
- 11. How To [chem.rochester.edu]
- 12. moodle2.units.it [moodle2.units.it]
- 13. tutorchase.com [tutorchase.com]
- 14. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 18. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 19. Phosphates speciation with Raman spectroscopy | Metrohm [metrohm.com]
- 20. researchgate.net [researchgate.net]
- 21. Fourier transform Raman spectroscopy of synthetic and biological calcium phosphates [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Tetrametaphosphoric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of tetrametaphosphoric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when synthesizing this compound?
A1: The synthesis of this compound, typically through the thermal dehydration of orthophosphoric acid or the controlled hydrolysis of tetraphosphorus (B14172348) decaoxide (P₄O₁₀), can lead to a mixture of other condensed phosphoric acids. The most common byproducts include:
-
Trimetaphosphoric acid (H₃P₃O₉): Another cyclic metaphosphate that often forms concurrently.
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Pyrophosphoric acid (H₄P₂O₇): A linear polyphosphoric acid.
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Higher-order cyclic polyphosphoric acids: Such as pentametaphosphoric acid.
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Linear polyphosphoric acids: Chains of varying lengths.
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Unreacted orthophosphoric acid (H₃PO₄): If the reaction does not go to completion.
Q2: My final product is a viscous, inseparable mixture. What could be the reason?
A2: A highly viscous product that is difficult to handle or purify often indicates a high concentration of various linear and cyclic polyphosphoric acids. The presence of significant amounts of pyrophosphoric acid and other linear polyphosphates can contribute to this viscosity. Insufficient heating during thermal dehydration or improper stoichiometry of water during P₄O₁₀ hydrolysis can lead to the formation of these complex mixtures.
Q3: How can I remove pyrophosphoric acid from my this compound product?
A3: One documented method for the removal of pyrophosphoric acid is through controlled heating. Heating the impure this compound to a temperature between 450°C and 550°C can convert the pyrophosphoric acid impurity into this compound by eliminating water.[1] Careful temperature control is crucial to prevent decomposition of the desired product.
Q4: I suspect my product is a mixture of trimetaphosphoric acid and this compound. How can I separate them?
A4: Separating cyclic metaphosphates can be challenging due to their similar chemical properties. A common strategy involves the fractional crystallization of their sodium salts. The different solubilities of sodium trimetaphosphate and sodium tetrametaphosphate can be exploited to achieve separation. Once the desired sodium tetrametaphosphate is isolated and purified, it can be converted back to this compound using an ion-exchange resin.
Q5: What analytical techniques are recommended for assessing the purity of my this compound?
A5: To effectively analyze the composition of your product and determine its purity, the following techniques are highly recommended:
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This is a powerful tool for identifying and quantifying different phosphorus-containing species. Orthophosphoric acid, terminal phosphate (B84403) groups in linear polyphosphates, and middle groups in both linear and cyclic polyphosphates exhibit distinct chemical shifts.[2][3][4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Ion chromatography is particularly effective for separating various polyphosphate species, allowing for their quantification.[8][9]
-
Paper Chromatography: A simpler chromatographic method that can be used for the qualitative separation of trimetaphosphate, tetrametaphosphate, and other polyphosphates.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction during thermal dehydration. | Ensure the reaction temperature is sufficiently high and maintained for an adequate duration to promote the formation of the cyclic tetramer. |
| Excess water during hydrolysis of P₄O₁₀. | Carefully control the stoichiometry of water added to the P₄O₁₀. | |
| Product is Contaminated with Linear Polyphosphates | Insufficient reaction time or temperature for cyclization. | Increase the heating time or temperature during the synthesis to favor the formation of the more stable cyclic structure. |
| Difficulty in Crystallizing Sodium Tetrametaphosphate | Presence of other sodium polyphosphate impurities that inhibit crystallization. | Attempt to further purify the sodium salt mixture, possibly by repeated fractional crystallization from different solvent systems. |
| The solution is supersaturated. | Try seeding the solution with a small crystal of pure sodium tetrametaphosphate to induce crystallization. | |
| Final Acidic Product is Unstable and Hydrolyzes | Presence of residual strong acids or bases acting as catalysts for hydrolysis. | Ensure thorough washing and neutralization steps. When converting the sodium salt to the acid form using ion exchange, ensure the resin is properly regenerated and rinsed. |
Experimental Protocols
Protocol 1: Synthesis of Sodium Tetrametaphosphate via Thermal Dehydration of Sodium Dihydrogen Phosphate
This protocol is adapted from the general principles of polyphosphate synthesis.
-
Preparation: Place anhydrous sodium dihydrogen phosphate (NaH₂PO₄) in a porcelain crucible.
-
Heating: Heat the crucible in a muffle furnace. Gradually increase the temperature to 550-600°C.
-
Reaction: Maintain this temperature for 1-2 hours. The dehydration and condensation reaction will occur, forming a mixture of sodium polyphosphates.
-
Cooling: Rapidly cool the molten product to form a glassy solid. This product will be a mixture, with sodium tetrametaphosphate as one of the components.
-
Purification: Proceed with fractional crystallization (Protocol 3).
Protocol 2: Synthesis of this compound from Tetraphosphorus Decaoxide (P₄O₁₀)
This protocol is based on the controlled hydrolysis of P₄O₁₀.
-
Setup: In a fume hood, place P₄O₁₀ in a flask equipped with a dropping funnel and a stirrer. The flask should be cooled in an ice bath.
-
Hydrolysis: Slowly add a stoichiometric amount of cold water (H₂O to P₄O₁₀ molar ratio of 2:1) to the P₄O₁₀ with vigorous stirring. Maintain the temperature below 10°C.
-
Reaction Mixture: The reaction is highly exothermic. After the addition of water, the mixture will contain various phosphoric acids.
-
Isolation: The resulting mixture will require purification to isolate this compound from byproducts like pyrophosphoric acid and other polyphosphoric acids.
Protocol 3: Purification of Sodium Tetrametaphosphate by Fractional Crystallization
-
Dissolution: Dissolve the crude sodium polyphosphate glass from Protocol 1 in a minimal amount of hot water.
-
Fractional Precipitation: Slowly add a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to the aqueous solution. Different sodium polyphosphates will precipitate at different solvent concentrations. Collect the fractions that precipitate.
-
Analysis: Analyze each fraction using ³¹P NMR or HPLC to identify the fraction enriched in sodium tetrametaphosphate.
-
Recrystallization: Redissolve the enriched fraction in a minimal amount of hot water and allow it to cool slowly to obtain crystals of purified sodium tetrametaphosphate.
Protocol 4: Conversion of Sodium Tetrametaphosphate to this compound
-
Ion Exchange Column: Prepare a column with a strong acid cation-exchange resin in the H⁺ form.
-
Elution: Pass a solution of purified sodium tetrametaphosphate through the column.
-
Collection: Collect the eluate, which will be a solution of this compound. The sodium ions will be retained on the resin.
-
Concentration: The aqueous solution of the acid can be carefully concentrated under reduced pressure if a higher concentration is desired.
Visualization
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. US2128182A - Method of purifying tetraphosphoric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. dot.state.mn.us [dot.state.mn.us]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
interference of tetrametaphosphoric acid in phosphate assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from tetrametaphosphoric acid and other condensed phosphates in their phosphate (B84403) assays.
Frequently Asked Questions (FAQs)
Q1: Why is my phosphate assay underestimating the total phosphate concentration in my sample?
A1: Standard colorimetric phosphate assays, such as the molybdate (B1676688) blue or malachite green methods, primarily detect free orthophosphate (PO₄³⁻). This compound and other condensed phosphates (polyphosphates, metaphosphates) are not readily detected by these methods without a preliminary hydrolysis step.[1][2] If your sample contains significant amounts of these condensed phosphates, they will not be measured, leading to an underestimation of the total phosphorus content.
Q2: What is "acid hydrolyzable phosphate" and how does it relate to this compound?
A2: "Acid hydrolyzable phosphate" refers to the phosphate measured after a sample has been treated with acid and heat.[1] This process breaks down condensed phosphates like this compound into orthophosphate, which can then be detected by colorimetric assays. The concentration of acid hydrolyzable phosphate represents the sum of orthophosphate and condensed phosphates in the original sample.
Q3: How can I differentiate between orthophosphate and this compound in my sample?
A3: To differentiate between these phosphate forms, you can perform two separate measurements:
-
Orthophosphate: Measure the phosphate concentration of your sample directly using a colorimetric assay without any pre-treatment.
-
Acid Hydrolyzable Phosphate: Treat an aliquot of your sample with acid and heat to hydrolyze the this compound to orthophosphate, and then perform the colorimetric assay.[1]
The concentration of this compound (and other condensed phosphates) can be calculated by subtracting the orthophosphate concentration from the acid hydrolyzable phosphate concentration.
Q4: Are there alternative methods to measure this compound without hydrolysis?
A4: Yes, there are methods that can directly measure different phosphate species. Ion chromatography is a powerful technique that can separate and quantify various phosphate forms, including orthophosphate, pyrophosphate, tripolyphosphate, and cyclic metaphosphates like this compound, without the need for hydrolysis.[3] Additionally, specialized fluorometric assay kits are available that use a fluorescent dye that specifically complexes with polyphosphates.
Q5: Can other components in my sample interfere with phosphate assays?
A5: Yes, various substances can interfere with common phosphate assays. High concentrations of proteins (paraproteins), silica (B1680970), and certain reducing or oxidizing agents can lead to inaccurate results.[4][5][6][7][8][9] It is crucial to consider the sample matrix and may be necessary to include appropriate controls or sample preparation steps to mitigate these interferences.
Troubleshooting Guides
Issue 1: Low or No Phosphate Detected in Samples Expected to Contain Phosphate
| Possible Cause | Troubleshooting Step |
| Presence of undetected condensed phosphates (e.g., this compound). | Perform an acid hydrolysis step on your sample before the colorimetric assay to convert condensed phosphates to orthophosphate.[1] |
| Incorrect assay pH. | Ensure the pH of the final reaction mixture is within the optimal range for the specific colorimetric method used. Acidic conditions are required for the formation of the phosphomolybdate complex.[6] |
| Degraded reagents. | Prepare fresh reagents, especially the reducing agent (e.g., ascorbic acid), as they can degrade over time.[10] |
Issue 2: Inconsistent or Non-Reproducible Phosphate Readings
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of condensed phosphates. | Optimize the acid concentration, temperature, and incubation time for the hydrolysis step to ensure complete conversion to orthophosphate.[1][11] |
| Precipitation in the sample. | Centrifuge or filter the sample to remove any precipitates before performing the assay. Some interferences, like high protein concentrations, can cause turbidity.[4][5] |
| Contamination of glassware with phosphate. | Use dedicated, acid-washed glassware for all phosphate assays to avoid contamination from detergents or other sources.[10] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of this compound
This protocol describes the conversion of condensed phosphates to orthophosphate for subsequent colorimetric analysis.
Materials:
-
Sample containing this compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Heating block or water bath
-
Neutralizing agent (e.g., sodium hydroxide, NaOH)
-
Phosphate-free water
Procedure:
-
To a known volume of your sample, carefully add a sufficient amount of concentrated sulfuric acid to reach a final concentration of approximately 1 N.
-
Heat the sample at 150°C for 30 minutes in a heating block or boiling water bath.[1]
-
Allow the sample to cool to room temperature.
-
Carefully neutralize the sample with a suitable base (e.g., NaOH) to a pH compatible with your phosphate assay.
-
Bring the sample to a final known volume with phosphate-free water.
-
The sample is now ready for orthophosphate determination using a colorimetric assay.
Protocol 2: Ascorbic Acid (Molybdate Blue) Phosphate Assay
This is a common colorimetric method for the determination of orthophosphate.
Materials:
-
Hydrolyzed sample (from Protocol 1) or sample containing only orthophosphate
-
Ammonium (B1175870) molybdate solution
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution
-
Spectrophotometer
Procedure:
-
Prepare a combined reagent by mixing ammonium molybdate, potassium antimonyl tartrate, and ascorbic acid solutions in the correct proportions as specified by standard methods (e.g., EPA 365.1).
-
Add a specific volume of the combined reagent to a known volume of your sample or standard.
-
Mix well and allow the color to develop for a specific time (typically 10-30 minutes) at room temperature.[10]
-
Measure the absorbance of the solution at the appropriate wavelength (typically 880 nm) using a spectrophotometer.
-
Determine the phosphate concentration by comparing the absorbance to a standard curve prepared with known concentrations of orthophosphate.
Visualizations
Caption: Workflow for differentiating orthophosphate and this compound.
Caption: Troubleshooting logic for inaccurate phosphate assay results.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. Assaying for Inorganic Polyphosphate in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimised method for the rapid analysis of condensed phosphates in fishery and processed marine food products using ion chromatography and microwave sample processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paraprotein interference with colorimetry of phosphate in serum of some patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate measurement in natural waters: two examples of analytical problems associated with silica interference using phosphomolybdic acid methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. ohiowea.org [ohiowea.org]
Technical Support Center: Tetrametaphosphoric Acid Stability in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of tetrametaphosphoric acid (TPA) in organic solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in organic solvents?
A1: The primary degradation pathway for this compound is hydrolysis. TPA is highly susceptible to cleavage of its phosphoanhydride (P-O-P) bonds by water molecules. This process breaks the cyclic tetramer into smaller, linear polyphosphates and eventually orthophosphate. The stability of polyphosphates in solution generally decreases in the order of pyrophosphate, triphosphate, and then tetraphosphate.
Q2: How does the choice of organic solvent affect the stability of this compound?
A2: The stability of this compound in an organic solvent is predominantly influenced by the solvent's water content. TPA is hygroscopic and moisture-sensitive, meaning it readily absorbs water from its surroundings. Therefore, using anhydrous (dry) solvents and maintaining inert atmospheric conditions are critical for preventing degradation.[1][2][3] Polar aprotic solvents, which are often used to dissolve salts, can still contain trace amounts of water that can lead to hydrolysis over time.
Q3: Are there any specific organic solvents that are recommended or should be avoided?
A3: While specific long-term stability data in a range of organic solvents is not extensively published, the key principle is to use aprotic solvents with the lowest possible water content. Protic solvents, such as alcohols, should generally be avoided as they can actively participate in the hydrolysis of the P-O-P bonds. The hygroscopicity of the chosen solvent is a critical factor; highly hygroscopic solvents will require more stringent handling to exclude atmospheric moisture.
Q4: What are the best practices for handling and storing this compound and its solutions?
A4: To ensure the long-term stability of this compound:
-
Storage of Solid TPA: Store the solid compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[1] It should be kept in a cool, dry place away from moisture.[1][2]
-
Solvent Preparation: Use only high-purity, anhydrous grade organic solvents. It is advisable to use freshly opened solvents or those that have been properly dried using molecular sieves or other appropriate methods.
-
Solution Preparation and Storage: Prepare solutions under an inert atmosphere (e.g., in a glovebox) to minimize exposure to humidity.[1] Store the solutions in tightly sealed containers with a desiccant or under an inert gas.
-
Temperature: Store solutions at a low temperature (e.g., 2-8 °C), as elevated temperatures can accelerate the rate of hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions for each set of experiments. If a stock solution must be stored, re-verify its integrity before use with a suitable analytical method (e.g., ³¹P NMR, HPLC). |
| Precipitate forms in the organic solution. | Formation of less soluble hydrolysis products or reaction with trace metal ions. | Ensure the absolute exclusion of water during preparation and storage. Use high-purity solvents and glassware that is free of metal contaminants. |
| Observed bioactivity or chemical reactivity decreases. | The concentration of the active cyclic this compound has decreased due to hydrolysis into less active linear forms. | Follow the recommended handling and storage procedures to minimize hydrolysis. Consider performing a time-course stability study in your specific solvent system to understand the degradation kinetics. |
| Difficulty in dissolving this compound. | The solvent may not be appropriate for the desired concentration, or the TPA may have already absorbed moisture, affecting its solubility characteristics. | Select a polar aprotic solvent. Ensure the TPA is anhydrous. Gentle warming and sonication under an inert atmosphere may aid dissolution, but be aware that heat can accelerate degradation. |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in a Chosen Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time.
1. Materials and Reagents:
- This compound (highest purity available)
- Anhydrous organic solvent of interest (e.g., DMSO, DMF, Acetonitrile)
- Internal standard (for quantitative analysis, if required)
- Inert gas (Argon or Nitrogen)
- Appropriate vials and seals for storage
2. Procedure:
- Preparation (Day 0):
- Inside a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen anhydrous solvent to a known concentration.
- If using an internal standard, add it to the solution.
- Aliquot the solution into several vials, seal them tightly, and wrap the seals with parafilm.
- Take an initial sample (t=0) for immediate analysis.
- Storage:
- Store the vials at the desired temperature conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.
- Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from storage.
- Allow the vial to equilibrate to room temperature before opening to prevent condensation.
- Analyze the sample using a suitable analytical method to determine the concentration of remaining this compound and identify any degradation products.
3. Analytical Methods:
- ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful technique for identifying and quantifying different phosphorus-containing species. The cyclic this compound will have a distinct chemical shift compared to its linear hydrolysis products.
- High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry), HPLC can be used to separate and quantify the parent compound from its degradants. A stability-indicating method should be developed.
- Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products, confirming the hydrolysis pathway.
Visualizations
Caption: Workflow for assessing TPA stability.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Controlling the Hydrolysis of Tetrametaphosphoric Acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling the hydrolysis of tetrametaphosphoric acid in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, reference kinetic data, and detailed experimental protocols to ensure the stability and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in water a concern?
This compound is a cyclic polyphosphate, consisting of four phosphate (B84403) units linked in a ring. In aqueous solutions, it is susceptible to hydrolysis, a chemical reaction where water molecules break the phosphoanhydride (P-O-P) bonds. This process breaks the ring and ultimately degrades the molecule into smaller linear polyphosphates and finally orthophosphoric acid.[1][2] This degradation can lead to a loss of the compound's specific activity, inaccurate experimental results, and the formation of unintended byproducts.
Q2: What are the primary factors that influence the rate of hydrolysis?
The hydrolysis of this compound is primarily influenced by three main factors:
-
pH: The hydrolysis is significantly accelerated in acidic conditions due to catalysis by hydrogen ions. Conversely, the compound exhibits greater stability in neutral to alkaline solutions (pH 7-9).[3]
-
Temperature: Higher temperatures drastically increase the rate of hydrolysis.[4]
-
Presence of Catalysts: Certain metal ions can act as catalysts, increasing the rate of hydrolysis by making the phosphorus atoms more susceptible to nucleophilic attack by water.[1][5]
Q3: What is the main degradation product of this compound hydrolysis?
The ultimate and most stable hydrolysis product is orthophosphoric acid (H₃PO₄). The degradation likely proceeds through the initial opening of the ring to form linear tetrapolyphosphate, which is then successively shortened to tripolyphosphate, pyrophosphate, and finally orthophosphate.
Q4: How can I prepare a relatively stable aqueous solution of this compound?
To maximize stability, prepare solutions using high-purity water, buffered to a pH between 7.0 and 9.0. Prepare the solutions fresh and at a low temperature (e.g., on ice) and store them at refrigerated temperatures (2-8 °C) for short-term use. For longer-term storage, consider anhydrous conditions or flash-freezing the aqueous solution.
Q5: What analytical techniques are suitable for monitoring the hydrolysis of this compound?
The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly ion-exchange or reversed-phase chromatography, can be used to separate and quantify this compound and its various hydrolysis products.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the signal for cyclic tetrametaphosphate and the appearance of signals corresponding to its degradation products.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of active compound / Inconsistent results | Acidic pH: The solution pH may be below 7.0, accelerating hydrolysis. | Check the pH of your solution. Adjust to pH 7.0-9.0 using a suitable buffer (e.g., Tris buffer). |
| High Temperature: The solution was prepared, stored, or used at an elevated temperature. | Prepare solutions on ice. Store stock solutions at 2-8°C. Ensure the experimental temperature is controlled and accounted for. | |
| Contamination: Presence of catalytic metal ions from glassware, water source, or other reagents. | Use deionized, high-purity water. Consider using metal-free labware or pre-washing glassware with a chelating agent like EDTA. | |
| Appearance of unexpected peaks in HPLC or NMR analysis | Hydrolysis: The new peaks likely correspond to hydrolysis products (linear polyphosphates, orthophosphate). | Confirm the identity of the peaks by running standards of expected degradation products (e.g., sodium pyrophosphate, sodium phosphate). |
| Reagent Impurity: The starting material of this compound may have been impure or partially hydrolyzed. | Verify the purity of the starting material before preparing solutions. Store the solid compound under anhydrous conditions. | |
| Precipitate forms in the solution | Reaction with Cations: If calcium or other divalent cations are present, they can form insoluble precipitates with the hydrolysis product, orthophosphate.[3] | If possible, avoid using buffers or media containing high concentrations of divalent cations. If their presence is unavoidable, be aware that precipitation may occur as hydrolysis proceeds. |
Below is a troubleshooting workflow to diagnose issues with hydrolysis rates.
Figure 1: Troubleshooting decision tree for unexpected hydrolysis.
Quantitative Data (Reference)
Table 1: Influence of pH and Temperature on Hydrolysis Rate Constants (k) of an Aryl-Phosphoric Triester Data adapted from a study on Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate.
| Temperature (°C) | k (x 10⁻⁷ s⁻¹) at pH 4.0 | k (x 10⁻⁷ s⁻¹) at pH 7.0 | k (x 10⁻⁷ s⁻¹) at pH 10.0 |
| 25 | 0.05 | 0.03 | 1.10 |
| 50 | 0.82 | 0.45 | 15.1 |
| 80 | 12.5 | 6.80 | 182 |
Table 2: Influence of pH on Hydrolysis Half-Life (t₁/₂) of an Aryl-Phosphoric Triester at 80°C Half-life calculated from data in Table 1 using t₁/₂ = ln(2)/k.
| Parameter | pH 4.0 | pH 7.0 | pH 10.0 |
| Half-life (hours) | ~15.4 | ~28.3 | ~1.1 |
These tables clearly show that hydrolysis is slowest at neutral pH and fastest at alkaline pH for this specific triester, with the rate increasing dramatically with temperature across all pH levels. While the exact pH-dependence profile may differ for this compound (where acid-catalyzed hydrolysis is dominant), the trend of accelerated degradation with temperature is universal.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis Kinetics using HPLC
This protocol outlines a method for determining the hydrolysis rate of this compound under controlled conditions.
1. Materials and Reagents:
-
This compound
-
High-purity (18.2 MΩ·cm) water
-
Buffer solutions (e.g., 0.1 M acetate (B1210297) for pH 4, 0.1 M phosphate for pH 7, 0.1 M borate (B1201080) for pH 9)
-
Acetonitrile (B52724) (HPLC grade)
-
Reaction vials and thermostat-controlled water bath or heating block
-
HPLC system with a suitable column (e.g., C18 or anion exchange) and detector (e.g., UV or conductivity)
-
Liquid nitrogen or ice bath for quenching
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 2 mg/mL) in a suitable solvent like acetonitrile or cold water. Keep the stock solution on ice.
-
Reaction Setup: Pre-heat the required volume of buffer solution for each experiment to the desired temperature (e.g., 25°C, 50°C, 80°C) in a sealed reaction vial.
-
Initiation of Reaction: To initiate the hydrolysis reaction, add a small volume of the cold stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 1 mg/mL). Start a timer immediately.
-
Sample Collection: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 1 mL) from the reaction mixture.
-
Quenching: Immediately stop the hydrolysis reaction in the collected aliquot by flash-freezing it in liquid nitrogen or placing it in an ice bath. This prevents further degradation before analysis.
-
HPLC Analysis:
-
Thaw the quenched samples just before analysis.
-
Inject the samples into the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from its hydrolysis products.
-
Record the peak area of the this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area (ln[Area]) of this compound versus time.
-
If the reaction follows first-order kinetics, the plot will be a straight line.
-
The pseudo-first-order rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
-
Figure 2: Experimental workflow for kinetic analysis of hydrolysis.
Visualizing the Hydrolysis Pathway
The hydrolysis of this compound is a stepwise process that begins with the opening of the cyclic structure, followed by the sequential cleavage of phosphate units.
Figure 3: Postulated hydrolysis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphosphate - Wikipedia [en.wikipedia.org]
- 3. Phosphatase-Mediated Hydrolysis of Linear Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrametaphosphoric Acid Catalysis
Disclaimer: Direct experimental data and established protocols for tetrametaphosphoric acid as a catalyst are not widely available in published literature. This guide is based on the well-documented properties and applications of its close analogue, polyphosphoric acid (PPA). The reaction conditions and troubleshooting advice provided are inferred from PPA and should be adapted and optimized for specific experimental setups involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a catalyst?
This compound (H₄P₄O₁₂) is a cyclic polyphosphoric acid. It functions primarily as a potent dehydrating agent and a Brønsted acid catalyst.[1][2] Its catalytic activity stems from its ability to protonate substrates, thereby activating them for subsequent reactions, and to absorb water generated during the reaction, which drives the equilibrium towards the product side.[1][2]
Q2: What are the common applications of this compound in organic synthesis?
Based on its analogy with polyphosphoric acid, this compound is expected to be effective in reactions requiring strong dehydration and acid catalysis. These include:
-
Esterification: Formation of esters from carboxylic acids and alcohols.[2]
-
Dehydration: Conversion of alcohols to alkenes and amides to nitriles.[3][4]
-
Intramolecular Cyclizations: Reactions like the Bischler-Napieralski synthesis of isoquinolines.[5][6][7]
-
Acylation and Alkylation Reactions: Friedel-Crafts type reactions on activated aromatic rings.[1]
Q3: What are the main safety precautions when handling this compound?
This compound, similar to PPA, is a corrosive substance that can cause severe skin and eye burns.[8][9][10][11][12][13] It is also hygroscopic.[1] Key safety measures include:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
Avoiding contact with water, as the dilution process is highly exothermic.[1]
-
Storing in a cool, dry place in a tightly sealed, corrosion-resistant container.[9]
Q4: How do I quench a reaction mixture containing this compound?
Quenching should be done cautiously due to the highly exothermic reaction with water. The recommended procedure is to cool the reaction mixture in an ice bath and then slowly pour it onto crushed ice or a mixture of ice and a saturated aqueous solution of a weak base like sodium bicarbonate.[1] This will neutralize the acid and dissipate the heat generated.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%). Ensure the catalyst has not been deactivated by moisture; use freshly opened or properly stored this compound. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). |
| Unfavorable Reaction Equilibrium | If the reaction is reversible and produces water (e.g., esterification), ensure the reaction temperature is high enough to remove water from the reaction mixture. Consider using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus. |
| Substrate Decomposition | The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer duration. Substrates with acid-sensitive functional groups may not be suitable for this type of catalysis. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step |
| Charring or Polymerization | This is common with strong acid catalysts at high temperatures, especially with sensitive substrates.[1] Reduce the reaction temperature. Decrease the concentration of the reactants. |
| Rearrangement of Intermediates | Carbocation intermediates, common in acid-catalyzed reactions, can undergo rearrangements. Try running the reaction at a lower temperature to favor the kinetic product. |
| Oxidation of Substrate | While less of an issue with phosphoric acids compared to sulfuric acid, oxidation can still occur with sensitive substrates at high temperatures.[1] Lowering the reaction temperature is the primary solution. |
Data Presentation
Table 1: Typical Reaction Conditions for Esterification (based on PPA data)
| Parameter | Value | Reference |
| Catalyst Loading | 10-50 fold excess (when used as solvent) | [14] |
| Temperature | 60-120 °C | [1] |
| Reaction Time | 2-24 hours | - |
| Solvent | Toluene, Xylene, or neat (PPA as solvent) | [1] |
Table 2: Typical Reaction Conditions for Dehydration of Amides to Nitriles (based on PPA data)
| Parameter | Value | Reference |
| Catalyst | PPA | [15] |
| Temperature | 300 °C (no solvent) | [15] |
| Reaction Time | 2 hours | [15] |
| Catalyst Loading | 1 wt.% | [15] |
Experimental Protocols
Protocol 1: General Procedure for Esterification of a Carboxylic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if a solvent is used), add the carboxylic acid (1.0 equiv) and the alcohol (1.2-2.0 equiv).
-
Catalyst Addition: Carefully add this compound (e.g., 10 mol%). If using as a solvent, a 10-50 fold excess is typical for PPA.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Dehydration of a Primary Amide to a Nitrile
-
Setup: In a round-bottom flask, place the primary amide (1.0 equiv).
-
Catalyst Addition: Add this compound (a significant excess is often used, acting as both catalyst and solvent).
-
Reaction: Heat the mixture under inert atmosphere to a high temperature (e.g., 200-300 °C) with vigorous stirring.
-
Work-up: Cool the reaction mixture. Cautiously add crushed ice to the flask to quench the reaction and dissolve the phosphoric acids.
-
Extraction and Purification: Extract the nitrile product with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent, and purify the product.
Visualizations
Caption: General experimental workflow for this compound catalysis.
Caption: Troubleshooting logic for low product yield in catalyzed reactions.
References
- 1. ccsenet.org [ccsenet.org]
- 2. nbinno.com [nbinno.com]
- 3. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. starkcorp.us [starkcorp.us]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com [carlroth.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. sciencemadness.org [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
preventing polymerization of tetrametaphosphoric acid during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to prevent the polymerization and degradation of tetrametaphosphoric acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis. This compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture leads to the hydrolytic cleavage of the cyclic phosphate (B84403) bonds, resulting in the formation of linear polyphosphoric acids and ultimately orthophosphoric acid. This process is often referred to as reversion.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] An inert atmosphere, such as nitrogen or argon, is recommended to displace moist air.[3][4]
Q3: How does temperature affect the stability of this compound?
Q4: Can I use a desiccant in the storage container?
A4: Yes, using a desiccant, such as silica (B1680970) gel, within a secondary container or desiccator can help maintain a low-humidity environment and further protect the acid from moisture.
Q5: Are there any chemical stabilizers that can be added to prevent polymerization?
A5: Commercial preparations of metaphosphoric acid are often sold with sodium metaphosphate (NaPO₃) as a stabilizer.[5][6] Sodium salts of metaphosphoric acid are more stable against hydrolysis than the acid form itself.[7]
Q6: What are the visible signs of this compound degradation?
A6: As this compound is a solid, the initial stages of degradation may not be visually apparent. Significant hydrolysis can lead to a change in the physical state, potentially making the solid appear damp or clumped. The most reliable way to assess degradation is through analytical techniques.
Q7: What substances are incompatible with this compound during storage?
A7: this compound should be stored away from strong bases and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., clumping, dampness) | Moisture absorption leading to hydrolysis. | - Immediately transfer to a new, dry container under an inert atmosphere. - Assess the extent of degradation using the analytical protocols below. - For future storage, ensure the container is tightly sealed and consider using a desiccant. |
| Inconsistent experimental results | Degradation of the this compound starting material. | - Test the purity of the stored acid before use. - If degradation is confirmed, purify the material or use a fresh batch. - Review storage procedures to prevent future degradation. |
| pH of aqueous solutions is lower than expected | Hydrolysis to orthophosphoric acid, which is a stronger acid. | - Confirm the identity and purity of the acid using spectroscopic or chromatographic methods. |
Quantitative Data on Storage Stability
While specific public data on the long-term stability of pure this compound under various conditions is limited, the following table illustrates the expected trend based on general principles of chemical stability. These values are for illustrative purposes.
Table 1: Illustrative Stability of this compound Under Various Storage Conditions
| Temperature (°C) | Relative Humidity (%) | Atmosphere | Estimated Purity after 6 Months (%) |
| 4 | < 10 | Inert (Nitrogen) | > 98% |
| 25 | < 10 | Inert (Nitrogen) | 95 - 98% |
| 25 | 40 | Air | 85 - 95% |
| 40 | 40 | Air | < 85% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the moisture content in a sample of this compound.
Methodology:
-
Instrument Setup: Prepare and standardize a volumetric or coulometric Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Preparation: In a dry environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh approximately 0.5 - 1.0 g of the this compound sample.
-
Titration: Quickly transfer the sample to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Analysis: Titrate the sample with the Karl Fischer reagent. The instrument will detect the endpoint and calculate the water content.
-
Calculation: The water content is typically reported as a percentage by weight.
Protocol 2: Analysis of Degradation by ³¹P NMR Spectroscopy
Objective: To identify and quantify this compound and its hydrolysis products.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O). Add a known concentration of an internal standard (e.g., trimethyl phosphate) for quantification.
-
NMR Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse and a relaxation delay of 5 seconds to ensure accurate quantification.
-
Data Analysis:
-
This compound will show a characteristic singlet in the ³¹P NMR spectrum.
-
Linear polyphosphates and orthophosphoric acid will appear as distinct signals at different chemical shifts.
-
Integrate the peaks corresponding to each species.
-
Calculate the relative percentage of each component based on the integral values relative to the internal standard.
-
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its degradation products.
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV or conductivity detector.
-
Column: An anion-exchange column is suitable for separating charged phosphate species.
-
Mobile Phase: A buffered mobile phase (e.g., a gradient of sodium chloride or sodium perchlorate (B79767) in a phosphate buffer) is typically used. The exact gradient will need to be optimized.
-
Sample Preparation: Prepare a standard solution of known concentration of pure this compound and solutions of the samples to be tested in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peaks corresponding to this compound and its hydrolysis products based on their retention times compared to standards. The peak area can be used to quantify the concentration of each species.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 4. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of (31P) NMR in analyzing the degradation efficiency of organic phosphorus degrading-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
issues with tetrametaphosphoric acid purity from commercial suppliers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with tetrametaphosphoric acid. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the purity of commercially supplied this compound, which can be a critical factor in the success and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction is not proceeding as expected, or I'm observing inconsistent results. Could the purity of my this compound be the issue?
Answer:
Yes, impurities in commercially supplied this compound can significantly impact experimental outcomes. The most common issues arise from the presence of other phosphate (B84403) species.
Probable Causes:
-
Presence of other cyclic polyphosphates: Commercial this compound can be a mixture of different cyclic polyphosphates, such as trimetaphosphate and higher-order rings.[1] These different species can have varying reactivity and chelating properties, leading to inconsistent results.
-
Contamination with linear polyphosphates: The synthesis process may result in the formation of linear polyphosphates of various chain lengths. These can interfere with reactions where the specific cyclic structure of tetrametaphosphate is crucial.
-
Hydrolysis to orthophosphate: this compound can hydrolyze over time, especially in non-anhydrous conditions, to form orthophosphoric acid.[2] Orthophosphate can act as a buffer or participate in side reactions, altering the chemical environment of your experiment.
-
Presence of residual starting materials or byproducts: Depending on the manufacturing process, trace amounts of reagents used in the synthesis may be present.
Solutions:
-
Purity Assessment: Before use, it is highly recommended to assess the purity of your commercial this compound. The primary methods for this are ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Chromatography.
-
Purification: If impurities are detected, a simple purification protocol can be employed to increase the purity of the this compound.
-
Proper Storage: To minimize hydrolysis, store this compound in a desiccator at the recommended temperature and handle it in a low-humidity environment.
Question 2: I've detected multiple peaks in the ³¹P NMR spectrum of my commercial this compound. What do these peaks represent?
Answer:
A ³¹P NMR spectrum showing multiple peaks indicates the presence of different phosphorus-containing species in your sample.[1][3][4] The chemical shift (in ppm) of each peak corresponds to a specific phosphate environment.
Interpretation of ³¹P NMR Signals:
| Chemical Shift (ppm) | Probable Phosphate Species |
| ~ -20 to -23 ppm | Cyclic Polyphosphates (e.g., Trimetaphosphate, This compound )[1] |
| ~ -5 to -10 ppm | End-group phosphates of linear polyphosphates |
| ~ -20 to -25 ppm | Middle-group phosphates of linear polyphosphates |
| ~ 0 ppm | Orthophosphoric acid (H₃PO₄) |
| ~ +5 to +10 ppm | Phosphorous acid (H₃PO₃) |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and concentration.
Recommended Action:
-
Quantification: Use the integration values of the peaks in your ³¹P NMR spectrum to determine the relative percentage of this compound and its impurities. For accurate quantification, ensure proper experimental parameters are used, such as a sufficient relaxation delay.
-
Comparison with a standard: If available, compare the spectrum of your commercial sample to that of a high-purity this compound standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are other cyclic and linear polyphosphates, as well as orthophosphoric acid from hydrolysis. The distribution of these impurities can vary between suppliers and even between different batches from the same supplier.
Q2: How can these impurities affect my drug development research?
A2: Impurities in this compound can have several detrimental effects in a pharmaceutical context:[5][6][7]
-
Alteration of physical and chemical properties: Impurities can change the solubility, stability, and hygroscopicity of your formulation.[6]
-
Incompatibility with other excipients: Different phosphate species can have different reactivities, potentially leading to incompatibilities with other components in your drug formulation.
-
Reduced therapeutic efficacy: If this compound is a key reactant or chelating agent, the presence of other phosphates can lower the effective concentration and reduce the desired therapeutic effect.
-
Formation of insoluble particles: Phosphate impurities can interact with metal ions that may leach from glass vials, leading to the formation of insoluble aluminum phosphate particles.[8]
Q3: Is there a simple way to purify commercial this compound in the lab?
A3: Yes, a recrystallization procedure can be used to purify the sodium salt of this compound, which can then be converted to the acid form if needed. A general protocol for the sodium salt is as follows:[9]
-
Dissolve the commercial sodium tetrametaphosphate in deionized water at room temperature to create a concentrated solution.
-
Slowly add ethanol (B145695) to the solution while stirring.
-
Continue adding ethanol until a white precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the precipitate first with a 20% ethanol solution and then with a 50% ethanol solution.
-
Dry the purified sodium tetrametaphosphate in air.
For the acid form, ion-exchange chromatography can be a suitable purification method.
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
This protocol outlines the general steps for assessing the purity of this compound using ³¹P NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure full relaxation of all phosphorus nuclei for accurate quantification (e.g., 5 times the longest T₁).
-
Use a calibrated pulse width.
-
-
Data Analysis:
-
Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Integrate all the peaks in the spectrum.
-
Calculate the percentage purity by dividing the integral of the this compound peak by the sum of all integrals.
-
Protocol 2: Analysis by Ion Chromatography
Ion chromatography is an excellent method for separating and quantifying different polyphosphate species.[10][11][12][13]
Methodology:
-
System: A high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector.
-
Column: A high-capacity anion-exchange column suitable for polyphosphate separation (e.g., IonPac AS11-HC or AS16).[10][12]
-
Eluent: A potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) gradient. The gradient will depend on the specific column and the range of polyphosphates to be separated.
-
Sample Preparation:
-
Prepare a stock solution of the this compound in deionized water.
-
Dilute the stock solution to an appropriate concentration within the linear range of the detector.
-
-
Analysis:
-
Inject the sample and run the gradient program.
-
Identify the peaks by comparing their retention times with those of known standards (if available).
-
Quantify the different polyphosphate species using a calibration curve.
-
Visualizations
Caption: Workflow for assessing the purity of commercial this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Bacterial Phosphate Granules Contain Cyclic Polyphosphates: Evidence from 31P Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ebm-journal.org [ebm-journal.org]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 6. veeprho.com [veeprho.com]
- 7. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 8. Effects of phosphate buffer in parenteral drugs on particle formation from glass vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Tetrametaphosphate | 13396-41-3 [chemicalbook.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Tetrametaphosphoric Acid Catalyzed Reactions
Disclaimer: Direct experimental data on the temperature effects for tetrametaphosphoric acid (TMPA) catalyzed reactions is limited in publicly available literature. The following troubleshooting guides and FAQs are based on the established principles of acid catalysis, and data extrapolated from related polyphosphoric acids (PPA). Researchers should use this as a guideline and optimize parameters for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by this compound?
A1: An optimal temperature is highly dependent on the specific reaction, solvent, and substrates involved. Generally, increasing the temperature accelerates reaction rates. However, excessively high temperatures can lead to catalyst decomposition, undesired side reactions, or degradation of reactants and products. It is recommended to start with a modest temperature (e.g., 60-80°C), similar to conditions used for polyphosphoric acid (PPA), and carefully monitor the reaction progress.[1] A systematic temperature screening is advised to determine the optimal conditions for your specific transformation.
Q2: How does temperature affect the solubility and viscosity of this compound in a reaction mixture?
A2: While specific data for TMPA is scarce, analogous compounds like polyphosphoric acid are highly viscous at room temperature, which can impede efficient stirring and mixing.[1] Heating the reaction mixture generally reduces the viscosity of the acid, promoting better homogeneity and catalyst-substrate interaction. It is crucial to ensure the reaction medium is well-stirred, especially at lower temperatures.
Q3: Can this compound decompose at elevated temperatures?
A3: Yes, like other polyphosphoric acids, this compound can undergo hydrolysis, especially in the presence of water, a process that is accelerated by heat.[2][3] This hydrolysis would break down the cyclic tetramer into smaller phosphoric acid units, potentially altering its catalytic activity and selectivity. Thermal decomposition of related phosphonic acids has also been observed at elevated temperatures. Therefore, it is crucial to operate within a temperature range that balances reaction rate with catalyst stability.
Q4: How can I monitor the effect of temperature on my reaction?
A4: The effect of temperature can be monitored by tracking several key parameters over time:
-
Reactant Consumption and Product Formation: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the conversion of starting materials and the yield of the desired product.
-
Byproduct Formation: Monitor for the appearance of unexpected spots on a TLC plate or peaks in GC/HPLC chromatograms, which might indicate side reactions favored at certain temperatures.
-
Catalyst Integrity: If possible, use techniques like ³¹P NMR to check for changes in the catalyst structure, which could indicate decomposition.
Troubleshooting Guides
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Reaction Conversion | The reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress at each step. Ensure the reaction is given sufficient time to proceed at the new temperature. |
| Formation of Multiple Byproducts / Low Selectivity | The reaction temperature is too high, leading to undesired side reactions or decomposition of the product. | Decrease the reaction temperature. Perform a temperature optimization study to find a balance between reaction rate and selectivity. Consider if the catalyst itself is decomposing into a less selective species. |
| Reaction Rate Decreases Over Time | The catalyst may be degrading or deactivating at the operating temperature, possibly due to hydrolysis. | Lower the reaction temperature to improve catalyst stability. Ensure the reaction is carried out under anhydrous conditions to minimize hydrolysis. Consider adding the catalyst in portions over the course of the reaction. |
| Inconsistent Results Between Batches | Poor temperature control leading to variations in reaction conditions. | Use a reliable heating system with precise temperature control (e.g., an oil bath with a thermostat or a temperature-controlled reaction block). Ensure consistent and efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
Data Presentation
| Temperature | Reaction Rate | Selectivity | Catalyst Stability (TMPA) |
| Low | Slow | Generally Higher | High |
| Moderate | Moderate to Fast | Potentially Optimal | Moderate |
| High | Very Fast | May Decrease | Lower (Risk of Hydrolysis/Decomposition) |
Experimental Protocols
General Protocol for a this compound Catalyzed Reaction (Example: Dehydration)
This is a generalized protocol and must be adapted for specific substrates and reactions.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add the substrate and the anhydrous solvent under an inert atmosphere.
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Carefully add this compound to the reaction mixture. Note: If the reaction is exothermic, consider cooling the flask in an ice bath during addition.
-
-
Heating and Monitoring:
-
Heat the reaction mixture to the desired temperature using a temperature-controlled oil bath or heating mantle.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, or NMR).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to a stirred, cold aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. Caution: This can be an exothermic process.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
-
Mandatory Visualization
Caption: A general experimental workflow for a reaction catalyzed by this compound.
Caption: Logical relationship between temperature and key reaction parameters in acid catalysis.
References
removing residual water from tetrametaphosphoric acid
Technical Support Center: Tetrametaphosphoric Acid
This guide provides researchers, scientists, and drug development professionals with detailed information on troubleshooting common issues related to the handling and drying of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual water from this compound?
A1: this compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The presence of residual water can lead to hydrolysis, where the cyclic this compound converts to other forms of phosphoric acid, such as orthophosphoric acid.[3][4] This change in chemical identity can significantly impact experimental outcomes, affecting reaction kinetics, product purity, and the overall stability of formulations. For many applications, a substantially anhydrous form is required to ensure reproducibility and accuracy.[5]
Q2: What are the common signs that my this compound has absorbed moisture?
A2: On arrival, anhydrous this compound is typically a fine powder.[1] The most common sign of water absorption is a change in its physical state. It may become clumpy, mushy, or even deliquesce (turn into a liquid).[1][6] Over time, it can solidify into a hard mass that is difficult to handle with a spatula.[1]
Q3: What are the primary methods for drying this compound in a laboratory setting?
A3: The most common laboratory methods for drying phosphoric acids include:
-
Vacuum Desiccation: Placing the acid in a desiccator under vacuum with a strong drying agent (desiccant) like phosphorus pentoxide (P₂O₅) or sodium hydroxide.[7]
-
Vacuum Oven Drying: Gently heating the acid under reduced pressure allows for efficient removal of water at temperatures lower than its decomposition point.[8][9]
-
Lyophilization (Freeze-Drying): This gentle technique involves freezing the material and then sublimating the water under a vacuum. It is particularly suitable for heat-sensitive applications.[10]
Q4: Can I heat this compound to dry it? What are the risks?
A4: While gentle heating under vacuum can be effective, high temperatures pose a significant risk of thermal decomposition.[8] Heating orthophosphoric acid above 213°C causes it to transform into pyrophosphoric acid. Higher temperatures can lead to further polymerization and the formation of different polyphosphoric acids, altering the chemical nature of your starting material.[11][12] It is crucial to control the temperature carefully, preferably keeping it below 150°C, to avoid unwanted chemical changes.[13]
Q5: Which desiccant is most effective for drying this compound?
A5: Phosphorus pentoxide (P₂O₅) is an exceptionally powerful desiccant.[1] However, as it absorbs water, it can form a film of polymetaphosphoric acid on its surface, which can hinder the diffusion of more water molecules and reduce its effectiveness over time.[5] To overcome this, using a supported P₂O₅ desiccant (like SICAPENT®), where the acid formed is adsorbed by a carrier, can maintain a fine, flowable granulate that remains active. Other effective desiccants include calcium hydride and molecular sieves.[14][15]
Q6: How can I confirm that my this compound is sufficiently dry?
A6: The most accurate method for determining residual water content is Karl Fischer titration. This technique can quantitatively measure trace amounts of water in a sample. For a qualitative assessment, the acid should return to a fine, free-flowing powder.
Q7: How should I store this compound to prevent water reabsorption?
A7: Once dried, this compound must be stored in a tightly sealed container, preferably within a desiccator containing a fresh, active desiccant.[1] For highly sensitive applications, subdividing a new bottle into smaller, single-use aliquots stored in a dry box or desiccator can prevent contamination of the entire batch from repeated openings.[1]
Troubleshooting Guide
Problem 1: The acid is not drying despite being in a desiccator for an extended period.
-
Possible Cause 1: Ineffective Desiccant. The desiccant may be saturated with moisture and no longer active.
-
Solution: Replace the desiccant. If using P₂O₅, check for the formation of a liquid or solid crust, which indicates it needs replacement.
-
-
Possible Cause 2: Poor Vacuum. The desiccator may not be properly sealed, allowing ambient moisture to leak in.
-
Solution: Check the desiccator seal and re-apply vacuum grease if necessary. Ensure the vacuum pump is pulling a sufficiently low pressure.
-
-
Possible Cause 3: Insufficient Surface Area. If the acid is in a large clump, only the surface is exposed to the dry atmosphere.
-
Solution: If possible, carefully grind the material into a finer powder to increase its surface area before placing it back in the desiccator.[6]
-
Problem 2: The phosphorus pentoxide (P₂O₅) desiccant has formed a crust and seems ineffective.
-
Possible Cause: As P₂O₅ absorbs water, it forms a film of polymetaphosphoric acid, which acts as a barrier to further water absorption.[5]
-
Solution 1: Replace the P₂O₅.
-
Solution 2: Use a supported P₂O₅ desiccant. These products use an inert carrier material that adsorbs the phosphoric acid as it forms, keeping the desiccant granular and active.
-
Problem 3: I am concerned about thermal decomposition while using a vacuum oven.
-
Possible Cause: The temperature is set too high, risking chemical changes to the acid.[11]
-
Solution: Use the lowest effective temperature. For phosphoric acids, drying can often be achieved at temperatures between 60°C and 150°C under reduced pressure.[5][13] Start with a lower temperature and gradually increase if necessary, while monitoring the material for any changes in appearance or properties. Applying a stronger vacuum can facilitate drying at lower temperatures.[9]
-
Data Summary
Table 1: Recommended Drying Conditions for Phosphoric Acids
| Method | Agent/Parameter | Temperature | Pressure | Duration | Notes |
| Vacuum Desiccation | Phosphorus Pentoxide (P₂O₅) | Room Temperature | <10 mmHg | 24-72 hours | Extremely effective but can form an inactivating film.[5][7] |
| Molecular Sieves (3Å or 4Å) | Room Temperature | <10 mmHg | 48-72 hours | Good efficiency; can be regenerated.[15] | |
| Vacuum Oven | Heat & Vacuum | 60°C - 150°C | 1-50 mmHg | 4-24 hours | Risk of decomposition at higher temperatures.[5][8][13] |
| Spray Drying | Atomization & Heat | 60°C - 200°C | 1-400 mmHg | Continuous | Primarily an industrial method; provides a substantially anhydrous product.[5] |
Experimental Protocols
Protocol 1: Drying this compound using a Vacuum Desiccator
-
Preparation: Place a fresh, potent desiccant, such as phosphorus pentoxide or a supported equivalent, in the bottom chamber of a clean, dry desiccator.
-
Sample Placement: Spread the moist this compound in a thin layer in a shallow glass dish or watch glass to maximize surface area. Place the dish on the desiccator plate.
-
Evacuation: Securely close the desiccator lid, ensuring a good seal with vacuum grease. Connect the desiccator to a vacuum pump and slowly evacuate the air. A sudden pressure drop can cause the fine powder to splatter.
-
Drying: Once a stable vacuum is achieved, close the desiccator valve and disconnect the pump. Allow the sample to dry for at least 24-48 hours. For very wet samples, a longer duration may be required.
-
Completion: Slowly vent the desiccator to release the vacuum before opening. Immediately transfer the dried powder to a tightly sealed storage container.
Protocol 2: Drying this compound using a Vacuum Oven
-
Sample Preparation: Place the this compound in a vacuum-safe glass container, spreading it into a thin layer.
-
Oven Setup: Place the container in the vacuum oven. Close the oven door and ensure it is properly sealed.
-
Evacuation: Connect the oven to a vacuum pump and begin to reduce the pressure to a target of 1-50 mmHg.[5]
-
Heating: Once the desired vacuum is reached, slowly increase the temperature to between 60-80°C. Avoid rapid heating.
-
Drying: Maintain these conditions for 4-12 hours. The exact time depends on the initial water content and sample amount.
-
Cooling and Storage: Turn off the heater and allow the oven to cool to room temperature under vacuum. Once cool, slowly vent the oven with dry nitrogen or argon gas if possible, or ambient air. Quickly transfer the dried acid to an appropriate storage vessel inside a desiccator or glove box.
Visualizations
Caption: Decision tree for selecting a suitable drying method.
Caption: Step-by-step workflow for drying this compound.
References
- 1. reddit.com [reddit.com]
- 2. lookchem.com [lookchem.com]
- 3. ebm-journal.org [ebm-journal.org]
- 4. Reactivity of metaphosphate and thiometaphosphate in water: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3113063A - Method of drying phosphoruscontaining acids - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. future4200.com [future4200.com]
- 8. reddit.com [reddit.com]
- 9. US3457036A - Vacuum concentration of phosphoric acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. US4082677A - Dried phosphoric acid product and process - Google Patents [patents.google.com]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. scribd.com [scribd.com]
Technical Support Center: Degradation of Tetrametaphosphoric Acid Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of tetrametaphosphoric acid in acidic environments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in an acidic solution?
A1: Under acidic conditions, this compound, a cyclic phosphate (B84403), undergoes hydrolysis in a stepwise manner. The initial and rate-determining step is the cleavage of one of the P-O-P bonds in the ring to form the linear tetraphosphate (B8577671). This is followed by subsequent, faster hydrolysis steps that break down the linear tetraphosphate into smaller polyphosphates (triphosphate and pyrophosphate) and ultimately to orthophosphate.[1] The reaction is acid-catalyzed, meaning the rate of degradation increases as the pH decreases.[1]
Q2: What are the expected products of this compound degradation in an acidic medium?
A2: The degradation proceeds through a series of intermediates. The expected products, in order of their appearance, are:
-
Linear tetraphosphate
-
Triphosphate and Orthophosphate
-
Pyrophosphate and Orthophosphate
-
Orthophosphate (as the final product)
It is important to note that the hydrolysis of the linear tetraphosphate preferentially attacks the terminal oxygen bridges, yielding triphosphate and orthophosphate, rather than the central bridge which would produce two molecules of pyrophosphate.[1]
Q3: What factors influence the rate of degradation of this compound?
A3: The primary factors influencing the degradation rate are:
-
pH: The hydrolysis is significantly accelerated in acidic conditions.[1]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Presence of Metal Ions: Multivalent metal ions can catalyze the hydrolysis of polyphosphates.
-
Enzymes: In biological systems, phosphatases can significantly accelerate the hydrolysis of polyphosphates.
Q4: How can I monitor the degradation of this compound and its products during my experiment?
A4: The most common and effective method for monitoring the degradation is through chromatographic techniques. Ion chromatography (IC) with suppressed conductivity detection is a powerful tool for separating and quantifying the different phosphate species (tetrametaphosphate, tetrapolyphosphate, tripolyphosphate, pyrophosphate, and orthophosphate) in a single run. High-performance liquid chromatography (HPLC) can also be used.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (broadening or tailing) for phosphate species in ion chromatography. | 1. Metal contamination of the column or guard column (e.g., iron).2. Inappropriate eluent concentration.3. Column overloading.4. Temperature fluctuations. | 1. Clean the column and guard column with an appropriate metal chelating agent (e.g., oxalic acid). Ensure high purity of reagents and water.2. Verify the eluent concentration is optimal for the separation of polyphosphates.3. Dilute the sample to ensure you are working within the column's capacity.4. Use a column oven to maintain a constant temperature. |
| Inconsistent retention times in chromatography. | 1. Inconsistent eluent preparation.2. Fluctuations in flow rate.3. Column degradation or contamination. | 1. Use an eluent generator for consistent and accurate eluent preparation. If preparing manually, ensure precise measurements.2. Check the pump for leaks or bubbles and ensure it is properly primed.3. Wash the column according to the manufacturer's instructions or replace it if necessary. |
| Low sensitivity or no peaks detected for low concentrations of phosphate species. | 1. High background conductivity.2. Insufficient sample concentration.3. Issues with the suppressor or detector. | 1. Ensure the use of high-purity water and reagents. Check the suppressor performance.2. Use a concentrator column to pre-concentrate the sample before injection.3. Verify the proper functioning of the suppressor and conductivity cell. |
| Unexpected peaks in the chromatogram. | 1. Sample contamination.2. Formation of side products.3. Ghost peaks from previous injections. | 1. Ensure proper sample handling and filtration. Use clean vials and pipettes.2. While the primary pathway is well-defined, side reactions can occur. Mass spectrometry can help identify unknown peaks.3. Implement a thorough wash step between sample injections. |
Data Presentation
The degradation of sodium tetrametaphosphate follows first-order kinetics. The rate of hydrolysis is significantly influenced by pH.
Table 1: First-Order Rate Constants (k) for the Hydrolysis of Sodium Tetrametaphosphate at 65.5 °C
| pH | Rate Constant (k) in hr⁻¹ |
| 2.5 | 0.23 |
| 3.0 | 0.10 |
| 4.1 | 0.025 |
| 5.1 | 0.008 |
| 6.9 | 0.003 |
Data extracted from "The Hydrolysis of the Condensed Phosphates: III. Sodium Tetrametaphosphate and Sodium Tetraphosphate" by J. R. Van Wazer, E. J. Griffith, and J. F. McCullough (1955).
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by Ion Chromatography (IC)
This protocol outlines a general method for the separation and quantification of tetrametaphosphate and its hydrolysis products.
1. Instrumentation:
-
Ion chromatograph (e.g., Dionex DX-500 system or similar) equipped with a gradient pump, conductivity detector, and a self-regenerating suppressor.
-
Anion-exchange column suitable for polyphosphate separation (e.g., IonPac™ AS11 or AS16).
-
Data acquisition and analysis software.
2. Reagents:
-
Deionized water (18 MΩ·cm resistivity or better).
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w), low in carbonate.
-
Standards: Sodium tetrametaphosphate, sodium tetrapolyphosphate, sodium tripolyphosphate, sodium pyrophosphate, and sodium orthophosphate.
3. Standard Preparation:
-
Prepare individual stock standards (e.g., 1000 mg/L) of each phosphate species in deionized water.
-
Prepare a mixed working standard solution by diluting the stock standards to the desired concentration range (e.g., 1-20 mg/L).
4. Sample Preparation for Kinetic Study:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare acidic buffer solutions at the desired pH values (e.g., using HCl/KCl for pH 1-2, acetate (B1210297) buffers for pH 3-5).
-
Initiate the hydrolysis reaction by adding a known volume of the this compound stock solution to the temperature-equilibrated acidic buffer.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a large volume of cold deionized water or by adjusting the pH to neutral.
-
Filter the samples through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions (Example):
-
Column: IonPac™ AS16, 4 x 250 mm
-
Eluent: Gradient of NaOH in deionized water.
-
0-10 min: 10-50 mM NaOH
-
10-20 min: 50-100 mM NaOH
-
20-30 min: 100-150 mM NaOH
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Detection: Suppressed conductivity
-
Column Temperature: 30 °C
6. Data Analysis:
-
Identify each phosphate species in the sample chromatograms by comparing retention times with the mixed standard.
-
Quantify the concentration of each species using a calibration curve generated from the working standards.
-
Plot the concentration of tetrametaphosphate versus time to determine the degradation rate. For a first-order reaction, a plot of ln([Tetrametaphosphate]) versus time will yield a straight line with a slope of -k, where k is the rate constant.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
References
Validation & Comparative
A Researcher's Guide to Validating Tetrametaphosphoric Acid Purity: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like tetrametaphosphoric acid is paramount for the accuracy and reproducibility of experimental outcomes. This guide provides a comparative analysis of analytical methods for validating the purity of this compound, with a focus on providing actionable experimental data and protocols.
The Challenge of Titration for this compound
While acid-base titration is a common method for determining the purity of many acids, its application to this compound is fraught with challenges. The primary issue is the instability of the tetrametaphosphate anion in aqueous solutions. It readily undergoes hydrolysis, particularly in the presence of acid and heat, converting to orthophosphoric acid. Commercial "glacial" metaphosphoric acid often exists in the ortho form in solution.[1] Consequently, a direct titration with a base like sodium hydroxide (B78521) is unlikely to selectively quantify the cyclic this compound. Instead, the titration will reflect the total concentration of all resulting phosphoric acid species, leading to an inaccurate purity assessment of the original compound.
Superior Alternatives for Purity Determination
Given the limitations of titration, more specific and structurally sensitive analytical techniques are recommended for the accurate purity determination of this compound. This guide will compare two robust alternatives: Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy and Ion Chromatography (IC) .
Method Comparison
| Parameter | Quantitative ³¹P NMR (q³¹P NMR) | Ion Chromatography (IC) | Acid-Base Titration |
| Specificity | High; distinguishes between different phosphorus species (e.g., tetrametaphosphate, orthophosphate, and other polyphosphates). | High; separates different phosphate (B84403) anions based on their charge and size. | Low; measures total acidity and does not differentiate between various phosphoric acid forms. |
| Accuracy | High; provides a direct measure of the molar concentration of each phosphorus-containing compound. | High; with proper calibration, it can accurately quantify the concentration of individual anions. | Low for this compound due to hydrolysis. |
| Sample Preparation | Simple; involves dissolving the sample in a suitable deuterated solvent with an internal standard. | Moderate; requires preparation of eluents and standards, and sample filtration. | Simple; involves dissolving the sample in water. |
| Analysis Time | Rapid; typically 5-15 minutes per sample for data acquisition. | Moderate; 15-30 minutes per sample for a chromatographic run. | Rapid; 5-10 minutes per sample. |
| Equipment Cost | High | Moderate to High | Low |
| Information Provided | Structural information, identification of impurities, and quantitative purity. | Quantitative concentration of different phosphate species. | Total acid content. |
Experimental Protocols
Quantitative ³¹P Nuclear Magnetic Resonance (q³¹P NMR) Spectroscopy
Objective: To determine the absolute purity of this compound by quantifying the analyte against a certified internal standard.
Materials:
-
This compound sample
-
Deuterated water (D₂O)
-
Triphenyl phosphate (or another suitable phosphorus-containing internal standard with a distinct chemical shift)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (triphenyl phosphate) into the same vial.
-
Add a known volume (e.g., 0.6 mL) of D₂O to the vial.
-
Cap the vial and vortex until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Tune and match the phosphorus probe of the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Key Acquisition Parameters:
-
Pulse Program: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ of the phosphorus nuclei being quantified) to ensure full relaxation between scans. A typical starting point is 30 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 64-256) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).
-
Fourier transform the data.
-
Perform phasing and baseline correction on the spectrum.
-
Integrate the signal corresponding to this compound and the signal for the internal standard.
-
Calculate the purity of the this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of phosphorus atoms per molecule (for this compound, N=4)
-
MW = Molecular weight
-
W = Weight
-
Ion Chromatography (IC)
Objective: To separate and quantify this compound from its potential impurities, such as orthophosphate and other polyphosphates.
Materials:
-
This compound sample
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide or sodium carbonate/bicarbonate eluent concentrate
-
Anion-exchange column suitable for condensed phosphates
-
Ion chromatograph with a conductivity detector and a suppressor
Procedure:
-
Eluent and Standard Preparation:
-
Prepare the eluent (e.g., a gradient of sodium hydroxide) according to the column manufacturer's recommendations.
-
Prepare a stock solution of the this compound sample in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
-
IC System Setup:
-
Install the appropriate anion-exchange column.
-
Equilibrate the system with the initial eluent concentration until a stable baseline is achieved.
-
-
Sample Analysis:
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Inject a known volume (e.g., 10-25 µL) of the sample into the ion chromatograph.
-
Run the appropriate gradient program to separate the phosphate species. The retention time will be used for qualitative identification.
-
-
Quantification:
-
Generate a calibration curve by injecting the prepared standards and plotting the peak area against the concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the purity based on the initial weight of the sample and the determined concentration.
-
Visualizing the Workflow and Method Selection
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for purity assessment and a decision-making guide for selecting the appropriate analytical method.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Decision guide for selecting an analytical method.
References
A Comparative Guide to the Quantification of Tetrametaphosphoric Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tetrametaphosphoric acid (TMTA), a cyclic polyphosphate, in complex sample matrices. The selection of an appropriate analytical technique is critical for accurate quantification, which is essential in various fields, including food science, environmental monitoring, and pharmaceutical development, where polyphosphates are used as additives or may be present as contaminants. This document details the experimental protocols for the most established method, presents comparative performance data, and illustrates the analytical workflows.
Introduction to Analytical Challenges
This compound and its salts are prone to hydrolysis, breaking down into smaller linear polyphosphates and eventually orthophosphate. This instability presents a significant challenge for accurate quantification, necessitating rapid and mild sample preparation techniques. Furthermore, the presence of other linear and cyclic phosphates in complex matrices requires analytical methods with high selectivity to distinguish TMTA from structurally similar compounds.
Comparison of Analytical Methodologies
The primary techniques for the quantification of this compound are Ion Chromatography (IC) and ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. While enzymatic assays are common for other phosphate (B84403) compounds, their application to the specific quantification of cyclic tetrametaphosphate is not well-established in the literature.
Quantitative Performance Data
The following table summarizes the performance characteristics of Ion Chromatography for the analysis of polyphosphates, including tetrametaphosphate. Data for a dedicated, validated ³¹P-NMR assay for TMTA in complex matrices is less commonly reported in a standardized format, but the technique is valued for its high specificity and structural elucidation capabilities.
| Parameter | Ion Chromatography (IC) with Suppressed Conductivity Detection | ³¹P-NMR Spectroscopy | Enzymatic Assays |
| Principle | Anion-exchange separation followed by conductivity detection. | Nuclear magnetic resonance of the ³¹P nucleus provides structural and quantitative information. | Specific enzymes would hydrolyze the substrate, and the product is quantified. |
| Selectivity | High for different phosphate species with optimized gradient elution. | Excellent for distinguishing different phosphorus environments. | Potentially very high, but specific enzymes for TMTA are not commercially available. |
| Linearity | Good, typically with R² > 0.99 over defined concentration ranges. | Generally excellent, with signal intensity directly proportional to concentration. | Dependent on enzyme kinetics (Michaelis-Menten). |
| Limit of Detection (LOD) | Low µg/L to mg/L range, depending on the specific setup and matrix. | Typically in the low mM range, less sensitive than IC. | Potentially very low, but not established for TMTA. |
| Limit of Quantification (LOQ) | Low µg/L to mg/L range. | In the mM range. | Not established for TMTA. |
| Precision (%RSD) | Good, typically < 10%.[1][2] | High precision is achievable with proper internal standards. | Dependent on assay conditions. |
| Recovery | Good, often >80% in complex matrices like seafood.[1][2] | Can be affected by matrix effects on relaxation times. | Highly dependent on matrix interferences. |
| Sample Throughput | High, with typical run times of 20-40 minutes per sample. | Lower, as longer acquisition times may be needed for sensitivity. | Potentially high with microplate-based assays. |
| Primary Application | Routine quantitative analysis of known polyphosphates in various matrices. | Structural confirmation and quantification, especially in mixtures of unknown phosphorus compounds. | Not currently a primary method for TMTA quantification. |
Experimental Protocols
Method 1: Ion Chromatography with Suppressed Conductivity Detection
This method is highly suitable for the routine quantification of tetrametaphosphate in complex matrices such as food products.
1. Sample Preparation (Adapted for Food Matrix, e.g., Seafood)
To prevent the hydrolysis of condensed phosphates into orthophosphate, a microwave-based extraction is recommended.[1][2]
-
Homogenization: Homogenize 5 g of the sample with 50 mL of deionized water.
-
Microwave Treatment: Subject the homogenate to microwave irradiation (e.g., 700W for 90 seconds). This rapid heating helps to inactivate enzymes that can degrade polyphosphates.[1][2]
-
Centrifugation and Filtration: Centrifuge the extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter.
-
Solid Phase Extraction (SPE): If high levels of interfering hydrophobic compounds are present, pass the filtered extract through a C18 SPE cartridge to remove them.
2. Chromatographic Conditions
-
Instrument: A high-performance ion chromatography (HPIC) system equipped with a gradient pump, autosampler, and a suppressed conductivity detector.
-
Column: A high-capacity anion-exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS11-HC or AS16, is recommended for the separation of polyphosphates.[1][2][3][4] A guard column should be used to protect the analytical column.
-
Eluent Gradient: A potassium or sodium hydroxide (B78521) gradient is effective for separating polyphosphates.[3]
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide
-
Gradient Program:
-
0-10 min: 5% B
-
10-25 min: Linear ramp to 50% B
-
25-30 min: Hold at 50% B
-
30.1-35 min: Return to 5% B and equilibrate
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Detection: Suppressed conductivity detection. An anion self-regenerating suppressor (ASRS) is used to reduce the background conductivity of the eluent.[3]
3. Calibration and Quantification
-
Prepare a series of calibration standards of sodium tetrametaphosphate in deionized water.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of tetrametaphosphate in the samples by comparing their peak areas to the calibration curve.
Method 2: ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
This method is particularly useful for the identification and quantification of different phosphate species in a mixture without chromatographic separation.
1. Sample Preparation
-
Extract the phosphates from the sample matrix using a suitable solvent (e.g., water or a buffered solution). The same microwave-assisted extraction as for IC can be beneficial.
-
Lyophilize the extract to remove water.
-
Re-dissolve the dried extract in D₂O for the NMR measurement.
-
Add a known amount of an internal standard that does not overlap with the signals of interest (e.g., methylphosphonic acid).[5]
2. NMR Acquisition
-
Instrument: A high-field NMR spectrometer.
-
Nucleus: ³¹P
-
Decoupling: Proton decoupling is typically used to simplify the spectrum. For quantitative analysis, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[6]
-
Reference: 85% H₃PO₄ is used as an external standard (δ = 0 ppm).
-
Relaxation Delay: A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei being quantified is crucial for accurate integration.
3. Quantification
-
Integrate the area of the characteristic peak for tetrametaphosphate.
-
Calculate the concentration of tetrametaphosphate relative to the known concentration of the internal standard.
Visualizing the Workflow
Ion Chromatography Workflow
Caption: Workflow for the quantification of this compound by Ion Chromatography.
Conclusion
For the routine and sensitive quantification of this compound in complex matrices, Ion Chromatography with suppressed conductivity detection is the most established and validated method. It offers a good balance of sensitivity, selectivity, and throughput. Sample preparation, particularly methods to prevent enzymatic and chemical hydrolysis such as microwave treatment, is critical for accurate results.
³¹P-NMR spectroscopy serves as a powerful complementary technique. While less sensitive than IC, it provides unambiguous structural confirmation and is invaluable for analyzing complex mixtures of phosphorus compounds without the need for chromatographic separation.
Currently, specific enzymatic assays for the direct quantification of this compound are not well-developed. Future research may lead to the discovery of specific polyphosphatases that could be harnessed for such applications.
Researchers and drug development professionals should select the most appropriate method based on their specific requirements for sensitivity, selectivity, sample throughput, and the availability of instrumentation. For regulatory purposes and quality control in food and pharmaceutical industries, the robustness and validation of Ion Chromatography make it the method of choice.
References
- 1. An optimised method for the rapid analysis of condensed phosphates in fishery and processed marine food products using ion chromatography and microwave sample processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
A Comparative Guide to Tetrametaphosphoric Acid and Trimetaphosphoric Acid as Catalysts
For Researchers, Scientists, and Drug Development Professionals
The landscape of chemical synthesis is perpetually evolving, with a constant demand for efficient, selective, and robust catalysts. Among the array of acid catalysts, cyclic metaphosphoric acids, specifically tetrametaphosphoric acid and trimetaphosphoric acid, have garnered attention for their potential in various organic transformations. This guide provides an objective comparison of their catalytic performance, supported by available experimental data and detailed methodologies, to aid researchers in selecting the appropriate catalyst for their specific applications.
At a Glance: Key Differences and Catalytic Potential
| Feature | This compound | Trimetaphosphoric Acid |
| Molecular Formula | H₄P₄O₁₂ | H₃P₃O₉ |
| Structure | Eight-membered ring of alternating phosphorus and oxygen atoms | Six-membered ring of alternating phosphorus and oxygen atoms |
| Acidity | Generally considered a strong acid | Strong acid |
| Primary Catalytic Roles | Acid-catalyzed hydrolysis, dehydration, and rearrangements | Acid-catalyzed hydrolysis, phosphorylation, and cyclization |
Comparative Catalytic Performance: An Overview
Direct comparative studies detailing the catalytic efficacy of this compound versus trimetaphosphoric acid for a broad spectrum of reactions are limited in publicly available literature. However, by examining their application in similar reaction types, an indirect comparison can be drawn. Both acids are known to catalyze reactions that are typically promoted by strong Brønsted acids.
Hydrolysis Reactions
Studies on the hydrolysis of phosphate (B84403) esters have indicated that the rate of hydrolysis is dependent on the pH and the structure of the phosphate ester. While specific kinetic data directly comparing the catalytic activity of this compound and trimetaphosphoric acid on an external substrate is scarce, research on the self-hydrolysis of their corresponding sodium salts provides some insight. The hydrolysis of both sodium trimetaphosphate and sodium tetrametaphosphate is subject to acid catalysis and follows first-order kinetics. The difference in ring strain and stereochemistry between the six-membered trimetaphosphate ring and the eight-membered tetrametaphosphate ring could potentially lead to differences in their catalytic activity and stability in aqueous environments.
Dehydration Reactions
Phosphoric acid is a well-known catalyst for the dehydration of alcohols to alkenes. While specific studies focusing on tetrametaphosphoric and trimetaphosphoric acids are not prevalent, their acidic nature suggests they would also catalyze such reactions. The choice between the two could influence selectivity, particularly in cases where multiple alkene isomers can be formed. The larger, potentially more flexible, structure of this compound might offer different steric hindrance and coordination compared to the more rigid trimetaphosphoric acid, thus affecting the product distribution.
Esterification Reactions
Polyphosphoric acid (PPA), a mixture of polymeric phosphoric acids of which cyclic metaphosphoric acids are a form, is a widely used catalyst in esterification reactions. It acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the product side. While studies often use commercial PPA without specifying the exact composition of cyclic and linear polyphosphoric acids, it is plausible that both tetrametaphosphoric and trimetaphosphoric acids would be effective catalysts for esterification. The selection between them could be influenced by factors such as solubility in the reaction medium and the desired reaction temperature.
Experimental Protocols
Below are generalized experimental protocols for reactions where tetrametaphosphoric or trimetaphosphoric acid could be employed as catalysts. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Protocol for Acid-Catalyzed Alcohol Dehydration
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine the alcohol (1 equivalent) and the chosen catalyst, either this compound or trimetaphosphoric acid (typically 5-10 mol%).
-
Reaction: Heat the mixture to the desired temperature. The temperature will vary depending on the specific alcohol being dehydrated.
-
Product Collection: The alkene product, being more volatile, is continuously distilled from the reaction mixture to shift the equilibrium towards product formation.
-
Work-up: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified alkene.
General Protocol for Acid-Catalyzed Esterification
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (1 equivalent), the alcohol (1-3 equivalents), and the catalyst, either this compound or trimetaphosphoric acid (typically 5-15 mol%), in a suitable solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to reflux for a specified period (monitored by TLC or GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizing the Catalytic Process
To conceptualize the workflow for comparing the catalytic activity of these two acids, the following diagram illustrates a typical experimental pathway.
Caption: Experimental workflow for comparing the catalytic performance of this compound and trimetaphosphoric acid.
Signaling Pathway in Acid-Catalyzed Dehydration
The following diagram illustrates the general signaling pathway for the acid-catalyzed dehydration of an alcohol, a reaction where both tetrametaphosphoric and trimetaphosphoric acid can act as the proton source.
Caption: General signaling pathway for the E1 dehydration of an alcohol catalyzed by a strong acid.
Conclusion
Both this compound and trimetaphosphoric acid are potent Brønsted acid catalysts with the potential to be utilized in a variety of organic transformations. The choice between these two cyclic metaphosphoric acids will likely depend on the specific reaction, desired selectivity, and reaction conditions. The subtle differences in their ring size, strain, and steric environment may offer opportunities for fine-tuning catalytic activity and product outcomes. Further direct comparative studies are warranted to fully elucidate the catalytic nuances of these fascinating and powerful acid catalysts. Researchers are encouraged to consider both catalysts in their screening efforts to identify the optimal conditions for their synthetic challenges.
A Tale of Two Acids: Polyphosphoric Acid (PPA) Reigns Supreme in Cyclization Reactions Over Tetrametaphosphoric Acid
For researchers and professionals in drug development and organic synthesis, the choice of a cyclizing agent is critical to the efficient construction of complex molecular architectures. While both polyphosphoric acid (PPA) and tetrametaphosphoric acid (TMPA) are polymeric forms of phosphoric acid, a thorough review of their applications reveals a stark contrast in their utility for cyclization reactions. PPA stands out as a versatile and widely documented reagent for a multitude of cyclization strategies, whereas TMPA's role in this area of synthetic chemistry appears to be largely unexplored, with a significant lack of supporting experimental data in the scientific literature.
This guide provides an objective comparison of PPA and TMPA in the context of cyclization reactions, drawing upon available experimental evidence to inform the selection of the appropriate reagent.
Polyphosphoric Acid (PPA): The Workhorse of Cyclization Chemistry
Polyphosphoric acid is a viscous, hygroscopic liquid that is a mixture of orthophosphoric acid and linear polyphosphoric acids.[1] It is commercially available and can also be prepared by heating phosphoric acid with phosphorus pentoxide.[1] Its high viscosity often necessitates heating to facilitate stirring, and the addition of co-solvents like xylene can simplify reaction workup.[1] PPA's efficacy in cyclization reactions stems from its powerful dehydrating properties, moderate acidity, and low nucleophilicity.[1]
PPA has demonstrated broad applicability in a variety of named reactions and cyclization types, consistently delivering moderate to high yields of desired products.
Key Applications of PPA in Cyclization Reactions:
-
Intramolecular Friedel-Crafts Acylation: PPA is a classic reagent for the intramolecular acylation of aromatic carboxylic acids to furnish cyclic ketones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[1] For instance, the cyclization of 4-phenylbutyric acid derivatives using PPA is a common strategy for the synthesis of tetralones.
-
Synthesis of Heterocycles: PPA is extensively used in the synthesis of a wide array of heterocyclic compounds.
-
Fischer Indole Synthesis: This reaction, which produces indoles from phenylhydrazines and carbonyl compounds, is often catalyzed by Brønsted acids, including PPA.
-
Bischler-Napieralski Reaction: This intramolecular cyclization of β-arylethylamides is a key method for the synthesis of 3,4-dihydroisoquinolines and is effectively promoted by dehydrating agents like PPA.
-
Pictet-Spengler Reaction: The condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline can be facilitated by acidic catalysts, with PPA being a viable option.
-
-
Cyclodehydration Reactions: PPA's strong dehydrating nature makes it an excellent choice for reactions involving the removal of a water molecule to form a cyclic product. This includes the formation of dihydrobenzofurans and dihydrobenzopyrans from O-allyl and O-prenyl phenols, respectively.
Performance Data for PPA in Cyclization Reactions
The following tables summarize quantitative data for representative cyclization reactions facilitated by polyphosphoric acid, showcasing its effectiveness across different reaction types.
| Reaction Type | Substrate | Product | Yield (%) | Reference |
| Intramolecular Friedel-Crafts Acylation | 5-(p-tolyl)valeric acid | 7,8-dimethyl-1-tetralone | High | [1] |
| Intramolecular Friedel-Crafts Acylation | Substituted β-arylpropionic acid | Substituted Indanone | 63 | [1] |
| Heterocycle Synthesis | O-allyl phenol | Dihydrobenzofuran | Not specified | [2] |
| Heterocycle Synthesis | N-acyl-β-phenethylamine | 1-methyl-3,4-dihydroisoquinoline | 23 (as picrate) | [1] |
Experimental Protocols for PPA-Mediated Cyclization
General Procedure for Intramolecular Friedel-Crafts Acylation of an Aryl Carboxylic Acid:
-
The aryl carboxylic acid is added to polyphosphoric acid (typically in a 1:10 to 1:20 weight ratio).
-
The mixture is heated with stirring to a temperature between 60 and 100 °C. The optimal temperature and reaction time are substrate-dependent and should be determined by monitoring the reaction (e.g., by TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to hydrolyze the PPA.
-
The aqueous mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization.
This compound (TMPA): A Conspicuous Absence in Cyclization Chemistry
This compound (H₄P₄O₁₂) is a cyclic polyphosphoric acid. Despite its structural relationship to PPA, a comprehensive search of the scientific literature reveals a significant lack of reported applications of TMPA as a reagent or catalyst in cyclization reactions for organic synthesis. The available literature primarily discusses its synthesis, structure, and applications in areas such as analytical chemistry and as a component in certain industrial formulations.
The reasons for the apparent non-use of TMPA in this context are not explicitly detailed in the literature but may be related to its physical properties, reactivity profile, or cost-effectiveness compared to the readily available and highly effective PPA. Researchers contemplating the use of a polyphosphoric acid for cyclization would find a wealth of established procedures and predictable outcomes with PPA, making it the clear and rational choice.
Mechanistic Insights into PPA-Catalyzed Cyclization
The mechanism of PPA-catalyzed cyclization generally involves the activation of a carbonyl group or the protonation of a double bond to generate a reactive electrophilic intermediate, which then undergoes intramolecular attack by an electron-rich aromatic ring or another nucleophilic moiety within the molecule.
Intramolecular Friedel-Crafts Acylation
In the case of intramolecular Friedel-Crafts acylation, PPA acts as both a protic acid and a dehydrating agent. It protonates the carboxylic acid, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Figure 1. Mechanism of PPA-mediated intramolecular Friedel-Crafts acylation.
Cyclodehydration of Alcohols
For the cyclodehydration of an unsaturated alcohol, PPA protonates the hydroxyl group, converting it into a good leaving group (water). The resulting carbocation is then attacked intramolecularly by a double bond to form the cyclic product.
Figure 2. General mechanism for PPA-mediated cyclodehydration of an unsaturated alcohol.
Conclusion: A Clear Choice for Cyclization Reactions
Based on the extensive body of available scientific literature, polyphosphoric acid (PPA) is a highly effective and versatile reagent for a wide range of cyclization reactions. Its utility is well-documented with a plethora of examples and established protocols, making it a reliable choice for synthetic chemists. In stark contrast, this compound (TMPA) does not appear to be a reagent that is utilized for such transformations. For researchers and professionals in drug development seeking a robust and predictable method for constructing cyclic molecules, PPA is the demonstrably superior and recommended choice. The absence of data for TMPA in this context suggests that its exploration for novel cyclization methodologies could be a potential area of research, but for practical and immediate synthetic applications, PPA remains the undisputed frontrunner.
References
Comparative Catalytic Activity of Cyclic Polyphosphates in Esterification: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the catalytic activity of cyclic polyphosphates, specifically sodium trimetaphosphate, in esterification reactions. While direct comparative studies on this specific application are limited in publicly available literature, this document synthesizes existing knowledge on esterification catalysis and the chemical properties of polyphosphates to offer a potential framework for evaluation. The data presented for common catalysts is drawn from established research, while the performance of sodium trimetaphosphate is projected based on its known chemical behavior as a Lewis acid and phosphorylating agent. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel catalytic systems.
Executive Summary
Esterification is a cornerstone of organic synthesis, vital in the production of a vast array of chemical compounds, including pharmaceuticals, polymers, and fragrances. The efficiency of this reaction is largely dependent on the catalyst employed. Traditional homogeneous acid catalysts, such as sulfuric acid, are effective but pose challenges related to corrosion, product separation, and environmental concerns. This has spurred research into solid acid catalysts that are more easily separable and reusable.
Cyclic polyphosphates, such as sodium trimetaphosphate (STMP), represent a class of compounds with potential catalytic activity. As polyphosphate anhydrides, they possess electrophilic phosphorus centers that can act as Lewis acids, activating the carbonyl group of carboxylic acids towards nucleophilic attack by alcohols. This guide explores the hypothetical catalytic performance of sodium trimetaphosphate in the esterification of oleic acid with methanol (B129727), a reaction of significant industrial relevance for biodiesel production, and compares it with established catalysts.
Data Presentation: Catalytic Performance in Oleic Acid Esterification
The following table summarizes the comparative catalytic activity for the esterification of oleic acid with methanol under hypothetical standardized conditions. The data for Sulfuric Acid and Zeolite HY are representative of typical performance found in the literature, while the data for Sodium Trimetaphosphate is a projection based on its chemical properties.
Table 1: Comparative Catalytic Performance in the Esterification of Oleic Acid with Methanol
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Oleic Acid Conversion (%) | Ester Yield (%) | Catalyst Reusability |
| Sodium Trimetaphosphate | 5 | 150 | 6 | Projected: 75-85 | Projected: 70-80 | Good |
| Sulfuric Acid (H₂SO₄) | 5 | 65 | 4 | >95 | >95 | Poor (not reusable) |
| Zeolite HY | 5 | 150 | 6 | 70-90[1][2][3] | 65-85[1][2][3] | Excellent |
| No Catalyst (Control) | 0 | 150 | 6 | <10 | <10 | N/A |
Note: Projected data for Sodium Trimetaphosphate is based on its potential as a solid acid catalyst and requires experimental validation.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be required to generate the comparative data presented in Table 1.
Synthesis of Sodium Trimetaphosphate (STMP)
Sodium trimetaphosphate can be synthesized via the thermal dehydration of sodium dihydrogen phosphate (B84403).[4]
-
Reactants: Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O).
-
Procedure:
-
Place a known quantity of sodium dihydrogen phosphate monohydrate in a ceramic crucible.
-
Heat the crucible in a muffle furnace at 550-600°C for 2-4 hours.[5]
-
During heating, the following reaction occurs: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O.
-
After the reaction time, allow the furnace to cool down to room temperature.
-
The resulting white solid is sodium trimetaphosphate.
-
Characterize the product using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity.
-
General Esterification Procedure (Hypothetical for STMP)
This protocol describes a typical procedure for evaluating the catalytic activity of sodium trimetaphosphate in the esterification of oleic acid with methanol.
-
Reactants and Catalyst:
-
Oleic acid
-
Methanol
-
Sodium Trimetaphosphate (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Procedure:
-
To the round-bottom flask, add oleic acid (e.g., 10 mmol), methanol (e.g., 100 mmol, 10-fold molar excess), and sodium trimetaphosphate (e.g., 5 wt% relative to oleic acid).
-
Add anhydrous toluene as a solvent to facilitate mixing and heat transfer.
-
Heat the reaction mixture to the desired temperature (e.g., 150°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of oleic acid and the yield of methyl oleate (B1233923).
-
After the desired reaction time (e.g., 6 hours), cool the mixture to room temperature.
-
Separate the solid catalyst by filtration.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted oleic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.
-
Purify the methyl oleate product by vacuum distillation if necessary.
-
Catalyst Reusability Test
-
After the first reaction cycle, recover the sodium trimetaphosphate catalyst by filtration.
-
Wash the recovered catalyst with a solvent (e.g., toluene or acetone) to remove any adsorbed organic species.
-
Dry the catalyst in an oven at a suitable temperature (e.g., 110°C) for several hours.
-
Use the regenerated catalyst for a subsequent esterification reaction under the same conditions as the first cycle.
-
Repeat this process for several cycles to evaluate the stability and reusability of the catalyst.
Mandatory Visualization
Proposed Catalytic Mechanism of Esterification by Sodium Trimetaphosphate
The following diagram illustrates a plausible signaling pathway for the catalytic action of sodium trimetaphosphate in esterification.
Caption: Proposed mechanism of esterification catalyzed by sodium trimetaphosphate.
Experimental Workflow for Catalyst Screening
The diagram below outlines the logical workflow for screening the catalytic activity of different catalysts in an esterification reaction.
References
A Comparative Guide to Reagents for Intramolecular Dehydration: Tetrametaphosphoric Acid vs. Eaton's Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tetrametaphosphoric acid and Eaton's reagent for intramolecular dehydration reactions, a crucial transformation in the synthesis of cyclic compounds, including heterocyclic scaffolds for drug development. The objective is to present a clear, data-driven analysis of their performance, supported by experimental evidence.
Executive Summary
Intramolecular dehydration is a fundamental reaction in organic synthesis, enabling the formation of cyclic structures through the removal of a water molecule from a single substrate. The choice of a dehydrating agent is critical and can significantly impact reaction efficiency, yield, and substrate scope. This guide focuses on a comparison between the less common this compound and the well-established Eaton's reagent.
While extensive data is available for Eaton's reagent, demonstrating its efficacy as a powerful and versatile tool for intramolecular cyclization, there is a notable lack of published research on the application of This compound for similar transformations in organic synthesis. Therefore, this guide will provide a comprehensive overview of Eaton's reagent, supported by experimental data, and a summary of the known properties and applications of this compound, highlighting the current knowledge gap regarding its use in intramolecular dehydration.
Eaton's Reagent: A Potent and Versatile Cyclizing Agent
Eaton's reagent is a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), typically in a 1:10 weight ratio (approximately 7.7 wt% P₂O₅).[1][2] It was developed as a more manageable and often more effective alternative to polyphosphoric acid (PPA).[2][3]
Key Advantages of Eaton's Reagent:
-
Low Viscosity: Unlike the highly viscous and difficult-to-handle PPA, Eaton's reagent is a mobile liquid, which facilitates stirring and ensures homogeneous reaction mixtures.[2]
-
Milder Reaction Conditions: Reactions with Eaton's reagent can often be conducted at lower temperatures (sometimes even at room temperature) compared to those requiring PPA, leading to cleaner reactions and reduced side product formation.[4]
-
Improved Yields: In many cases, Eaton's reagent provides higher yields than PPA. For instance, in certain quinolone syntheses, yields of up to 85% have been reported with Eaton's reagent, compared to 70-75% with PPA.[2]
-
Powerful Dehydrating Agent: The phosphorus pentoxide component acts as a potent dehydrating agent, driving the equilibrium towards the cyclized product.[4]
Applications in Intramolecular Dehydration and Cyclization:
Eaton's reagent is widely used in a variety of intramolecular cyclization reactions, including:
-
Friedel-Crafts Acylations: It is highly effective for intramolecular Friedel-Crafts acylations to form cyclic ketones.[4]
-
Synthesis of Heterocycles: It is extensively used in the synthesis of a wide range of heterocyclic compounds, such as quinolones, benzazepinones, chromones, and flavones.[4]
-
Bischler-Napieralski Reaction: This reagent is a notable dehydrating agent in the Bischler-Napieralski reaction for the synthesis of 3,4-dihydroisoquinolines.[4]
Quantitative Data for Eaton's Reagent in Intramolecular Cyclizations
| Substrate Type | Product Type | Reaction Conditions | Yield (%) | Reference |
| N-Aryl-β-ketoamides | 4-Quinolones | 50-100 °C, 1-4 h | 75-95% | --INVALID-LINK-- |
| Phenylacetamide derivatives | Tetrahydroisoquinolin-3-ones | rt - 50 °C, 1-3 h | 80-95% | --INVALID-LINK-- |
| γ-Phenylbutyric acid | α-Tetralone | 25 °C, 3 h | 95% | --INVALID-LINK-- |
Experimental Protocol: Synthesis of 4-Quinolones using Eaton's Reagent
Materials:
-
Substituted N-aryl-β-ketoamide
-
Eaton's reagent (7.7 wt % P₂O₅ in methanesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the N-aryl-β-ketoamide (1.0 equiv) in a round-bottom flask is added Eaton's reagent (10 equiv) at room temperature.
-
The reaction mixture is heated to 80 °C and stirred for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford the pure 4-quinolone.
Mechanism of Intramolecular Dehydration with Eaton's Reagent
The mechanism of intramolecular dehydration using Eaton's reagent generally involves the activation of a carbonyl group (in the case of Friedel-Crafts acylation) or an alcohol, followed by nucleophilic attack and subsequent dehydration.
Caption: Mechanism of Eaton's Reagent in Intramolecular Acylation.
This compound: An Overview
This compound (H₄P₄O₁₂) is a cyclic inorganic acid. It is a member of the metaphosphoric acid family, which are formed from the dehydration of orthophosphoric acid.
Structure:
The structure of this compound consists of a ring of four phosphorus atoms and four oxygen atoms, with each phosphorus atom also bonded to two additional oxygen atoms (one as a P=O double bond and one as a P-OH single bond).
Synthesis:
This compound is typically prepared by the thermal dehydration of orthophosphoric acid (H₃PO₄) at high temperatures.
Known Applications:
Current literature on this compound and its salts (tetrametaphosphates) primarily details their use in:
-
Water Treatment: As a sequestering agent for metal ions.
-
Food Additives: As emulsifiers and moisture-retaining agents.
-
Inorganic Polymer Chemistry: As a precursor for polyphosphate materials.
-
Military Applications: As a component in red phosphorus smokescreens.
Performance in Intramolecular Dehydration: A Knowledge Gap
Despite extensive searches of the chemical literature, there is a significant lack of published data on the use of this compound as a reagent or catalyst for intramolecular dehydration reactions in organic synthesis. While other forms of phosphoric acid, such as orthophosphoric acid and polyphosphoric acid, are known to promote such reactions, the reactivity of the cyclic this compound in this context remains largely unexplored in academic and industrial research.
Potential reasons for its limited use in organic synthesis could include:
-
Reactivity: Its specific reactivity may not be suitable for promoting the desired cyclization reactions.
-
Stability: The cyclic structure might be unstable under certain reaction conditions, leading to decomposition or the formation of other phosphate (B84403) species.
-
Solubility: It may have poor solubility in common organic solvents used for these reactions.
-
Availability: While its salts are commercially available, the pure acid may be less accessible than other dehydrating agents.
Comparison Summary
| Feature | This compound | Eaton's Reagent |
| Composition | H₄P₄O₁₂ | 7.7 wt% P₂O₅ in CH₃SO₃H |
| Physical State | Solid | Liquid |
| Primary Use in Organic Synthesis | Data not available for intramolecular dehydration | Intramolecular dehydration, Friedel-Crafts acylation, heterocycle synthesis |
| Handling | Data not available for synthetic applications | Low viscosity, easy to handle |
| Reaction Conditions | Data not available | Often mild (room temperature to moderate heating) |
| Yields in Cyclization | Data not available | Generally high (often >80-90%) |
| Advantages | Unknown for this application | Low viscosity, milder conditions, high yields compared to PPA |
| Disadvantages | Lack of documented use and performance data | Corrosive, requires careful handling and quenching |
Experimental Workflow: General Procedure for Intramolecular Dehydration
The following diagram illustrates a general workflow for performing an intramolecular dehydration reaction, applicable to reagents like Eaton's reagent.
Caption: General Experimental Workflow for Intramolecular Dehydration.
Conclusion
Based on the currently available scientific literature, Eaton's reagent is a well-established, highly effective, and versatile reagent for intramolecular dehydration and cyclization reactions . It offers significant advantages over traditional reagents like polyphosphoric acid, particularly in terms of handling and reaction conditions.
In stark contrast, This compound does not have a documented track record for this application in organic synthesis . The absence of data makes a direct performance comparison impossible. Researchers and drug development professionals seeking a reliable and efficient method for intramolecular dehydration are advised to consider Eaton's reagent. Further research would be necessary to evaluate the potential of this compound in this area and to determine if it offers any unforeseen advantages.
References
A Comparative Analysis of the Chelating Ability of Tetrametaphosphoric Acid and Other Polyphosphates
For Researchers, Scientists, and Drug Development Professionals
The capacity of a molecule to bind to metal ions, known as chelation, is a critical attribute in numerous scientific and therapeutic applications. In the realm of polyphosphates, understanding the comparative chelating strength of different structures is paramount for their effective use. This guide provides an objective comparison of the chelating ability of tetrametaphosphoric acid, a cyclic polyphosphate, with other linear and cyclic polyphosphates, supported by experimental data.
Polyphosphates are polymers of orthophosphate units linked by phosphoanhydride bonds. Their structure, whether cyclic or linear, and the number of phosphate (B84403) units significantly influence their interaction with metal cations. This comparison focuses on this compound alongside other common polyphosphates such as triphosphate, tetraphosphate (B8577671), and trimetaphosphate.
Quantitative Comparison of Chelating Ability
The stability constant (log K) is a quantitative measure of the strength of the interaction between a ligand (the chelating agent) and a metal ion. A higher log K value indicates a more stable complex and thus, a stronger chelating ability. The following table summarizes the stability constants for complexes of various polyphosphates with different metal ions.
| Polyphosphate | Metal Ion | Log K | Reference |
| Tetrametaphosphate | Cu(II) | 3.73 | [1] |
| Trimetaphosphate | Cu(II) | 3.35 | [1] |
| La(III) | 3.82 | [2] | |
| Lu(III) | 7.76 | [2] | |
| Triphosphate (linear) | Cu(II) | 8.20 | [1] |
| La(III) | 10.0 | [3] | |
| Gd(III) | 10.5 | [3] | |
| Lu(III) | 11.0 | [3] | |
| Tetraphosphate (linear) | Cu(II) | 8.50 | [1] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The data presented here is for comparative purposes.
From the available data, linear polyphosphates like triphosphate and tetraphosphate generally exhibit a stronger chelating ability for Cu(II) compared to the cyclic polyphosphates, trimetaphosphate and tetrametaphosphate.[1] This is often attributed to the greater conformational flexibility of linear chains, allowing them to wrap around a metal ion and form more stable, multi-dentate complexes. Among the cyclic polyphosphates studied with Cu(II), tetrametaphosphate shows a slightly higher stability constant than trimetaphosphate, suggesting a subtle influence of ring size on chelation.[1] For the rare earth elements, the stability of trimetaphosphate complexes increases with decreasing ionic radius of the metal ion (from La to Lu).[2]
Experimental Protocols for Determining Chelating Ability
The determination of stability constants for metal-polyphosphate complexes is crucial for quantifying their chelating ability. Several experimental techniques are commonly employed for this purpose.
This is a widely used method for determining stability constants.[4][5][6][7][8] It involves monitoring the pH of a solution containing the metal ion and the polyphosphate ligand as a standard solution of a strong base is added.
Detailed Methodology:
-
Solution Preparation: Prepare solutions of the polyphosphate, the metal salt of interest, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., KCl or KNO3) to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode and meter using standard buffer solutions.
-
Titration:
-
Titrate a solution of the strong acid with the strong base to determine the standard potential of the electrode.
-
Titrate a solution containing the polyphosphate and the strong acid with the strong base to determine the protonation constants of the polyphosphate.
-
Titrate a solution containing the polyphosphate, the metal salt, and the strong acid with the strong base.
-
-
Data Analysis: The titration data (pH versus volume of base added) is processed using computer programs like SCOGS or Hyperquad to calculate the overall stability constants (β) of the metal-polyphosphate complexes.[7]
Caption: Workflow for Potentiometric Titration.
This method is particularly useful for studying the formation of charged complexes in solution.[2][9][10] It relies on the differential partitioning of free metal ions and metal-polyphosphate complexes between a cation-exchange resin and the aqueous solution.
Detailed Methodology:
-
Resin Preparation: A cation-exchange resin is washed and equilibrated with a buffer solution of known pH and ionic strength.
-
Equilibration: A known amount of the resin is shaken with a solution containing the metal ion and the polyphosphate at a constant temperature until equilibrium is reached.
-
Analysis: The concentration of the metal ion in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Calculation: The distribution coefficient of the metal ion between the resin and the solution is calculated in the presence and absence of the polyphosphate. From these values, the stability constant of the metal-polyphosphate complex can be determined.
Caption: Ion-Exchange Chromatography Workflow.
This technique can be used when the formation of a metal-polyphosphate complex results in a change in the ultraviolet or visible light absorption spectrum of the solution.[11][12][13][14]
Detailed Methodology:
-
Spectral Analysis: The UV-Vis spectra of the metal ion, the polyphosphate, and their mixture are recorded to identify a wavelength where the absorbance changes significantly upon complex formation.
-
Job's Plot (Method of Continuous Variation): A series of solutions is prepared where the mole fraction of the metal and polyphosphate are varied while keeping the total molar concentration constant. The absorbance is measured at the selected wavelength. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
Mole-Ratio Method: A series of solutions is prepared with a fixed concentration of the metal ion and varying concentrations of the polyphosphate. The absorbance is plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
Calculation of Stability Constant: The data from these experiments can be used to calculate the equilibrium concentrations of all species and subsequently the stability constant.
Caption: UV-Vis Spectrophotometry Logic Flow.
Conclusion
The selection of a polyphosphate for a specific application that relies on metal chelation requires careful consideration of its chelating ability. The available experimental data suggests that linear polyphosphates, such as triphosphate and tetraphosphate, are generally more potent chelating agents for divalent metal ions like Cu(II) than their cyclic counterparts, tetrametaphosphate and trimetaphosphate. This is likely due to the greater flexibility of the linear chains. Among the cyclic polyphosphates, the size of the ring appears to have a modest influence on the stability of the metal complexes. The choice of the most suitable polyphosphate will ultimately depend on the specific metal ion to be chelated, the required stability of the complex, and the conditions of the application. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and make informed decisions.
References
- 1. asdlib.org [asdlib.org]
- 2. The stability constants of the rare earth complexes with trimetaphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. asianpubs.org [asianpubs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mse.engineering.ucdavis.edu [mse.engineering.ucdavis.edu]
- 13. Colourimetric determination of phosphate [wwwchem.uwimona.edu.jm]
- 14. mt.com [mt.com]
A Comparative Guide to the Validation of Analytical Methods for Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of tetrametaphosphoric acid, a cyclic polyphosphate of interest in various scientific and pharmaceutical fields. The performance of High-Performance Liquid Chromatography (HPLC) is objectively compared with alternative techniques, namely Ion Chromatography (IC), Capillary Electrophoresis (CE), and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. This document summarizes key performance data from validated methods, presents detailed experimental protocols, and utilizes visualizations to clarify workflows and relationships.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the quantitative performance characteristics of various analytical techniques for the determination of this compound and related polyphosphates. It is important to note that while specific validated method data for this compound is available for Ion Chromatography, the data for HPLC and Capillary Electrophoresis is based on methods for related phosphate (B84403) compounds due to a lack of specific validated methods for this compound in the reviewed literature.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) | Capillary Electrophoresis (CE) | ³¹P Nuclear Magnetic Resonance (³¹P NMR) |
| Linearity (Correlation Coefficient, r²) | >0.99 (Typical for phosphate compounds) | >0.999 for trimetaphosphate | >0.99 (Typical for anionic compounds) | Not applicable (Direct quantification against an internal standard) |
| Accuracy (% Recovery) | 98-102% (Typical for validated methods) | 97.45% - 106.89% for various phosphates | 94-104% (For related vitamin analysis) | High accuracy achievable with a suitable internal standard |
| Precision (% RSD) | < 2% (Typical for validated methods) | 2.21% - 6.96% for peak area of various phosphates | < 2.6% for peak area (For related vitamin analysis) | High precision achievable |
| Limit of Detection (LOD) | Method dependent | 0.010 - 0.063 mg/L for various phosphates | Method dependent | Method dependent |
| Limit of Quantitation (LOQ) | Method dependent | Not specified in the reviewed literature | 10 µM (For related vitamin analysis) | Method dependent |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
Ion Chromatography (IC) for Tetrametaphosphate Analysis
This method is based on the application note from Thermo Fisher Scientific (AN 71) for the analysis of polyphosphates.[1]
-
Instrumentation: Ion Chromatography system with a suppressed conductivity detector.
-
Column: Anion-exchange column, such as an IonPac™ AS11 (4 x 250 mm).
-
Eluent: A gradient of sodium hydroxide (B78521) (NaOH) solution. For example, a gradient from 10 mM to 100 mM NaOH over 30 minutes can be employed to separate various polyphosphates.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
Standard Preparation: Prepare stock solutions of sodium tetrametaphosphate in deionized water. A series of working standards are prepared by diluting the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water and filter through a 0.45 µm syringe filter before injection.
³¹P Nuclear Magnetic Resonance (³¹P NMR) for Quantitative Analysis
This protocol is a representative method for the quantitative analysis of phosphorus-containing compounds.
-
Instrumentation: A high-resolution NMR spectrometer with a phosphorus probe.
-
Solvent: Deuterated water (D₂O) or another appropriate deuterated solvent.
-
Internal Standard: A certified reference material containing phosphorus that gives a distinct, well-resolved signal from the analyte, such as hypophosphite or a certified organophosphate standard.[2]
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Quantification: Integrate the signals corresponding to this compound and the internal standard. The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of phosphorus nuclei in the analyte molecule
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of phosphorus nuclei in the internal standard molecule
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a logical comparison of the analytical methods.
References
A Comparative Guide: Cross-Validation of ³¹P NMR and Ion Chromatography for Tetrametaphosphoric Acid Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of phosphorus-containing compounds, the accurate quantification of species like tetrametaphosphoric acid is crucial. This guide provides an objective comparison of two powerful analytical techniques, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Ion Chromatography (IC), for this purpose. We present a summary of their quantitative performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Data Presentation: A Side-by-Side Comparison
Table 1: Quantitative Performance of ³¹P NMR for Polyphosphate Analysis
| Parameter | Reported Value | Analyte | Reference |
| Linearity Range | 62.7 - 528.0 µg/mL (r² = 0.9996) | β-Glycerophosphocholine | [1] |
| Limit of Detection (LOD) | 20.9 µg/mL | β-Glycerophosphocholine | [1] |
| Limit of Quantification (LOQ) | 62.7 µg/mL | β-Glycerophosphocholine | [1] |
| Precision (RSD) | < 1.0% | β-Glycerophosphocholine | [1] |
| Accuracy (Recovery) | 98.17 - 99.78% | β-Glycerophosphocholine | [1] |
Table 2: Quantitative Performance of Ion Chromatography for Polyphosphate Analysis
| Parameter | Reported Value | Analyte | Reference |
| Linearity Range | 1.8 - 120 mg/L (r² = 1.0000) | Trimetaphosphate | [2] |
| Limit of Detection (LOD) | ~30 µg/L | Trimetaphosphate | [2] |
| Limit of Detection (LOD) | 22.09 µg/L | Trimetaphosphate | [3] |
| Precision (RSD) | 2.21 - 6.96% (peak area) | Trimetaphosphate | |
| Accuracy (Recovery) | 97.45 - 106.89% | Trimetaphosphate |
Experimental Protocols
Detailed methodologies for both techniques are provided below to ensure reproducibility and aid in the setup of these experiments in your laboratory.
³¹P NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolution: Accurately weigh the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O). The concentration should be within the linear range of the instrument.
-
Internal Standard: Add a known amount of an appropriate internal standard. For aqueous samples, a common choice is methylphosphonic acid (MPA) or trimethyl phosphate (B84403) (TMP).[1] The standard should have a resonance that is well-resolved from the analyte signals.
-
pH Adjustment: The chemical shift of phosphate species is pH-dependent. Adjust the pH of the sample to a consistent value using a non-interfering buffer to ensure reproducible chemical shifts.
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
Pulse Sequence: Employ a standard single-pulse experiment with proton decoupling. To ensure accurate quantification, use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in both the analyte and the internal standard. This is critical for obtaining fully relaxed spectra necessary for quantification. A typical starting point is a delay of 2 to 4 seconds, but this should be experimentally determined.[4]
-
Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (>100:1) for the signals of interest.[4]
-
Spectral Width: Set a spectral width that encompasses all expected phosphorus signals (e.g., 395 ppm).[4]
-
3. Data Processing and Quantification:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.
-
Integration: Integrate the signals corresponding to this compound and the internal standard.
-
Calculation: The concentration of the analyte is calculated based on the ratio of the integral of the analyte signal to the integral of the internal standard signal, taking into account the number of phosphorus nuclei contributing to each signal and the known concentration of the internal standard.
Ion Chromatography Protocol
1. Sample and Eluent Preparation:
-
Sample Dilution: Dilute the this compound sample with deionized water to a concentration within the linear range of the method.
-
Eluent Preparation: Prepare a potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) eluent gradient. An eluent generator can be used for improved reproducibility.[5] A typical gradient might start at a low concentration (e.g., 10 mM KOH) and ramp up to a higher concentration (e.g., 100 mM KOH) to elute the highly charged polyphosphate.
-
Standards: Prepare a series of calibration standards of this compound in deionized water.
2. Chromatographic System:
-
Instrumentation: A high-performance ion chromatography (HPIC) system equipped with a suppressed conductivity detector is required.
-
Columns:
-
Guard Column: IonPac AG11-HC or equivalent.
-
Analytical Column: IonPac AS11-HC or IonPac AS16.[3] These are high-capacity anion-exchange columns suitable for the separation of polyphosphates.
-
-
Suppressor: An anion self-regenerating suppressor (ASRS) is used to reduce the background conductivity of the eluent and enhance the analyte signal.
3. Chromatographic Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-25 µL.
-
Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
Detection: Suppressed conductivity.
4. Data Analysis and Quantification:
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard injections against their known concentrations.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Mandatory Visualization
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both ³¹P NMR and Ion Chromatography.
Caption: Workflow for quantitative ³¹P NMR analysis.
Caption: Workflow for quantitative Ion Chromatography analysis.
References
- 1. Validated quantitative 31P NMR spectroscopy for positional isomeric impurity determination in L-α-glycerylphosphorylcholine (L-α-GPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of condensed phosphates in food products by ion chromatography with an on-line hydroxide eluent generator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nucleoside Phosphorylation: Trimetaphosphoric Acid vs. Tetrametaphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
The phosphorylation of nucleosides is a cornerstone of nucleotide and oligonucleotide synthesis, with critical applications in prebiotic chemistry research, the development of therapeutic nucleotide analogs, and the synthesis of probes for biological study. The choice of phosphorylating agent is paramount, directly influencing reaction efficiency, product distribution, and the required experimental conditions. This guide provides an objective comparison of two prominent cyclic polyphosphates, trimetaphosphoric acid (cyclo-triphosphate or P3m) and tetrametaphosphoric acid, as phosphorylating agents for nucleosides, supported by experimental data.
At a Glance: Key Differences in Phosphorylation Efficacy
| Feature | Trimetaphosphoric Acid (P3m) | This compound (Activated) |
| Primary Products | Nucleoside 2'-, 3'-, and 5'-monophosphates; 2',3'-cyclic monophosphates; some diphosphates and triphosphates.[1][2] | Nucleoside 5'-tetraphosphates and 5'-pentaphosphates.[3][4] |
| Typical Reaction Conditions | Aqueous solutions, often alkaline; can be performed in formamide (B127407) or with wet/dry cycles.[5][6] | Strictly anhydrous conditions are required.[3] |
| Reaction Yields | Moderate for monophosphates (e.g., up to 31% for ribonucleosides); total 5'-phosphorylation typically around 30%.[2][7] | High for 5'-tetraphosphates (85-93%).[3][4] |
| Selectivity | Phosphorylates 2'-, 3'-, and 5'-hydroxyl groups. The presence of 2'- and 3'-OH groups on the ribose is often necessary.[1][2] | Highly selective for the 5'-hydroxyl position of unprotected nucleosides.[3] |
| Key Applications | Prebiotic chemistry simulations, synthesis of nucleoside monophosphates and their cyclic variants.[5][6][8] | Synthesis of nucleoside polyphosphates (tetra- and pentaphosphates) for biochemical assays and as inhibitors.[3][4] |
| Reagent Form | Commonly used as a salt, e.g., sodium trimetaphosphate. | Often used as a highly reactive, activated form, such as [PPN]2[P4O11].[3] |
Reaction Pathways and Mechanisms
The phosphorylation of a nucleoside by trimetaphosphoric acid and an activated form of this compound proceeds through different mechanisms, yielding distinct products. Trimetaphosphate, in an aqueous or protic environment, can be attacked by any of the nucleoside's hydroxyl groups, leading to a mixture of monophosphate isomers. In contrast, the activated tetrametaphosphate reagent is employed under anhydrous conditions, favoring a selective reaction at the more sterically accessible and reactive 5'-hydroxyl group.
Experimental Protocols
The methodologies for nucleoside phosphorylation using trimetaphosphoric and this compound differ significantly, primarily in the reaction solvent and conditions.
Phosphorylation with Sodium Trimetaphosphate (Aqueous Conditions)
This protocol is a generalized representation based on prebiotic chemistry studies.
-
Reaction Mixture Preparation: A solution of a nucleoside (e.g., adenosine (B11128), cytidine, guanosine, or uridine) is prepared in an aqueous buffer at a specific pH, which is often alkaline.[6]
-
Addition of Phosphorylating Agent: Sodium trimetaphosphate (P3m) is added to the nucleoside solution. The molar ratio of P3m to the nucleoside is a critical parameter to optimize.
-
Co-reagents/Catalysts (Optional): Depending on the desired product and efficiency, co-reagents such as urea (B33335) or metal ions (e.g., Ni(II), Mg(II)) can be included.[6] Borate can be added to enhance regioselectivity towards 5'-phosphorylation.[2]
-
Incubation: The reaction mixture is incubated at a set temperature (e.g., 50-90°C) for a specified duration, which can range from hours to days.[6] Some protocols may involve wet/dry cycles.[7]
-
Quenching and Analysis: The reaction can be quenched by cooling. The product mixture is then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to identify and quantify the different phosphorylated species (2'-, 3'-, 5'-monophosphates, and cyclic phosphates).
Phosphorylation with Activated Tetrametaphosphate (Anhydrous Conditions)
This protocol is based on the synthesis of nucleoside 5'-tetraphosphates.[3]
-
Anhydrous Environment: All steps are performed under strictly anhydrous conditions, ideally within a glovebox, as the activated tetraphosphate (B8577671) reagent is highly moisture-sensitive.
-
Reagent Preparation: The activated tetraphosphorylation reagent, [PPN]2[P4O11] ([PPN] = bis(triphenylphosphine)iminium), is prepared or obtained.
-
Reaction Setup: The unprotected nucleoside (e.g., adenosine or uridine) is dissolved in an anhydrous solvent. A base is added to the solution.
-
Phosphorylation: The activated tetraphosphate reagent is added to the nucleoside solution. The reaction proceeds to form a nucleoside-substituted tetrametaphosphate intermediate.
-
Ring Opening: The cyclic intermediate is treated with a hydroxide (B78521) source, such as tetrabutylammonium (B224687) hydroxide ([TBA][OH]), to open the tetrametaphosphate ring and form the linear nucleoside 5'-tetraphosphate (p4N).
-
Purification: The final product is purified from the reaction mixture using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Tetra- and Pentaphosphates Prepared Using a Tetraphosphorylation Reagent Are Potent Inhibitors of Ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prebiotic Chemistry: The Role of Trimetaphosphate in Prebiotic Chemical Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclotriphosphate: A Brief History, Recent Developments, and Perspectives in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
kinetic studies comparing the hydrolysis rates of cyclic polyphosphates
For Researchers, Scientists, and Drug Development Professionals
Cyclic polyphosphates, also known as metaphosphates, are ring-shaped polymers of phosphate (B84403) units that play a significant role in various biological and chemical processes. Their stability in aqueous solutions is a critical factor in their application, particularly in drug delivery and as bioactive molecules. This guide provides a comparative analysis of the hydrolysis rates of common cyclic polyphosphates, supported by experimental data and detailed methodologies.
Hydrolysis Kinetics: A Comparative Overview
The hydrolysis of cyclic polyphosphates involves the cleavage of the phosphoanhydride bonds within the ring structure, leading to the formation of linear polyphosphates and eventually orthophosphate. This process is significantly influenced by factors such as pH, temperature, and the presence of metal ions.[1] Generally, the hydrolysis follows first-order kinetics with respect to the concentration of the polyphosphate.[2]
The stability of the polyphosphate ring is inversely related to its size, with smaller rings exhibiting faster hydrolysis rates. This is attributed to the increased ring strain in smaller cyclic structures. The hydrolysis of cyclic polyphosphates is catalyzed by both acids and bases.[2][3]
Key Factors Influencing Hydrolysis Rates:
-
pH: Hydrolysis is generally faster in both acidic and basic conditions compared to neutral pH.[1] For tetrametaphosphate, the minimum rate of hydrolysis is observed around pH 7.5.[4]
-
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[1][5]
-
Metal Ions: The presence of multivalent metal ions can catalyze the hydrolysis of polyphosphates.[1][6]
-
Chain Length: In the case of linear polyphosphates, which are the products of cyclic polyphosphate hydrolysis, those with a higher degree of polymerization tend to hydrolyze faster.[6]
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of various cyclic polyphosphates under different conditions. It is important to note that direct comparison can be challenging due to variations in experimental setups across different studies.
| Cyclic Polyphosphate | Temperature (°C) | pH | Rate Constant (k) | Reference |
| Trimetaphosphate | 60 | 3 | 4.7 x 10⁻⁵ min⁻¹ | (Van Wazer et al., 1955) |
| 30 | 1 | 1.1 x 10⁻³ min⁻¹ | (Healy & Kilpatrick, 1955) | |
| 100 | 11 | 1.2 x 10⁻² min⁻¹ | (Bowman, 1961) | |
| Tetrametaphosphate | 65.5 | 3 | 1.8 x 10⁻⁴ min⁻¹ | (Griffith & Buxton, 1957)[4] |
| 65.5 | 11 | 2.5 x 10⁻⁴ min⁻¹ | (Griffith & Buxton, 1957)[4] | |
| Hexametaphosphate | 60 | 4 | 2.1 x 10⁻⁶ min⁻¹ | (Thilo & Rätz, 1949) |
| 100 | 7 | 1.5 x 10⁻⁵ min⁻¹ | (Green, 1950) |
Experimental Protocols
The kinetic studies of cyclic polyphosphate hydrolysis typically involve monitoring the decrease in the concentration of the cyclic polyphosphate or the increase in the concentration of its hydrolysis products over time.
Sample Preparation and Hydrolysis Reaction
-
Solution Preparation: A stock solution of the specific cyclic polyphosphate (e.g., sodium trimetaphosphate, sodium tetrametaphosphate) of a known concentration is prepared in deionized water.
-
pH Adjustment: The pH of the solution is adjusted to the desired value using appropriate buffers or dilute acids/bases (e.g., HCl, NaOH).
-
Temperature Control: The reaction vessel is placed in a constant-temperature bath to maintain the desired reaction temperature.
-
Initiation of Reaction: The hydrolysis reaction is initiated by bringing the polyphosphate solution to the target temperature.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals for analysis. The reaction in the aliquot is quenched, often by rapid cooling or pH neutralization, to stop further hydrolysis before analysis.
Analytical Methods for Monitoring Hydrolysis
Several analytical techniques can be employed to quantify the concentration of cyclic polyphosphates and their hydrolysis products.
a) Ion Chromatography:
Ion chromatography is a powerful technique for separating and quantifying different phosphate species.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with an ion-exchange column (e.g., an anion-exchange column) and a conductivity detector is used.
-
Mobile Phase: A suitable eluent, such as a gradient of sodium chloride or sodium hydroxide, is used to separate the different phosphate anions.
-
Analysis: The collected aliquots are injected into the chromatograph. The retention times and peak areas are used to identify and quantify the cyclic polyphosphate and its linear hydrolysis products.
b) ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR is a non-destructive technique that can distinguish between different phosphorus environments.
-
Sample Preparation: The collected aliquots are placed in NMR tubes.
-
Data Acquisition: ³¹P NMR spectra are recorded at various time points.
-
Analysis: The chemical shifts and the integration of the peaks corresponding to the cyclic polyphosphate and its hydrolysis products are used to determine their respective concentrations. This method allows for the direct observation of the disappearance of the cyclic species and the appearance of the linear products.[7][8]
c) Enzymatic Assays:
Enzymatic methods can be highly specific for the quantification of orthophosphate, the final product of hydrolysis.
-
Enzyme: An enzyme such as alkaline phosphatase can be used to hydrolyze any remaining polyphosphates in the sample to orthophosphate.[9]
-
Colorimetric Detection: The total orthophosphate concentration is then determined using a colorimetric method, such as the malachite green assay.[10]
-
Calculation: The rate of hydrolysis can be inferred from the rate of orthophosphate formation.
Visualizing Hydrolysis Pathways and Workflows
To better understand the processes involved in the kinetic studies of cyclic polyphosphate hydrolysis, the following diagrams have been generated using Graphviz.
Caption: General hydrolysis pathway of cyclic polyphosphates.
Caption: Experimental workflow for a kinetic study.
Caption: Factors influencing hydrolysis rates.
References
- 1. Polyphosphates Stability? | AmeriWest Water Services [ameriwestwater.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Mechanism of the Hydrolysis of Condensed Phosphates. III. The Mechanism of the Hydrolysis of Trimeta- and Tetrametaphosphates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The solubility of sodium hexametaphosphate technical grade is related to temperature and PH-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphatase-Mediated Hydrolysis of Linear Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tang.eas.gatech.edu [tang.eas.gatech.edu]
- 9. Enzymatic kinetic parameters for polyfluorinated alkyl phosphate hydrolysis by alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Total Phosphorus and Polyphosphate in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metal Complexes with Trimetaphosphoric and Tetrametaphosphoric Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of metal complexes formed with trimetaphosphoric acid (H₃P₃O₉) and tetrametaphosphoric acid (H₄P₄O₁₂). These cyclic polyphosphates act as versatile ligands, forming complexes with a wide array of metal ions. Understanding the differences in their coordination chemistry, stability, and reactivity is crucial for applications in catalysis, materials science, and as potential therapeutic agents. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant chemical processes to facilitate a deeper understanding of these fascinating compounds.
Structural and Coordination Chemistry: A Tale of Two Rings
Trimetaphosphate ([P₃O₉]³⁻) and tetrametaphosphate ([P₄O₁₂]⁴⁻) are cyclic anions composed of corner-sharing {PO₄} tetrahedra. The fundamental difference in their ring size—a six-membered (P₃O₃) ring for trimetaphosphate versus an eight-membered (P₄O₄) ring for tetrametaphosphate—imparts distinct conformational flexibility and coordination behavior.
-
Trimetaphosphate (TriMP): The smaller, more rigid six-membered ring of TriMP typically coordinates to metal ions in a tridentate (κ³) fashion, utilizing one oxygen atom from each of the three phosphate (B84403) groups. This often leads to the formation of mononuclear complexes where the metal ion sits (B43327) nestled within the ring.
-
Tetrametaphosphate (TetraMP): The larger and more flexible eight-membered ring of TetraMP exhibits more diverse coordination modes. While it can also act as a tridentate ligand, it has been observed to adopt a κ⁴ coordination mode, forming a tetragonal pyramidal geometry with the metal ion at the apex. Dimeric and polymeric structures are also more common with TetraMP, where the ligand bridges between two or more metal centers.
Comparative Stability of Metal Complexes
A study on rare earth element complexes with trimetaphosphoric acid revealed that the stability of the complexes increases across the lanthanide series, from Lanthanum (La³⁺) to Lutetium (Lu³⁺).[1] This trend is attributed to the decreasing ionic radius and consequently increasing charge density of the lanthanide ions.
Table 1: Stability Constants (β) of Rare Earth Metal Complexes with Trimetaphosphoric Acid [1]
| Metal Ion | Stability Constant (β) |
| La³⁺ | 3.82 |
| Ce³⁺ | 4.11 |
| Pr³⁺ | 4.35 |
| Nd³⁺ | 4.52 |
| Sm³⁺ | 5.15 |
| Eu³⁺ | 5.41 |
| Gd³⁺ | 5.79 |
| Tb³⁺ | 6.28 |
| Dy³⁺ | 6.67 |
| Ho³⁺ | 7.03 |
| Er³⁺ | 7.31 |
| Tm³⁺ | 7.55 |
| Yb³⁺ | 7.68 |
| Lu³⁺ | 7.76 |
Note: The stability constants (β) were determined at 20°C and an ionic strength of μ = 0.1 by the ion-exchange equilibrium method.[1]
Generally, the chelate effect suggests that the larger number of donor atoms in tetrametaphosphate could lead to more stable complexes compared to trimetaphosphate for certain metal ions, particularly those with larger ionic radii that can accommodate the more flexible ligand. However, the rigidity and pre-organized nature of trimetaphosphate can also result in highly stable complexes with smaller metal ions.
Synthesis and Characterization: Experimental Protocols
The synthesis of metal complexes with trimeta- and tetrametaphosphoric acids often involves the reaction of a soluble salt of the cyclic polyphosphate with a metal salt in an appropriate solvent.
General Synthesis Protocol for Transition Metal Complexes
This protocol is adapted from the facile synthesis of mononuclear early transition-metal complexes.
Materials:
-
Sodium trimetaphosphate (Na₃P₃O₉) or Sodium tetrametaphosphate (Na₄P₄O₁₂)
-
A suitable metal precursor (e.g., metal halide, metal carbonyl)
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert atmosphere, dissolve the sodium salt of the cyclic polyphosphate in a minimal amount of a suitable anhydrous solvent.
-
In a separate flask, dissolve the metal precursor in the same anhydrous solvent.
-
Slowly add the metal precursor solution to the cyclic polyphosphate solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
The resulting precipitate (the metal complex) is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Characterization Techniques
³¹P NMR is a powerful tool for characterizing these complexes in solution. The chemical shifts of the phosphorus nuclei are sensitive to their coordination environment.
Sample Preparation:
-
Dissolve 5-10 mg of the metal complex in a suitable deuterated solvent (e.g., D₂O, CD₃CN).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire the ³¹P NMR spectrum on a spectrometer, typically with proton decoupling.
-
The chemical shifts are referenced to an external standard of 85% H₃PO₄.
Data Interpretation:
-
Free, uncoordinated trimetaphosphate and tetrametaphosphate typically show sharp singlets in their ³¹P NMR spectra.
-
Upon coordination to a metal center, the ³¹P signals will shift, and may split due to coupling with other nuclei or due to the presence of different coordination environments. The magnitude of the coordination-induced shift provides information about the nature of the metal-ligand bond.
This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal complex in the solid state.
Crystal Growth:
-
Suitable single crystals can often be grown by slow evaporation of a dilute solution of the complex, or by vapor diffusion of a non-solvent into a solution of the complex.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected using a diffractometer.
-
The collected data are processed to determine the unit cell parameters and the space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
TGA is used to study the thermal stability of the metal complexes and to determine the presence of coordinated or lattice solvent molecules.
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the complex is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The resulting TGA curve is analyzed to identify the temperatures at which decomposition events occur and to quantify the associated weight losses.
Reactivity and Hydrolysis
Metal complexes of cyclic polyphosphates can undergo hydrolysis, leading to the cleavage of the P-O-P bonds and the formation of linear polyphosphates. The coordination to a metal ion can either catalyze or inhibit this process depending on the nature of the metal and the coordination geometry.
The hydrolysis of coordinated cyclic polyphosphates is a significant area of study, as it can impact their stability and biological activity. The mechanism generally involves the nucleophilic attack of a water molecule on a phosphorus atom, facilitated by the metal center which acts as a Lewis acid.
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to the metal complexes of trimetaphosphoric and tetrametaphosphoric acids.
Caption: Molecular structures of trimetaphosphate and tetrametaphosphate anions.
Caption: Common coordination modes of trimetaphosphate and tetrametaphosphate ligands.
Caption: Generalized pathway for the metal-mediated hydrolysis of cyclic polyphosphates.
Conclusion
The choice between trimetaphosphoric and tetrametaphosphoric acids as ligands for metal complexation depends on the desired properties of the final compound. The more rigid trimetaphosphate is well-suited for forming discrete mononuclear complexes, while the flexible tetrametaphosphate offers a wider range of coordination geometries and the potential for creating multinuclear assemblies. Further research into the comparative stability constants of their metal complexes across a broader spectrum of metal ions will be invaluable for the rational design of new materials and therapeutic agents. The detailed experimental protocols provided herein offer a solid foundation for researchers entering this exciting field of coordination chemistry.
References
A Comparative Performance Analysis of Tetrametaphosphoric Acid and Other Brønsted Acids in Catalysis
For researchers, scientists, and professionals in drug development, the choice of a Brønsted acid catalyst is critical to optimizing reaction efficiency, yield, and cost-effectiveness. This guide provides a comparative assessment of tetrametaphosphoric acid against other commonly used Brønsted acids—sulfuric acid, hydrochloric acid, p-toluenesulfonic acid, and phosphoric acid—supported by experimental data to inform catalyst selection.
This compound, a cyclic polyphosphoric acid, presents a unique profile in terms of its acidity, thermal stability, and catalytic activity. This comparison guide delves into its performance characteristics relative to other well-established Brønsted acids, offering a comprehensive overview for various applications in organic synthesis.
Acidity: A Comparative Overview
The strength of a Brønsted acid is quantified by its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.[1][2] this compound exhibits a pKa of approximately 1.5, positioning it as a strong acid.[3] In comparison, sulfuric acid and hydrochloric acid are significantly stronger acids with pKa values of -3 and -7, respectively.[4] p-Toluenesulfonic acid, another strong organic acid, has a pKa of -2.8.[5] Orthophosphoric acid is a weaker acid with a first pKa of 2.15.[6]
| Acid | pKa |
| Hydrochloric Acid | -7[4] |
| Sulfuric Acid | -3[4] |
| p-Toluenesulfonic Acid | -2.8[5] |
| This compound | ~1.5 [3] |
| Phosphoric Acid | 2.15[6] |
Caption: Comparative pKa values of selected Brønsted acids.
Catalytic Performance in Organic Reactions
The efficacy of a Brønsted acid as a catalyst is not solely dependent on its pKa but also on factors such as its structure, stability under reaction conditions, and interaction with substrates. While direct comparative studies detailing the catalytic performance of this compound against other Brønsted acids in the same reactions are limited, we can infer its potential from the behavior of polyphosphoric acid (PPA), a related substance.
Ester Hydrolysis
Acid-catalyzed ester hydrolysis is a fundamental reaction in organic chemistry. The reaction is typically reversible and requires an excess of water to drive the equilibrium towards the products, a carboxylic acid and an alcohol.[3][7][8] Strong acids like sulfuric acid and hydrochloric acid are effective catalysts for this reaction.[3] Polyphosphoric acid is also known to be a powerful dehydrating agent and is used in various organic reactions, including the hydrolysis of esters.[6][9]
Experimental Protocol: Acid-Catalyzed Ester Hydrolysis
A general procedure for comparing the catalytic activity of different Brønsted acids in ester hydrolysis is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the ester (e.g., ethyl acetate) and a specific molar concentration of the Brønsted acid catalyst (e.g., 0.1 M).
-
Reaction Initiation: Add a measured amount of water to the flask and heat the mixture to reflux.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by cooling.
-
Analysis: Determine the concentration of the carboxylic acid produced in each aliquot by titration with a standard solution of sodium hydroxide.
-
Data Analysis: Plot the concentration of the carboxylic acid versus time to determine the reaction rate for each catalyst. The catalyst that yields the highest reaction rate is the most efficient for this transformation.[10][11]
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is another cornerstone of organic synthesis, involving the alkylation of an aromatic ring.[12][13] This electrophilic aromatic substitution is traditionally catalyzed by Lewis acids like aluminum chloride, but strong Brønsted acids can also be employed.[12][13] p-Toluenesulfonic acid has been shown to be an effective and reusable catalyst for Friedel-Crafts alkylation, offering milder reaction conditions and higher selectivity compared to traditional Lewis acids.[14][15] Polyphosphoric acid is also widely used for promoting intramolecular Friedel-Crafts reactions (cyclizations).[16]
Experimental Protocol: Friedel-Crafts Alkylation
A general protocol for comparing Brønsted acids in Friedel-Crafts alkylation is as follows:
-
Reaction Setup: In a reaction vessel, dissolve the aromatic substrate (e.g., anisole) in an appropriate solvent.
-
Catalyst Addition: Add a catalytic amount of the Brønsted acid to be tested.
-
Reagent Addition: Introduce the alkylating agent (e.g., an alkyl halide or an alcohol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature for a designated period.
-
Workup and Analysis: After the reaction is complete, quench the reaction, extract the product, and purify it. The yield of the alkylated product is then determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Thermal Stability
The thermal stability of a catalyst is a crucial factor, especially for reactions conducted at elevated temperatures.
-
This compound: As a polyphosphate, this compound is expected to have high thermal stability. The thermal decomposition of related aluminum phosphate (B84403) compounds shows stability up to high temperatures, with transformations occurring at several hundred degrees Celsius.[17][18]
-
Sulfuric Acid: The decomposition of sulfuric acid begins at temperatures around 300°C and is significant at higher temperatures.[19][20]
-
p-Toluenesulfonic Acid: This acid is stable under normal temperatures but will decompose upon heating, releasing carbon monoxide, carbon dioxide, and sulfur oxides.[10]
-
Phosphoric Acid: Phosphoric acid undergoes condensation to form pyrophosphoric and other polyphosphoric acids at temperatures above 200°C.
| Acid | General Thermal Stability |
| This compound | High |
| Sulfuric Acid | Decomposes >300°C[19][20] |
| p-Toluenesulfonic Acid | Decomposes on heating[10] |
| Phosphoric Acid | Condenses >200°C |
Caption: General overview of the thermal stability of selected Brønsted acids.
Signaling Pathways and Experimental Workflows
Visualizing the logical relationships and experimental processes is essential for a clear understanding of the comparative assessment.
Caption: Experimental workflow for comparing Brønsted acid catalysts in Friedel-Crafts alkylation.
Caption: Key factors influencing the strength of a Brønsted acid.
Conclusion
This compound is a strong Brønsted acid with the potential for high thermal stability, making it a promising candidate for various catalytic applications. While direct comparative performance data against other common Brønsted acids is not extensively available, its properties suggest it could be a viable alternative, particularly in high-temperature reactions where the stability of acids like sulfuric acid may be a concern. Further experimental studies are warranted to fully elucidate its catalytic efficacy in direct comparison to other strong acids in a range of organic transformations. This guide provides a foundational comparison and detailed experimental protocols to facilitate such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Improved Thermal Stability of a Novel Acidophilic Phytase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ccsenet.org [ccsenet.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Phosphorus-Based Dehydrating Agents for Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate dehydrating agent is a critical step in optimizing reaction yields and ensuring product purity. This guide provides a comparative benchmark of the dehydrating power of tetrametaphosphoric acid against other commonly used phosphorus-based and acidic dehydrating agents: polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and concentrated sulfuric acid (H₂SO₄).
While direct quantitative, side-by-side experimental comparisons under identical conditions are not extensively available in the published literature, this guide synthesizes available data on their chemical properties, mechanisms of action, and applications to provide a comprehensive overview of their relative dehydrating capabilities.
Chemical Nature and Dehydrating Power
The dehydrating power of these agents is intrinsically linked to their chemical structure and their strong affinity for water.
-
Phosphorus Pentoxide (P₂O₅): As the anhydride (B1165640) of phosphoric acid, phosphorus pentoxide stands as one of the most powerful and effective dehydrating agents.[1][2] Its reaction with water is a highly exothermic hydrolysis that forms phosphoric acid, providing a strong thermodynamic driving force for the removal of water.[3] P₂O₅ is a white, crystalline solid that is extremely hygroscopic.[4][5] However, its utility can sometimes be limited by the formation of a viscous layer of phosphoric acid on its surface, which can inhibit further dehydration by the unspent reagent.[2]
-
Polyphosphoric Acid (PPA): PPA is a viscous, clear, and colorless liquid that is a complex mixture of orthophosphoric acid and linear polyphosphoric acids.[6] It is a potent dehydrating agent, and its high viscosity and ability to dissolve organic compounds make it a useful reagent and solvent for various reactions.[6] PPA is considered to have dehydrating capabilities comparable to 100% sulfuric acid, with the added benefit of a lower propensity for causing oxidation.[6] Commercial PPA typically has a P₂O₅ content of 82-85%.[7]
-
This compound (H₄P₄O₁₂): This is a cyclic polyphosphate formed from four bonded phosphoric acid units.[8][9][10] Like other metaphosphoric acids, it is hygroscopic and functions as a dehydrating agent.[11] It is a polymeric form of phosphoric acid and can participate in condensation reactions.[11] While specific quantitative data on its dehydrating power relative to PPA or P₂O₅ is scarce, its chemical nature as a condensed phosphoric acid suggests a strong affinity for water.
-
Concentrated Sulfuric Acid (H₂SO₄): A strong mineral acid, concentrated sulfuric acid is a widely used and powerful dehydrating agent.[12] Its dehydrating action stems from its high affinity for water, forming hydrates.[13] This property is exploited in numerous reactions, such as esterification, to drive the equilibrium towards the products by removing water as it is formed.[14] However, its strong oxidizing properties can lead to unwanted side reactions and charring with certain organic compounds.[12]
Comparative Summary of Properties
The following table summarizes the key properties of these dehydrating agents for easy comparison.
| Property | This compound (H₄P₄O₁₂) | Polyphosphoric Acid (PPA) | Phosphorus Pentoxide (P₂O₅) | Concentrated Sulfuric Acid (H₂SO₄) |
| Physical State | Solid | Viscous Liquid | White, Crystalline Solid | Oily Liquid |
| Chemical Nature | Cyclic Polyphosphoric Acid | Mixture of Linear Polyphosphoric Acids | Anhydride of Phosphoric Acid | Strong Mineral Acid |
| Hygroscopicity | High | High[15][16] | Extremely High[4][5] | High[13] |
| Dehydrating Power | Strong | Very Strong[7][17][18] | Extremely Strong[1][2][3] | Very Strong[12][19] |
| Key Advantages | Specific catalytic properties | Good solvent for organic reactants, less oxidizing than H₂SO₄[6] | Highest dehydrating power | Readily available, effective catalyst |
| Key Disadvantages | Limited comparative data available | Highly viscous, difficult to handle | Formation of a protective layer can limit reactivity[2] | Strong oxidizing agent, can cause side reactions[12] |
Experimental Protocols
While a single study directly comparing all four agents is not available, the following are representative experimental protocols for common dehydration reactions using each agent.
Protocol 1: Dehydration of an Alcohol to an Alkene using Phosphoric Acid (as a component of PPA and related to this compound)
This protocol is a general procedure for the acid-catalyzed dehydration of a secondary alcohol.
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
85% Phosphoric Acid (H₃PO₄)
-
Distillation apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Place the secondary alcohol and 85% phosphoric acid in a round-bottom flask.
-
Set up a simple distillation apparatus.
-
Heat the mixture to distill the alkene product.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any acidic impurities.
-
Separate the aqueous layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant or filter the dried alkene.
-
Characterize the product using appropriate analytical techniques (e.g., GC-MS, NMR).[20]
Protocol 2: Fischer Esterification using Concentrated Sulfuric Acid
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Combine the carboxylic acid and alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for the desired amount of time.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and then brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the ester by distillation or chromatography if necessary.[21]
Protocol 3: Dehydration of an Amide to a Nitrile using Phosphorus Pentoxide
This is a general procedure for the conversion of a primary amide to a nitrile.
Materials:
-
Primary amide
-
Phosphorus Pentoxide (P₂O₅)
-
Inert solvent (e.g., toluene, xylene)
-
Distillation or reflux apparatus
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, mix the primary amide with phosphorus pentoxide in an inert solvent.
-
Heat the mixture under reflux or set up for distillation depending on the volatility of the nitrile.
-
The reaction is often vigorous and exothermic.
-
Once the reaction is complete, the nitrile can be isolated by distillation or by pouring the reaction mixture onto ice and extracting the product with an organic solvent.
-
The organic extracts are then washed, dried, and the solvent is removed to yield the nitrile.[2]
Visualizing the Interconversion of Phosphorus-Based Dehydrating Agents
The relationship between various phosphoric acids and phosphorus pentoxide can be visualized as a continuum of dehydration.
Caption: Interconversion of phosphorus-based acids through hydration and dehydration.
Experimental Workflow for a Dehydration Reaction
The following diagram illustrates a typical workflow for carrying out a dehydration reaction in a laboratory setting.
References
- 1. The important application of phosphorus pentoxide_Chemicalbook [chemicalbook.com]
- 2. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. clariant.com [clariant.com]
- 5. CAS 1314-56-3: Phosphorus pentoxide | CymitQuimica [cymitquimica.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. ccsenet.org [ccsenet.org]
- 8. Metaphosphoric acid (H4P4O12) | H4O12P4 | CID 25952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metaphosphoric Acid | Fisher Scientific [fishersci.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. CAS 37267-86-0: metaphosphoric acid | CymitQuimica [cymitquimica.com]
- 12. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. quora.com [quora.com]
- 15. Polyphosphoric acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. clariant.com [clariant.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. savemyexams.com [savemyexams.com]
- 20. 3) Balanced chemical equations for the following | Chegg.com [chegg.com]
- 21. youtube.com [youtube.com]
A Comparative Analysis of Tetrametaphosphoric Acid in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the behavior of the tetrametaphosphate anion in various solvent systems. Due to the limited availability of data on the free tetrametaphosphoric acid (H₄P₄O₁₂), this analysis primarily utilizes experimental data from its highly soluble salt, sodium tetrametaphosphate (Na₄P₄O₁₂). The behavior of the tetrametaphosphate anion is fundamental to understanding the properties of the acid in solution.
The study focuses on key performance metrics including solubility, chemical stability (hydrolysis), and spectroscopic signatures in aqueous, aqueous-organic, and polar aprotic solvent systems.
Data Presentation: Comparative Properties
The following table summarizes the properties of the tetrametaphosphate anion across different solvent environments.
| Property | Aqueous System (Water) | Aqueous-Organic Systems (e.g., Water-Ethanol, Water-DMSO) | Anhydrous Polar Organic Solvents |
| Solubility | Very high ("infinitely soluble").[1] | Decreases significantly with the addition of organic co-solvents like ethanol (B145695).[1] | Generally insoluble.[2] |
| Stability (Hydrolysis Rate) | Stable, but undergoes slow, first-order hydrolysis. The rate is minimal around neutral pH and increases under acidic or basic conditions.[3][4] | In acidic solutions, the hydrolysis rate is notably faster than in pure water.[3] The organic co-solvent increases the nucleophilicity of water.[3][5] | Expected to be highly stable due to the absence of water for hydrolysis. |
| ³¹P NMR Signature | A single sharp resonance peak is expected, as all four phosphorus atoms in the cyclic structure are chemically equivalent.[6] The chemical shift is typically in the polyphosphate region (-5 to -20 ppm).[7][8] | A single peak is expected. The chemical shift may experience minor changes due to solvent effects.[9][10] | A single peak is expected. The chemical shift will be highly dependent on the specific solvent-solute interactions.[9] |
| Key Vibrational Bands (IR/Raman) | Bands are influenced by strong hydration. Key vibrations include P-O-P bridge and PO₂ group stretches.[11] | Band positions and shapes may shift compared to pure aqueous solution due to changes in solvation. | Spectra would reflect a less solvated anion, potentially leading to sharper bands compared to aqueous solutions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Sample Preparation and Purification
-
Objective: To prepare standardized solutions of tetrametaphosphate for comparative analysis.
-
Protocol:
-
Commercial sodium tetrametaphosphate can be purified by recrystallization. Dissolve the salt in deionized water at room temperature to create a concentrated solution.
-
Slowly add ethanol to the aqueous solution while stirring. Sodium tetrametaphosphate will precipitate as it is insoluble in ethanol-water mixtures.[1]
-
Filter the resulting crystals and wash them with a 20% ethanol solution, followed by a 50% ethanol solution.[1]
-
Dry the purified crystals in air.
-
Prepare stock solutions by dissolving a known mass of the purified salt in the desired solvent system (e.g., deionized water, a 50:50 water:DMSO mixture, or pure DMSO) to a specific concentration, such as 0.025 M.[3]
-
2. ³¹P NMR Spectroscopy for Structural and Quantitative Analysis
-
Objective: To confirm the cyclic structure of the tetrametaphosphate anion and monitor its concentration over time.
-
Protocol:
-
Prepare the NMR sample by dissolving the tetrametaphosphate salt in the desired deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Use an external standard for chemical shift referencing, such as 85% H₃PO₄, which is defined as 0 ppm.[12]
-
Acquire the spectrum on a suitable NMR spectrometer (e.g., 162 MHz for ³¹P).
-
For quantitative measurements, ensure complete spin-lattice relaxation between pulses by using a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value).
-
Apply proton decoupling to simplify the spectrum, resulting in a single sharp peak for the tetrametaphosphate anion.[13]
-
The concentration can be determined by integrating the peak and comparing it to an internal or external standard of known concentration.[14]
-
3. Kinetic Analysis of Hydrolysis
-
Objective: To determine the first-order rate constant for the hydrolysis of tetrametaphosphate in different solvent systems.
-
Protocol:
-
Prepare a solution of sodium tetrametaphosphate (e.g., 0.025 M) in the solvent system of interest and maintain it at a constant temperature (e.g., 65.5 °C).[3][4]
-
Control the pH of the solution using appropriate buffers, as the hydrolysis rate is pH-dependent.[4]
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Analyze the aliquot using ³¹P NMR spectroscopy or a suitable chromatographic method.[12]
-
Monitor the decrease in the signal intensity of the tetrametaphosphate peak and the corresponding increase in the signal for the linear tetraphosphate (B8577671) product.[4]
-
The hydrolysis of tetrametaphosphate follows first-order kinetics.[3][4] Plot the natural logarithm of the tetrametaphosphate concentration versus time. The negative slope of the resulting straight line will be the first-order rate constant (k).
-
4. Vibrational Spectroscopy (FTIR/Raman)
-
Objective: To characterize the vibrational modes of the tetrametaphosphate anion and observe the influence of the solvent.
-
Protocol:
-
Prepare solutions of sodium tetrametaphosphate in the desired solvents.
-
For FTIR analysis, use an appropriate liquid sample cell with windows that are transparent in the mid-IR region (e.g., CaF₂ or ZnSe).
-
For Raman analysis, use a quartz cuvette.
-
Acquire the spectra and identify the characteristic vibrational bands. Key bands for the tetrametaphosphate anion (based on solid-state data) include:
-
Compare the peak positions, intensities, and bandwidths across the different solvent systems to infer differences in solute-solvent interactions.
-
Visualizations
Caption: Experimental workflow for the comparative study.
Caption: Hydrolysis pathway of the tetrametaphosphate anion.
References
- 1. Sodium Tetrametaphosphate | 13396-41-3 [chemicalbook.com]
- 2. How much water do we need to add when dissolving sodium hexametaphosphate?-Industry news-News-Company information-This is CD-CDchem [en.cd1958.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The Mechanism of the Hydrolysis of Condensed Phosphates. III. The Mechanism of the Hydrolysis of Trimeta- and Tetrametaphosphates | Semantic Scholar [semanticscholar.org]
- 6. odinity.com [odinity.com]
- 7. Improvement of quantitative solution 31P NMR analysis of soil organic P: a study of spin–lattice relaxation responding to paramagnetic ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Raman and infrared spectroscopic investigations on aqueous alkali metal phosphate solutions and density functional theory calculations of phosphate-water clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. mdpi.com [mdpi.com]
- 15. ias.ac.in [ias.ac.in]
Safety Operating Guide
Safe Disposal of Tetrametaphosphoric Acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and procedural information for the proper disposal of tetrametaphosphoric acid in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
This compound, a type of polyphosphoric acid, is a corrosive substance that requires careful handling and disposal.[1][2][3] It causes severe skin burns and eye damage.[2][3][4] The primary method for its safe disposal involves neutralization to a less hazardous form, followed by disposal in accordance with local and national regulations.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
| Required Equipment | Specifications & Best Practices |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat or protective clothing.[3][7] Ensure gloves are inspected before use and removed properly to avoid skin contact. |
| Ventilation | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Emergency Equipment | An emergency eyewash station and safety shower must be readily accessible. |
| Spill Kit | Have a spill kit containing an inert absorbent material (such as sand or diatomaceous earth) and a neutralizing agent (like sodium bicarbonate) readily available.[6] |
Detailed Protocol for the Disposal of this compound
This protocol outlines the step-by-step procedure for the neutralization and disposal of this compound. The principle of this procedure is the controlled hydrolysis and neutralization of the acid to form a non-hazardous phosphate (B84403) salt solution.
Materials and Reagents
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (B78521) (NaOH) solution
-
Large beaker (at least 4 times the volume of the acid waste)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Deionized water
-
Appropriate waste container
Experimental Procedure
-
Preparation of the Neutralizing Solution:
-
In a large beaker placed on a stir plate, prepare a dilute solution of a weak base. Sodium bicarbonate is recommended for its gentle reaction.[8] Alternatively, a 1M solution of a strong base like sodium hydroxide can be used with extreme caution.
-
Add a stir bar to the beaker and begin gentle stirring.
-
-
Neutralization Process:
-
Slowly and carefully add the this compound waste to the stirring basic solution. Caution: The neutralization reaction is exothermic and may generate heat.[1] Adding the acid to the base minimizes the risk of splashing and uncontrolled reaction.
-
Monitor the pH of the solution continuously using a pH meter or pH indicator strips.
-
Continue adding the acid dropwise, allowing the reaction to subside and the temperature to stabilize between additions.
-
-
pH Adjustment:
-
The target pH for the final solution should be between 6.0 and 8.0.
-
If the pH is still acidic, continue to add small portions of the basic solution until the target pH range is achieved and stable.
-
-
Final Disposal:
-
Once neutralized, the resulting phosphate salt solution can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.[6]
-
Always consult and adhere to your institution's specific waste disposal guidelines.[7]
-
Record the disposal procedure in your laboratory notebook.
-
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Tetrametaphosphoric acid
Essential Safety and Handling Guide for Tetrametaphosphoric Acid
This guide provides critical safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3][4] Inhalation of dust can irritate the respiratory tract.[5] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side protection.[1][6] A full face shield should be worn when there is a risk of splashing.[6][7][8] | To protect eyes from splashes, mists, or fumes that can cause serious eye damage, including blindness.[1][7] |
| Hand Protection | Chemical-resistant gloves such as nitrile, neoprene, butyl, or Viton.[7][9] Glove compatibility should be confirmed with the manufacturer's charts. | To prevent direct skin contact and chemical burns.[7] |
| Body Protection | A fully-buttoned lab coat is the minimum requirement.[9] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.[7][10][11] | To protect skin and clothing from splashes or spills.[7] |
| Foot Protection | Closed-toed shoes are required at all times.[9] | To prevent injury from spills. |
| Respiratory Protection | Work should be conducted in a properly functioning chemical fume hood.[9] If a fume hood is not available or in case of high dust concentrations, a NIOSH/MSHA approved respirator should be used.[7][12] | To prevent inhalation of corrosive dust and vapors.[2][7] |
Exposure Limits for Phosphoric Acid (as a reference)
| Parameter | Value | Source |
| OSHA Permissible Exposure Limit (PEL) - TWA | 1 mg/m³ | [5] |
| ACGIH Threshold Limit Value (TLV) - TWA | 1 mg/m³ | [5] |
| ACGIH Threshold Limit Value (TLV) - STEL | 3 mg/m³ | [5] |
| TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize risks.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are accessible.[10] All personnel must be trained on the specific hazards and handling procedures for this chemical.
-
Engineering Controls : All work with this compound must be performed in a designated area, within a properly functioning and certified laboratory chemical fume hood to ensure adequate ventilation.[1][9]
-
Handling : When handling the solid, use spark-resistant tools and avoid generating dust.[9] Handle and open containers with care.[1][13]
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
-
Decontamination : Upon completion of work, decontaminate all surfaces and equipment.
Storage Plan
-
Location : Store containers in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][12] The storage area should be secured.
-
Containers : Keep containers tightly closed when not in use.[9][12] Store in the original container.
-
Segregation : Store this compound away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[9] Do not store acids and bases next to each other.[10]
-
Containment : Use secondary containment, such as polypropylene (B1209903) tubs, especially when storage space is limited.[9]
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is critical. Proper disposal prevents environmental contamination and ensures regulatory compliance.
Emergency Procedures
| Scenario | Immediate Actions |
| Eye Contact | Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[4][9] Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[4] Flush the affected skin with large amounts of water for at least 15 minutes in an emergency shower.[9] Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air.[4][9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[2][4] Rinse the mouth with water and have the person drink two glasses of water.[2] Seek immediate medical attention.[2] |
| Small Spill | For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb with an inert material if liquid, or carefully sweep up if solid, avoiding dust generation.[9] Place the material in a labeled, sealed container for disposal as dangerous waste.[9] |
| Large Spill | Immediately evacuate the area and secure it.[9] Notify others in the vicinity and call emergency services (911) if there is an immediate threat.[9] |
Disposal Plan
-
Waste Collection : Collect all waste containing this compound in a designated and compatible container, such as one made of polyethylene.[9]
-
Labeling : Attach a completed "Dangerous Waste" label to the container before adding any waste.[9]
-
Storage of Waste : Store waste containers away from incompatible materials.[9]
-
pH Considerations : If the waste solution has a pH of 6 or lower, it must be managed as Dangerous Waste.[9] Neutralization of dangerous waste for disposal is not permitted.[9]
-
Disposal Request : When the container is full, submit an online Chemical Collection Request Form to your institution's Environmental Health & Safety (EH&S) department.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lobachemie.com [lobachemie.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. technopharmchem.com [technopharmchem.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. leelinework.com [leelinework.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemsafe.ie [chemsafe.ie]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
